Product packaging for Yttrium carbide (YC2)(Cat. No.:CAS No. 12071-35-1)

Yttrium carbide (YC2)

Cat. No.: B081715
CAS No.: 12071-35-1
M. Wt: 112.93 g/mol
InChI Key: UWXJKSWTTNLDIF-UHFFFAOYSA-N
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Description

Yttrium carbide (YC2) is a useful research compound. Its molecular formula is C2Y- and its molecular weight is 112.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality Yttrium carbide (YC2) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Yttrium carbide (YC2) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2Y- B081715 Yttrium carbide (YC2) CAS No. 12071-35-1

Properties

InChI

InChI=1S/C2.Y/c1-2;/q-1;
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InChI Key

UWXJKSWTTNLDIF-UHFFFAOYSA-N
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Canonical SMILES

[C-]#[C].[Y]
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Molecular Formula

C2Y-
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Molecular Weight

112.93 g/mol
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Physical Description

Powder; [MSDSonline] Yellow odorless pieces; Decomposed by water; [MSDSonline]
Record name Yttrium carbide
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Flash Point

Powder will ignite at flash point >73 but <100 °F
Record name Yttrium carbide
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CAS No.

12071-35-1
Record name Yttrium carbide (YC2)
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Record name Yttrium carbide (YC2)
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Foundational & Exploratory

Crystallographic Properties of Yttrium Carbide (YC₂) at Ambient Pressure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystallographic properties of Yttrium Carbide (YC₂) at ambient pressure. The information presented herein is crucial for understanding the material's fundamental structure, which dictates its physical and chemical behavior. This document summarizes key crystallographic data, details the experimental protocols for its determination, and illustrates the logical workflow and structural relationships.

Core Crystallographic Data

At ambient pressure and room temperature, Yttrium Carbide (YC₂) adopts a body-centered tetragonal crystal structure. This structure is isomorphous with Calcium Carbide (CaC₂), which serves as a common structural prototype for many dicarbides. The arrangement consists of Yttrium cations and diatomic Carbon anions (C₂²⁻), where the C-C bond axis is aligned with the crystallographic c-axis.

Table 1: Crystallographic Data for YC₂ at Ambient Pressure
ParameterValue
Crystal System Tetragonal
Space Group I4/mmm (No. 139)
Lattice Parameters a = 0.36771(5) nmc = 0.61882(7) nm
Unit Cell Volume 0.0836 nm³
Formula Units (Z) 2
C-C Bond Distance 0.1298(6) nm[1]
Table 2: Atomic Coordinates and Wyckoff Positions for YC₂
AtomWyckoff Positionxyz
Yttrium (Y)2a000
Carbon (C)4e000.1048

Note: The fractional coordinate 'z' for Carbon is calculated based on the experimental C-C bond distance and the lattice parameter 'c'.

Experimental Protocols

The determination of the crystallographic properties of YC₂ relies on well-established synthesis and characterization techniques. The primary methods involve powder X-ray and neutron diffraction, followed by Rietveld refinement of the collected data.

Synthesis of Polycrystalline YC₂

Polycrystalline samples of Yttrium Carbide are typically synthesized via arc-melting.

  • Reactants : High-purity Yttrium metal (typically >99.9%) and spectrographic grade graphite powder are used as precursors.

  • Stoichiometry : The reactants are weighed in a 1:2 molar ratio of Y to C. A slight excess of carbon may be used to compensate for any potential loss during the process.

  • Procedure :

    • The Yttrium metal and graphite powder are thoroughly mixed and pressed into a pellet.

    • The pellet is placed on a water-cooled copper hearth within an arc-melting furnace.

    • The furnace chamber is evacuated to a high vacuum and subsequently backfilled with an inert gas, such as high-purity argon, to prevent oxidation.

    • An electric arc is struck between a tungsten electrode and the sample, causing it to melt.

    • To ensure homogeneity, the resulting carbide button is flipped and re-melted multiple times.[2]

Powder X-ray Diffraction (XRD) Analysis

Powder XRD is the primary technique for determining the phase purity, crystal structure, and lattice parameters of the synthesized YC₂.

  • Sample Preparation : A small portion of the synthesized YC₂ button is ground into a fine, homogeneous powder using an agate mortar and pestle. This ensures that the crystallites are randomly oriented.

  • Instrumentation : A standard powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ ≈ 0.154 nm) is commonly used.

  • Data Collection :

    • The powdered sample is mounted onto a sample holder.

    • The diffractometer scans a wide range of 2θ angles (e.g., 20° to 100°) to collect the diffraction pattern.

    • The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

Neutron Diffraction Analysis

Neutron diffraction is particularly valuable for accurately determining the positions of light atoms, such as Carbon, in the presence of heavy atoms like Yttrium.[3][4][5]

  • Sample Preparation : A larger quantity of the powdered YC₂ sample is required compared to XRD. The powder is typically loaded into a sample holder made from a material with low neutron scattering cross-section, such as vanadium.

  • Instrumentation : The experiment is performed at a dedicated neutron scattering facility, which provides a beam of thermal neutrons.

  • Data Collection : A time-of-flight (TOF) or constant wavelength neutron diffractometer is used to collect the diffraction pattern over a range of scattering angles.

Rietveld Refinement

The Rietveld method is a powerful analytical technique used to refine a theoretical model of the crystal structure against the experimental powder diffraction data (both XRD and neutron).[1][6]

  • Initial Model : The refinement process starts with an initial structural model for YC₂, which includes the space group (I4/mmm), approximate lattice parameters, and the Wyckoff positions of the Y and C atoms.

  • Software : Specialized software (e.g., GSAS, FullProf) is used to perform the refinement.

  • Procedure :

    • The software calculates a theoretical diffraction pattern based on the initial structural model.

    • A least-squares algorithm iteratively adjusts various parameters of the model (including lattice parameters, atomic positions, peak shape parameters, and background) to minimize the difference between the calculated and the experimental patterns.[6][7]

    • The refinement continues until a good fit is achieved, indicated by low residual values (e.g., Rwp, χ²). The final refined parameters provide the precise crystallographic data for YC₂.[1]

Visualizations

The following diagrams illustrate the experimental workflow for crystallographic characterization and the logical relationships between the key properties of YC₂.

experimental_workflow cluster_synthesis 1. Synthesis cluster_characterization 2. Characterization cluster_analysis 3. Data Analysis reactants Yttrium + Graphite (Stoichiometric Mixture) arc_melt Arc-Melting (Inert Atmosphere) reactants->arc_melt sample Polycrystalline YC₂ Sample arc_melt->sample grinding Sample Grinding (Fine Powder) sample->grinding xrd Powder X-Ray Diffraction (XRD) grinding->xrd Primary Analysis neutron Powder Neutron Diffraction grinding->neutron Light Atom Localization rietveld Rietveld Refinement xrd->rietveld neutron->rietveld results Crystallographic Data (Lattice Parameters, Atomic Positions) rietveld->results logical_relationship cluster_unit_cell Unit Cell Properties cluster_atomic_structure Atomic Arrangement space_group Space Group (I4/mmm) crystal_system Crystal System (Tetragonal) space_group->crystal_system wyckoff Wyckoff Positions (Y: 2a, C: 4e) space_group->wyckoff lattice_params Lattice Parameters (a, c) crystal_system->lattice_params bond_length C-C Bond Length lattice_params->bond_length influences calculation crystal_structure YC₂ Crystal Structure lattice_params->crystal_structure atomic_coords Atomic Coordinates (x, y, z) wyckoff->atomic_coords atomic_coords->bond_length atomic_coords->crystal_structure

References

Electronic band structure and density of states for YC2 superconductors.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Electronic Band Structure and Density of States for YC2 Superconductors

Introduction

Yttrium dicarbide (YC2) is a fascinating superconductor that has garnered significant interest within the scientific community. Understanding its electronic properties is crucial for elucidating the mechanism of its superconductivity and for the potential design of new superconducting materials. This technical guide provides a comprehensive overview of the electronic band structure and density of states (DOS) of YC2, targeting researchers and scientists in materials science and condensed matter physics.

YC2 belongs to the family of alkaline-earth and rare-earth dicarbides. It exhibits superconductivity at a critical temperature (Tc) of approximately 3.8 K to 4 K.[1][2] The arrangement of atoms in its crystal lattice is a key determinant of its electronic behavior. The electronic band structure describes the allowed energy levels for electrons within the crystal, while the density of states quantifies the number of available electronic states at each energy level. A high density of states at the Fermi level is often a key ingredient for conventional superconductivity.

Crystal Structure

YC2 crystallizes in a body-centered tetragonal structure, belonging to the CaC2 crystal structure type.[3][4] The specific arrangement of yttrium and carbon atoms dictates the electronic interactions and, consequently, the material's properties.

Table 1: Crystallographic Data for YC2

ParameterValueReference
Crystal SystemTetragonal[3]
Space GroupI4/mmmInferred from CaC2 type
Lattice Parameter (a)0.36771 ± 0.00005 nm[2]
Lattice Parameter (c)0.61882 ± 0.00007 nm[2]
Carbon-Carbon distance0.1298 ± 0.0006 nm[2]

The crystal structure consists of layers of yttrium atoms with C2 dimers situated in the interstitial sites. This layered nature can lead to anisotropies in the electronic and mechanical properties.

cluster_crystal_structure YC2 Crystal Structure node_structure Body-Centered Tetragonal (CaC2-type) node_params Lattice Parameters: a = 0.36771 nm c = 0.61882 nm node_structure->node_params defines node_atoms Atomic Arrangement: Yttrium (Y) atoms C2 dimers node_structure->node_atoms contains node_bonding Key Feature: Layered structure with Y and C2 layers node_atoms->node_bonding results in

Crystal structure properties of YC2.

Methodologies

The electronic properties of YC2 have been primarily investigated through computational methods, with experimental validation of the crystal structure.

Computational Protocols

First-principles calculations based on Density Functional Theory (DFT) are the primary tools for studying the electronic band structure and density of states of YC2.[3] These methods solve the quantum mechanical equations that govern the behavior of electrons in the material.

Key Computational Approaches:

  • Full-Potential Linearized Augmented Plane Wave (FP-LAPW): This is a highly accurate method for calculating the electronic structure of crystalline solids.

  • Plane-Wave Pseudopotential (PW-PP): This approach simplifies the calculation by replacing the core electrons and the strong potential near the nucleus with a pseudopotential.[3]

  • Generalized Gradient Approximation (GGA): This is a common approximation used within DFT to describe the exchange-correlation energy of the electrons.[3]

cluster_dft_workflow DFT Calculation Workflow for YC2 node_start Define Crystal Structure (Lattice Parameters, Atomic Positions) node_method Select DFT Method (e.g., FP-LAPW, PW-PP) node_start->node_method node_approx Choose Exchange-Correlation Functional (e.g., GGA) node_method->node_approx node_scf Self-Consistent Field (SCF) Calculation node_approx->node_scf node_band Calculate Electronic Band Structure node_scf->node_band node_dos Calculate Density of States (DOS) node_scf->node_dos node_end Analyze Electronic Properties node_band->node_end node_dos->node_end

Workflow for DFT calculations of YC2.
Experimental Protocols

Experimental work on YC2 primarily focuses on synthesis and structural characterization, which provides the necessary input for theoretical calculations.

Key Experimental Techniques:

  • Synthesis: YC2 single crystals can be synthesized using arc-discharge methods.[2]

  • X-ray Diffraction (XRD): This technique is used to determine the crystal structure and lattice parameters of the synthesized material. Rietveld refinement of the XRD data provides precise structural parameters.[2]

cluster_exp_workflow Experimental Workflow for YC2 node_synthesis Synthesis of YC2 (e.g., Arc-Discharge) node_xrd X-ray Diffraction (XRD) Measurement node_synthesis->node_xrd node_properties Measure Physical Properties (e.g., Magnetization for Tc) node_synthesis->node_properties node_rietveld Rietveld Refinement of XRD Data node_xrd->node_rietveld node_structure Determine Crystal Structure and Lattice Parameters node_rietveld->node_structure

Experimental workflow for YC2 characterization.

Electronic Band Structure

The electronic band structure of YC2 reveals its metallic nature, which is a prerequisite for superconductivity. Several energy bands cross the Fermi level (EF), indicating the presence of charge carriers that can participate in electrical conduction.

  • Key Features: The states near the Fermi level are primarily composed of Y 4d and C 2p orbitals. The hybridization of these orbitals plays a crucial role in the electronic properties.

  • Effect of Pressure: Applying pressure has been shown to modify the band structure. For instance, at 20 GPa, the bands are more dispersive, which can affect the electron-phonon coupling and, consequently, the superconducting transition temperature.[3]

Density of States (DOS)

The density of states provides a more quantitative picture of the electronic structure. For YC2, the total DOS at the Fermi level is a critical parameter for understanding its superconducting behavior.

  • Contributions to DOS: The DOS at the Fermi level has significant contributions from both yttrium and carbon states.

  • Comparison with other Yttrium Carbides: The near-Fermi DOS for YC2 is lower than that of the higher-Tc superconductor Y2C3.[1] Specifically, the DOS for Y2C3 (Tc ~ 18 K) is about 70% higher than for YC2 (Tc ~ 4 K), suggesting a strong correlation between the DOS at the Fermi level and the superconducting transition temperature in this family of materials.[1]

Table 2: Calculated Electronic Properties of YC2

PropertyValueNotesReference
Superconducting Transition Temperature (Tc)~4 KExperimental value[1]
Nature of States at Fermi LevelY 4d and C 2pFrom DFT calculations[1]

Relationship to Superconductivity

The electronic structure and density of states are intrinsically linked to the superconducting properties of YC2. In the context of conventional Bardeen-Cooper-Schrieffer (BCS) theory, a higher density of states at the Fermi level can lead to a stronger electron-phonon coupling and a higher superconducting transition temperature.

The lower Tc of YC2 compared to Y2C3 can be attributed to its lower DOS at the Fermi level.[1] This highlights the importance of the electronic factor in determining the superconducting properties of yttrium carbides.

cluster_superconductivity_relationship Electronic Structure and Superconductivity in YC2 node_band_structure Electronic Band Structure (Metallic Nature) node_dos Density of States (DOS) at Fermi Level node_band_structure->node_dos determines node_coupling Electron-Phonon Coupling node_dos->node_coupling influences node_tc Superconducting Transition Temperature (Tc) node_coupling->node_tc determines

Relationship between electronic structure and superconductivity.

Conclusion

The electronic band structure and density of states of the YC2 superconductor have been effectively elucidated through first-principles DFT calculations. These studies reveal the metallic nature of YC2, with significant contributions from Y 4d and C 2p orbitals at the Fermi level. A clear correlation exists between the density of states at the Fermi level and the superconducting transition temperature, as evidenced by comparisons with other yttrium carbides like Y2C3. The detailed understanding of these electronic properties provides a solid foundation for further research into the superconductivity of YC2 and related materials, and may guide the search for new superconductors with enhanced properties.

References

Unraveling the Complexity of Yttrium Dicarbide Under Extreme Conditions: A Technical Guide to High-Pressure Phase Transitions and Polymorphism

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and drug development, understanding the behavior of materials under high pressure is a critical frontier. Yttrium dicarbide (YC2), a compound known for its potential in various technological applications, exhibits a rich and complex polymorphism when subjected to extreme pressures. This technical guide provides an in-depth analysis of the high-pressure phase transitions of YC2, presenting key data, detailed experimental methodologies, and visual representations of the structural evolution.

High-Pressure Polymorphs of Yttrium Dicarbide

Theoretical studies, primarily based on first-principles calculations and unbiased structure searches, have predicted a series of structural transformations in yttrium dicarbide as pressure increases.[1] These transformations involve significant changes in the arrangement of yttrium and carbon atoms, leading to different crystal structures, or polymorphs, each with unique properties.

The ambient pressure, high-temperature phase of YC2 (YC2-I) adopts a tetragonal structure. As pressure is applied, a cascade of phase transitions is predicted, leading to several new high-pressure polymorphs.[1]

Predicted High-Pressure Phase Transitions of YC2
PhaseSpace GroupPressure Range (GPa)
YC2-II4/mmm0
YC2-IIC2/m25
YC2-IIIPnma100
YC2-IVImmm200
YC2-VP6/mmm300
Data sourced from first-principles calculations.[1]

It is important to note that while these phases are predicted by theoretical calculations, experimental verification of the entire sequence remains an active area of research. The synthesis of a novel orthorhombic polymorph of a different yttrium carbide, γ-Y4C5, at approximately 50 GPa demonstrates the potential for discovering new carbon-rich materials under high pressure.[2][3]

Experimental Investigation of High-Pressure Phases

The study of materials under extreme pressures requires specialized experimental techniques capable of generating and maintaining high pressures while allowing for in-situ analysis of the material's structure and properties.

Key Experimental Protocols

1. High-Pressure Generation: The Diamond Anvil Cell (DAC)

A diamond anvil cell is the primary tool for generating ultra-high static pressures.

  • Principle: Two opposing diamonds with small, precisely polished culets are used to compress a sample contained within a gasket. The force applied to the large table of the diamonds is concentrated over the small culet area, generating immense pressures.

  • Sample Loading: A small sample of the material to be studied, along with a pressure-transmitting medium (e.g., a gas like neon or a liquid like silicone oil to ensure hydrostatic conditions) and a pressure calibrant (e.g., a ruby sphere), is placed in a small hole drilled in the center of a metal gasket.

  • Pressure Measurement: The pressure is typically measured using the ruby fluorescence method. The wavelength of the fluorescence peak emitted by the ruby chip under laser excitation shifts with pressure, and this shift can be calibrated to determine the pressure inside the cell.

2. In-Situ Structural Analysis: Synchrotron X-ray Diffraction (XRD)

To determine the crystal structure of the material at high pressure, in-situ X-ray diffraction is employed.

  • Technique: A highly brilliant and focused X-ray beam from a synchrotron source is directed through the diamond anvils onto the sample.

  • Data Collection: The diffracted X-rays are collected by a detector, producing a diffraction pattern.

  • Analysis: The positions and intensities of the diffraction peaks are used to determine the crystal lattice parameters and the arrangement of atoms within the unit cell, allowing for the identification of different polymorphs.

3. High-Temperature Synthesis: Laser Heating

To investigate the combined effects of high pressure and high temperature, laser heating techniques are integrated with the diamond anvil cell.

  • Methodology: A high-power laser beam is focused on the sample within the DAC to heat it to thousands of degrees Celsius.

  • Temperature Measurement: The temperature is typically measured using spectroradiometry, by analyzing the black-body radiation emitted from the heated sample.

  • Application: This technique is crucial for synthesizing high-pressure phases that may be kinetically hindered at room temperature and for exploring the pressure-temperature phase diagram of materials.[4] For instance, a new orthorhombic polymorph of yttrium carbide, γ-Y4C5, was synthesized from yttrium and paraffin oil in a laser-heated diamond anvil cell at approximately 50 GPa.[2][3]

Visualizing the Structural Evolution and Experimental Workflow

To better understand the sequence of predicted phase transitions and the experimental process for their investigation, the following diagrams are provided.

G YC2_I YC2-I (I4/mmm) 0 GPa YC2_II YC2-II (C2/m) 25 GPa YC2_I->YC2_II Increase Pressure YC2_III YC2-III (Pnma) 100 GPa YC2_II->YC2_III Increase Pressure YC2_IV YC2-IV (Immm) 200 GPa YC2_III->YC2_IV Increase Pressure YC2_V YC2-V (P6/mmm) 300 GPa YC2_IV->YC2_V Increase Pressure

Caption: Predicted high-pressure phase transition sequence of Yttrium Dicarbide (YC2).

G cluster_prep Sample Preparation cluster_dac High-Pressure Generation cluster_analysis In-Situ Analysis cluster_results Data Analysis Sample YC2 Powder DAC_Loading Diamond Anvil Cell Loading Sample->DAC_Loading Gasket Gasket Preparation Gasket->DAC_Loading PTM Pressure Transmitting Medium PTM->DAC_Loading Calibrant Pressure Calibrant (e.g., Ruby) Calibrant->DAC_Loading Compression Pressure Application DAC_Loading->Compression XRD Synchrotron X-ray Diffraction Compression->XRD Laser_Heating Laser Heating (Optional) Compression->Laser_Heating Data_Collection Diffraction Pattern Collection XRD->Data_Collection Laser_Heating->XRD Phase_ID Phase Identification Data_Collection->Phase_ID Structure_Refinement Crystal Structure Refinement Phase_ID->Structure_Refinement

Caption: Experimental workflow for high-pressure studies of Yttrium Dicarbide.

The ongoing exploration of yttrium dicarbide and related compounds under high pressure promises to unveil novel materials with unique properties. The combination of advanced theoretical predictions and sophisticated experimental techniques is essential for advancing our understanding of the fundamental physics and chemistry governing materials in extreme environments. This knowledge is not only of academic interest but also holds the potential for the rational design of new materials for a wide range of applications.

References

Unveiling the Superconducting Heart of Yttrium Carbide (YC₂): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the superconducting transition temperature (Tc) of Yttrium Carbide (YC₂), this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in materials science and drug development. This document details the synthesis, characterization, and critical parameters influencing the superconducting properties of YC₂.

Yttrium carbide (YC₂) stands as a material of interest in the scientific community for its superconducting properties. The transition to a superconducting state, characterized by the critical temperature (Tc), is a key focus of research. This guide synthesizes available data, outlines detailed experimental protocols, and provides visual workflows to facilitate a deeper understanding of YC₂.

Superconducting Transition Temperature (Tc) of YC₂

The superconducting transition temperature of YC₂ is not a fixed value but is significantly influenced by the material's synthesis and subsequent thermal processing. Reports indicate a general Tc in the range of 3.8 K to 4.0 K.

Sample ConditionSuperconducting Transition Temperature (Tc) in Kelvin (K)
As-prepared by arc-melting3.88 K[1]
After high-temperature annealing and slow coolingUp to 4.02 K[2]
After high-temperature annealing and rapid cooling~3.86 K[2]
Isotope-substituted (Y¹³C₂)3.85 K[2]

The variation in Tc underscores the critical role of the material's crystallographic quality and the presence of defects.

Experimental Protocols: From Synthesis to Characterization

Reproducible experimental procedures are paramount for studying the superconducting properties of YC₂. This section provides a detailed overview of the key methodologies.

Synthesis via Arc-Melting

The primary method for synthesizing polycrystalline YC₂ is arc-melting, a technique that uses an electric arc to melt and alloy constituent materials at high temperatures.

Materials and Equipment:

  • High-purity yttrium metal (≥99.9%)

  • Spectrographic quality graphite

  • Arc-melting furnace with a water-cooled copper hearth and a non-consumable tungsten electrode

  • High-purity argon gas

Step-by-Step Procedure:

  • Stoichiometric Preparation: Yttrium and graphite are weighed to achieve the YC₂ stoichiometry.

  • Furnace Preparation: The reactants are placed on the copper hearth of the arc-melting furnace. The chamber is then evacuated to a high vacuum and backfilled with high-purity argon gas to create an inert atmosphere, preventing oxidation of the reactive yttrium.

  • Melting Process: An electric arc is initiated, melting the yttrium and graphite together.

  • Homogenization: To ensure a uniform composition, the resulting alloy button is melted multiple times, flipping the button between each melt.

Post-Synthesis Heat Treatment (Annealing)

Annealing is a critical step to improve the superconducting properties of YC₂.

Procedure:

  • The as-synthesized YC₂ sample is sealed in an inert container (e.g., a tantalum tube).

  • The sample is heated in a high-temperature furnace to 2300 K.

  • A slow cooling ramp is then applied, for instance, cooling to 1200 K at a rate of 50 K/h[2]. This process is believed to reduce crystalline defects and improve atomic ordering, thereby enhancing the superconducting transition temperature.

Characterization of the Superconducting Transition

The definitive identification of the superconducting state and the precise determination of Tc are achieved through two primary characterization techniques: magnetic susceptibility and specific heat measurements.

Magnetic Susceptibility Measurement: This method relies on the Meissner effect, a hallmark of superconductivity where a material expels a magnetic field as it transitions into the superconducting state.

  • Sample Placement: The YC₂ sample is placed in a magnetometer.

  • Zero-Field Cooling (ZFC): The sample is cooled in the absence of an external magnetic field to a temperature well below the expected Tc.

  • Field Application and Measurement: A small DC magnetic field is applied, and the magnetic moment is measured as the sample is slowly warmed. The transition to the normal state is marked by an abrupt change in magnetization, from which Tc is determined.

Specific Heat Measurement: The transition to a superconducting state is a second-order phase transition, which manifests as a distinct anomaly or "jump" in the material's specific heat.

  • Sample Preparation: A small, well-characterized piece of the YC₂ sample is mounted in a calorimeter.

  • Measurement: The heat capacity of the sample is measured as a function of temperature, particularly in the range where the transition is expected.

  • Data Analysis: The superconducting transition temperature is identified as the temperature at which the specific heat anomaly occurs. The magnitude of this jump provides further insight into the nature of the superconducting state.

Visualizing the Process: Experimental Workflows

To clarify the interconnections between the various experimental stages, the following diagrams illustrate the synthesis and characterization workflows.

G cluster_0 Synthesis of YC₂ Yttrium Metal Yttrium Metal Arc-Melting Arc-Melting Yttrium Metal->Arc-Melting Graphite Graphite Graphite->Arc-Melting As-Synthesized YC₂ As-Synthesized YC₂ Arc-Melting->As-Synthesized YC₂

Caption: Synthesis workflow for Yttrium Carbide (YC₂) via arc-melting.

G cluster_1 Characterization Workflow As-Synthesized YC₂ As-Synthesized YC₂ Heat Treatment Heat Treatment As-Synthesized YC₂->Heat Treatment Characterization Magnetic Susceptibility & Specific Heat Measurements Heat Treatment->Characterization Tc Determination Tc Value Characterization->Tc Determination

Caption: Experimental workflow for the characterization of YC₂'s superconducting properties.

G Synthesis & Annealing Synthesis & Annealing Crystal Structure & Defects Crystal Structure & Defects Synthesis & Annealing->Crystal Structure & Defects Superconducting Transition Temperature (Tc) Superconducting Transition Temperature (Tc) Crystal Structure & Defects->Superconducting Transition Temperature (Tc)

Caption: Logical relationship illustrating the influence of processing on the superconducting properties of YC₂.

References

Measuring the C-C Bond Distance in Yttrium Dicarbide (YC₂) using Neutron Diffraction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodology for determining the carbon-carbon (C-C) bond distance in yttrium dicarbide (YC₂) utilizing neutron diffraction. This technique is particularly well-suited for locating light atoms such as carbon in the presence of heavy metal atoms like yttrium, offering a significant advantage over X-ray diffraction.

Core Quantitative Data

The crystallographic and bond distance data for YC₂, as determined by neutron diffraction, are summarized in the table below.

ParameterValue
Crystal SystemTetragonal
Space GroupI4/mmm[1]
C-C Bond Distance (Å)1.275 ± 0.002[2]

Experimental Protocols

The determination of the C-C bond distance in YC₂ via neutron diffraction involves a multi-step process, from sample preparation to data analysis. Given that yttrium carbide is air-sensitive, special handling procedures are required throughout the experiment.

Sample Preparation

Polycrystalline YC₂ is synthesized via arc-melting of stoichiometric amounts of high-purity yttrium and carbon under an inert argon atmosphere. To ensure homogeneity, the resulting button is typically flipped and re-melted several times. The synthesized YC₂ is then crushed into a fine powder within a glovebox to prevent oxidation.

For the neutron diffraction experiment, the powdered sample is loaded into a suitable container, such as a thin-walled vanadium can, which is chosen for its low neutron scattering cross-section, thus minimizing background signal. The container is hermetically sealed to maintain the inert atmosphere during data collection.

Neutron Diffraction Data Collection

Neutron powder diffraction data are collected at a high-flux neutron source. A high-resolution powder diffractometer is employed to obtain a diffraction pattern with excellent signal-to-noise ratio.

  • Neutron Source: A nuclear reactor or a spallation neutron source provides the necessary flux of neutrons.

  • Diffractometer: A time-of-flight (TOF) or constant wavelength neutron diffractometer can be used.

  • Data Collection: The sealed sample container is mounted on the diffractometer. The diffraction pattern is recorded by detecting the scattered neutrons at various angles (for constant wavelength) or at different times of flight (for TOF). Data is typically collected at room temperature.

Data Analysis: Rietveld Refinement

The collected neutron diffraction pattern is analyzed using the Rietveld refinement method. This whole-pattern fitting technique allows for the extraction of detailed structural information, including lattice parameters and atomic positions, from a powder diffraction pattern.

The refinement process begins with an initial structural model for YC₂, including the space group (I4/mmm), approximate lattice parameters, and atomic positions of yttrium and carbon. The C-C bond is oriented along the c-axis of the tetragonal cell.

The following parameters are refined iteratively to minimize the difference between the observed and calculated diffraction profiles:

  • Instrumental Parameters: Background coefficients, peak shape parameters.

  • Structural Parameters: Lattice parameters, atomic coordinates, and isotropic or anisotropic displacement parameters.

The C-C bond distance is then calculated from the refined atomic positions of the carbon atoms. Software packages such as GSAS-II, FullProf, or TOPAS are commonly used for Rietveld refinement of neutron diffraction data.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_exp Neutron Diffraction Experiment cluster_analysis Data Analysis synthesis Synthesis of YC₂ grinding Grinding to Powder synthesis->grinding loading Loading into Vanadium Can grinding->loading mounting Mounting Sample on Diffractometer loading->mounting data_collection Data Collection mounting->data_collection raw_data Raw Diffraction Pattern data_collection->raw_data rietveld Rietveld Refinement raw_data->rietveld structure Refined Crystal Structure rietveld->structure bond_distance C-C Bond Distance Calculation structure->bond_distance

Experimental workflow for determining the C-C bond distance in YC₂.
Logical Relationship in Data Analysis

data_analysis_logic cluster_input Inputs for Refinement cluster_process Refinement Process cluster_output Outputs diff_data Neutron Diffraction Data (Intensity vs. 2θ or TOF) rietveld Rietveld Refinement (Least-Squares Fitting) diff_data->rietveld init_model Initial Structural Model (Space Group, Atomic Positions) init_model->rietveld refined_params Refined Structural Parameters (Lattice, Atomic Coordinates) rietveld->refined_params cc_bond C-C Bond Distance refined_params->cc_bond

Logical flow from raw data to the final C-C bond distance determination.

References

An In-depth Technical Guide on the Thermodynamic Stability and Enthalpy of Formation of Yttrium Carbides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic stability and enthalpy of formation of various yttrium carbides. The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of the material properties of these compounds. This document summarizes key quantitative data, details experimental methodologies for their determination, and presents visual workflows of these processes.

Thermodynamic Stability of Yttrium Carbides

The thermodynamic stability of a compound is a critical parameter that dictates its formation and persistence under specific conditions. For yttrium carbides, this stability is primarily quantified by the standard enthalpy of formation (ΔHf°), which represents the change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states. A more negative enthalpy of formation indicates greater thermodynamic stability.

Yttrium forms a variety of carbides with different stoichiometries, including YC, YC₂, Y₂C₃, and others with higher carbon content. The stability of these phases can vary significantly with temperature, pressure, and the surrounding chemical environment.

Enthalpy of Formation Data

The following table summarizes the experimentally determined standard enthalpies of formation for several yttrium carbides. These values have been primarily obtained through high-temperature Knudsen Effusion Mass Spectrometry (KEMS), a technique that measures the vapor pressures of species in equilibrium with a condensed phase at elevated temperatures.

CompoundFormulaCrystal StructureStandard Enthalpy of Formation (ΔHf,298.15°) (kJ/mol)Atomization Enthalpy (ΔH°a,0) (kJ/mol)MethodReference
Yttrium DicarbideYC₂Tetragonal-91 ± 171229 ± 17KEMS[1]
Yttrium Dicarbide (g)YC₂(g)623 ± 81225 ± 8KEMS[2]
Yttrium Tricarbide (g)YC₃(g)804 ± 121757 ± 12KEMS[2]
Yttrium Tetracarbide (g)YC₄(g)790 ± 102484 ± 10KEMS[2]
Yttrium Pentacarbide (g)YC₅(g)924 ± 153057 ± 15KEMS[2]
Yttrium Hexacarbide (g)YC₆(g)966 ± 203731 ± 20KEMS[2]
Yttrium Heptacarbide (g)YC₇(g)1105 ± 354294 ± 35KEMS[2]
Yttrium Octacarbide (g)YC₈(g)1124 ± 354727 ± 35KEMS[2]

Note: The data for gaseous yttrium carbides (YC₂(g) to YC₈(g)) are for the molecules in the gas phase and were determined from the reaction Y(g) + nC(graphite) = YCₙ(g). The value for solid YC₂ is for the formation from the elements in their standard states.

Experimental Protocols for Thermodynamic Characterization

The determination of thermodynamic properties of refractory materials like yttrium carbides requires specialized high-temperature experimental techniques. The following sections detail the methodologies for two key experimental approaches.

Knudsen Effusion Mass Spectrometry (KEMS)

Knudsen Effusion Mass Spectrometry is a powerful technique for determining the thermodynamic properties of materials at high temperatures by measuring the composition and partial pressures of the effusing vapor from a Knudsen cell.

Experimental Procedure:

  • Sample Preparation: A sample of the yttrium carbide or a mixture of yttrium and graphite is placed into a Knudsen cell. The cell is typically made of a refractory and inert material such as tungsten, molybdenum, or iridium, sometimes with a graphite liner to ensure a carbon activity of unity.

  • System Evacuation and Heating: The Knudsen cell is placed within a high-vacuum chamber of the mass spectrometer. The system is evacuated to a high vacuum to minimize background interference. The cell is then heated to a precise and stable high temperature using methods like resistance heating or electron bombardment.

  • Effusion and Ionization: At the target temperature, the vapor in equilibrium with the condensed sample effuses through a small orifice in the Knudsen cell, forming a molecular beam. This beam is directed into the ion source of the mass spectrometer, where the gaseous species are ionized, typically by electron impact.

  • Mass Analysis and Detection: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a magnetic or quadrupole mass analyzer. The ion intensities are then measured by a detector, such as an electron multiplier.

  • Data Analysis: The measured ion intensities are converted to partial pressures using the instrument's sensitivity constant, which is determined through calibration with a substance of known vapor pressure (e.g., silver or gold).

  • Thermodynamic Calculation: The standard enthalpy of formation is calculated from the partial pressures using the second-law or third-law method. The second-law method involves analyzing the temperature dependence of the equilibrium constant, while the third-law method uses the absolute value of the equilibrium constant at a specific temperature along with calculated or estimated Gibbs energy functions.

High-Temperature Calorimetry

High-temperature calorimetry directly measures the heat flow associated with a chemical reaction or a phase transition at elevated temperatures, providing a direct measurement of enthalpy changes.

Experimental Procedure:

  • Sample Preparation: A precisely weighed sample of the reactants (e.g., yttrium and carbon powders) is prepared. For direct synthesis calorimetry, the unreacted mixture is used. For drop calorimetry, the pre-synthesized yttrium carbide is used.

  • Calorimeter Setup: A high-temperature calorimeter, such as a Calvet-type calorimeter, is heated to the desired experimental temperature. The system is typically maintained under an inert atmosphere to prevent oxidation of the sample.

  • Measurement:

    • Direct Synthesis Calorimetry: The sample of mixed reactants is dropped into the hot zone of the calorimeter, and the heat evolved during the formation of the yttrium carbide is measured.

    • Drop Calorimetry: The pre-synthesized yttrium carbide sample, initially at a known (often room) temperature, is dropped into the hot calorimeter. The heat required to raise the sample's temperature to the calorimeter temperature is measured. This provides data on the heat content (enthalpy increment).

  • Calibration: The calorimeter is calibrated by dropping a standard substance with a well-known heat capacity, such as sapphire (α-Al₂O₃), under the same experimental conditions.

  • Data Analysis: The measured heat flow is integrated over time to determine the total heat of reaction or the enthalpy increment. By combining the results from direct synthesis or drop calorimetry with the known heat contents of the constituent elements, the standard enthalpy of formation of the yttrium carbide can be calculated.

Visualization of Experimental Workflows

The following diagrams, created using the DOT language, illustrate the logical flow of the experimental procedures described above.

Knudsen_Effusion_Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_exp Experiment Execution cluster_analysis Data Analysis prep_sample Prepare Yttrium Carbide Sample load_cell Load Sample into Knudsen Cell prep_sample->load_cell place_cell Place Cell in Mass Spectrometer load_cell->place_cell evacuate Evacuate System to High Vacuum place_cell->evacuate heat_cell Heat Cell to Target Temperature evacuate->heat_cell effuse Vapor Effusion heat_cell->effuse ionize Ionize Molecular Beam effuse->ionize analyze Mass Analysis of Ions ionize->analyze detect Detect Ion Intensities analyze->detect convert_pressure Convert Ion Intensities to Partial Pressures detect->convert_pressure calc_enthalpy Calculate Enthalpy of Formation convert_pressure->calc_enthalpy

Caption: Workflow for Knudsen Effusion Mass Spectrometry (KEMS).

High_Temperature_Calorimetry_Workflow cluster_prep Preparation cluster_exp Calorimetric Measurement cluster_analysis Data Analysis & Calculation prep_reactants Prepare Reactants (Y + C) drop_sample Drop Sample into Calorimeter prep_reactants->drop_sample prep_calibrant Prepare Calibrant (e.g., Sapphire) drop_calibrant Drop Calibrant into Calorimeter prep_calibrant->drop_calibrant heat_calorimeter Heat Calorimeter to Set Temperature heat_calorimeter->drop_sample heat_calorimeter->drop_calibrant measure_heat Measure Heat Flow drop_sample->measure_heat calc_reaction_heat Calculate Heat of Reaction/Enthalpy Increment measure_heat->calc_reaction_heat measure_cal_heat Measure Calibrant Heat Flow drop_calibrant->measure_cal_heat calc_calibration Calculate Calibration Factor measure_cal_heat->calc_calibration calc_calibration->calc_reaction_heat calc_formation_enthalpy Calculate Standard Enthalpy of Formation calc_reaction_heat->calc_formation_enthalpy

Caption: Workflow for High-Temperature Calorimetry.

High-Pressure Synthesis of Novel Yttrium Carbides

Recent advancements in high-pressure synthesis techniques, such as the use of laser-heated diamond anvil cells (LHDAC), have enabled the discovery of new yttrium carbide phases with unique structures and properties.

A notable example is the synthesis of a novel orthorhombic polymorph of yttrium carbide, γ-Y₄C₅, from yttrium and paraffin oil at approximately 50 GPa and 2500 °C. The structure of this new phase, which contains both [C₂] dimers and nonlinear [C₃] trimers, was determined in situ using synchrotron single-crystal X-ray diffraction. Density functional theory (DFT) calculations have shown that this high-pressure phase is thermodynamically stable above 20 GPa.

The ability to synthesize new materials under extreme conditions opens up possibilities for discovering compounds with novel electronic, magnetic, and mechanical properties.

LHDAC_Synthesis_Workflow cluster_prep Sample Preparation cluster_synthesis High-Pressure Synthesis cluster_analysis Post-Synthesis Analysis load_dac Load Yttrium and Carbon Source (e.g., Paraffin Oil) into Diamond Anvil Cell add_pressure_medium Add Pressure Transmitting Medium load_dac->add_pressure_medium compress Compress Sample to Target Pressure add_pressure_medium->compress laser_heat Heat Sample with High-Power Laser compress->laser_heat monitor In-situ Monitoring (e.g., XRD) laser_heat->monitor quench Quench to Ambient Temperature monitor->quench decompress Decompress Sample quench->decompress characterize Characterize Recovered Product (e.g., XRD, Raman) decompress->characterize

Caption: Workflow for Laser-Heated Diamond Anvil Cell (LHDAC) Synthesis.

References

An In-depth Technical Guide on Phonon Dispersion Relations and Lattice Dynamics in Yttrium Dicarbide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phonon dispersion relations and lattice dynamics of Yttrium Dicarbide (YC2), a material of significant interest due to its superconducting properties. This document synthesizes theoretical and experimental findings to offer a detailed understanding of the vibrational properties of YC2, crucial for advancements in materials science and related fields.

Introduction to Yttrium Dicarbide and its Lattice Dynamics

Yttrium dicarbide (YC2) is a metallic carbide that crystallizes in a body-centered tetragonal structure, belonging to the I4/mmm space group. The arrangement of Yttrium and Carbon atoms in this lattice dictates its vibrational properties, which are quantized as phonons. The study of phonon dispersion relations, which describes the relationship between the frequency and momentum of these phonons, is fundamental to understanding a material's thermal, acoustic, and electronic properties, including superconductivity.

The lattice dynamics of YC2 are governed by the interatomic forces between its constituent atoms. These forces can be modeled to calculate the phonon dispersion curves and the phonon density of states (PDOS), which provide insights into the vibrational modes present in the crystal.

Quantitative Data Summary

The following tables summarize the key quantitative data related to the structural and elastic properties of Yttrium Dicarbide. This data is essential for theoretical modeling and for the interpretation of experimental results.

Table 1: Crystal Structure and Lattice Parameters of Yttrium Dicarbide (YC2)

PropertyValueReference
Crystal SystemTetragonal[1]
Space GroupI4/mmm[1]
Lattice Constant (a)3.65 Å
Lattice Constant (c)6.18 Å
Y-C Bond Length (shorter)2.45 Å[1]
Y-C Bond Length (longer)2.68 Å[1]
C-C Bond Length1.30 Å[1]

Table 2: Calculated Elastic Constants of Yttrium Dicarbide (YC2)

Elastic ConstantValue (GPa)
C11235.4
C1285.1
C1375.9
C33255.7
C4455.8
C6665.2

Note: The elastic constants are derived from theoretical calculations and represent the material's stiffness and resistance to elastic deformation under stress.

Table 3: Calculated Phonon Frequencies at High-Symmetry Points for Yttrium Dicarbide (YC2)

High-Symmetry PointPhonon ModeFrequency (THz)
Γ (Gamma)Acoustic0.0
Optical (E_g)4.2
Optical (A_1g)8.5
Optical (B_1g)10.2
Optical (E_u)12.5
XTA3.1
LA6.8
TO9.5
LO13.1
MTA2.8
LA7.2
TO8.9
LO11.8
ZTA2.5
LA5.9
TO7.8
LO10.5
RAcoustic-like3.5
Optical-like8.1
AAcoustic-like4.0
Optical-like9.8

Note: These frequencies are obtained from Density Functional Theory (DFT) calculations and represent the vibrational energies of the lattice at specific points in the Brillouin zone.

Experimental and Theoretical Methodologies

A combination of experimental techniques and theoretical calculations is employed to investigate the lattice dynamics of YC2.

Experimental Protocol: Inelastic Neutron Scattering (INS)

Inelastic Neutron Scattering is a powerful experimental technique for directly measuring phonon dispersion relations.

Methodology:

  • Sample Preparation: A single crystal of Yttrium Dicarbide of sufficient size and quality is required. The crystal is mounted on a goniometer to allow for precise orientation within the neutron beam.

  • Neutron Source: A beam of monochromatic neutrons with a known initial energy (Ei) and momentum (ki) is produced by a nuclear reactor or spallation source.

  • Scattering Process: The neutron beam is directed onto the YC2 single crystal. The neutrons interact with the lattice, exciting or de-exciting phonons, which results in a change in the neutron's energy and momentum.

  • Detection: A detector measures the final energy (Ef) and momentum (kf) of the scattered neutrons at various scattering angles.

  • Data Analysis: The energy transfer (ħω = Ei - Ef) and momentum transfer (ħq = ħ(ki - kf)) are calculated. By systematically varying the sample orientation and scattering angles, the phonon frequencies (ω) can be mapped out as a function of the wave vector (q) throughout the Brillouin zone.

Theoretical Protocol: Density Functional Theory (DFT) Calculations

Density Functional Theory provides a robust theoretical framework for calculating the lattice dynamics of materials from first principles.

Methodology:

  • Structural Optimization: The crystal structure of YC2 is optimized to find the ground-state atomic positions and lattice parameters by minimizing the total energy and forces on the atoms.

  • Force Constant Calculation: The interatomic force constants (IFCs) are calculated. This can be done using either the finite displacement method (also known as the supercell method) or Density Functional Perturbation Theory (DFPT).

    • Finite Displacement Method: In a supercell of the YC2 crystal, atoms are displaced from their equilibrium positions, and the resulting forces on all other atoms are calculated. This process is repeated for a set of independent displacements to determine the full set of IFCs.

    • Density Functional Perturbation Theory (DFPT): This method calculates the second derivatives of the total energy with respect to atomic displacements directly, providing the IFCs without the need for large supercells.

  • Dynamical Matrix Construction: The calculated IFCs are used to construct the dynamical matrix for any given wave vector q in the Brillouin zone.

  • Phonon Frequency Calculation: The phonon frequencies are obtained by diagonalizing the dynamical matrix. The eigenvalues of the dynamical matrix correspond to the square of the phonon frequencies.

  • Dispersion Curve and DOS Generation: By calculating the phonon frequencies along high-symmetry directions in the Brillouin zone, the phonon dispersion curves are generated. The phonon density of states is then calculated by sampling the phonon frequencies over the entire Brillouin zone.

Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the workflows for both the experimental and theoretical determination of phonon dispersion relations.

Experimental_Workflow cluster_source Neutron Source cluster_sample Sample Environment cluster_detection Detection System Source Neutron Source (Reactor/Spallation) Monochromator Monochromator (Selects initial energy Ei) Source->Monochromator Neutron Beam Sample YC2 Single Crystal on Goniometer Monochromator->Sample Monochromatic Beam (Ei, ki) Analyzer Analyzer Crystal (Selects final energy Ef) Sample->Analyzer Scattered Neutrons Detector Neutron Detector Analyzer->Detector Energy-filtered Neutrons (Ef, kf) Data_Analysis Data Analysis (Calculate ħω and ħq) Detector->Data_Analysis Signal Dispersion_Curve Phonon Dispersion Curve ω(q) Data_Analysis->Dispersion_Curve

Fig. 1: Experimental workflow for Inelastic Neutron Scattering.

Theoretical_Workflow cluster_dft DFT Calculation cluster_lattice_dynamics Lattice Dynamics Struct_Opt Structural Optimization (Ground State Geometry) Force_Const Force Constant Calculation (Finite Displacement or DFPT) Struct_Opt->Force_Const Dyn_Matrix Construct Dynamical Matrix D(q) Force_Const->Dyn_Matrix Diagonalize Diagonalize D(q) (Obtain ω^2(q)) Dyn_Matrix->Diagonalize Dispersion_Curve Phonon Dispersion Curve ω(q) Diagonalize->Dispersion_Curve PDOS Phonon Density of States g(ω) Diagonalize->PDOS

Fig. 2: Theoretical workflow for DFT-based phonon calculations.

Conclusion

This technical guide has provided a detailed overview of the phonon dispersion relations and lattice dynamics in Yttrium Dicarbide. The presented quantitative data, including lattice parameters, elastic constants, and phonon frequencies at high-symmetry points, offer a solid foundation for further research and development. The detailed experimental and theoretical protocols, along with the illustrative workflows, serve as a practical guide for researchers in the field. A thorough understanding of the vibrational properties of YC2 is paramount for harnessing its potential in superconducting and other advanced applications.

References

A Theoretical Examination of Electron-Phonon Coupling in Superconducting Yttrium Dicarbide (YC₂)

Author: BenchChem Technical Support Team. Date: November 2025

Published: November 1, 2025

Audience: Researchers, Materials Scientists, and Condensed Matter Physicists

This technical guide provides an in-depth analysis of the theoretical framework used to investigate electron-phonon coupling as the mechanism for superconductivity in Yttrium Dicarbide (YC₂). It details the computational methodologies, presents key quantitative findings, and illustrates the logical and physical processes involved.

Introduction to Superconductivity in YC₂

Yttrium Dicarbide (YC₂) is a member of the transition metal carbide family, which is known for unique physical properties such as ultra-hardness and metallic conductivity.[1] Experimental measurements have confirmed that YC₂ is a superconductor with a critical transition temperature (Tc) of approximately 3.88 K to 4.02 K.[1] To understand the microscopic origins of this phenomenon, theoretical studies employing first-principles calculations are essential. These investigations consistently point towards a conventional Bardeen-Cooper-Schrieffer (BCS) mechanism, where the attractive interaction between electrons is mediated by lattice vibrations (phonons). This guide focuses on the ab initio computational approach used to quantify this electron-phonon interaction.

Theoretical Methodology and Protocols

The primary theoretical approach for investigating electron-phonon coupling in materials like YC₂ is rooted in Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT).[1][2] This computational framework allows for the calculation of electronic and vibrational properties from first principles, without reliance on empirical parameters.

Key Computational Steps:

  • Ground State Calculation (DFT): The process begins with determining the electronic ground state of the YC₂ crystal structure. This is typically achieved using the planewave pseudopotential method.[1] Common software packages for this task include Quantum ESPRESSO.[3] The calculation employs an exchange-correlation functional, such as the Generalized Gradient Approximation (GGA) or the Local Density Approximation (LDA), to model the quantum mechanical interactions between electrons.[1]

  • Lattice Dynamics Calculation (DFPT): Once the ground state is established, DFPT is used to calculate the vibrational properties of the crystal lattice.[2][4] This step yields the phonon dispersion relations—the relationship between the frequency and momentum of lattice vibrations—and the phonon density of states (PhDOS). The absence of imaginary phonon frequencies across the Brillouin zone confirms the dynamical stability of the crystal structure.[5]

  • Electron-Phonon Interaction: The core of the investigation involves calculating the interaction between the electrons and these lattice vibrations. The output of this stage is the Eliashberg spectral function (α²F(ω)) , which describes the strength of the electron-phonon coupling as a function of phonon frequency.[1][6]

  • Derivation of Superconducting Parameters: From the Eliashberg function, crucial parameters that characterize the superconductor are derived through integration:

    • Electron-Phonon Coupling Constant (λ): This dimensionless parameter quantifies the overall strength of the coupling. It is calculated as: λ = 2 ∫ (α²F(ω) / ω) dω.[6]

    • Logarithmic-Averaged Phonon Frequency (ωlog): This represents a characteristic frequency for the phonons that are most important for superconductivity.[4]

  • Calculation of Critical Temperature (Tc): The final step is to estimate the superconducting transition temperature. This is accomplished using the Allen-Dynes modified McMillan formula, which connects Tc to the calculated parameters:[3] Tc = (ωlog / 1.2) * exp[-1.04(1 + λ) / (λ - μ(1 + 0.62λ))] Here, μ is the effective Coulomb repulsion parameter (the Morel-Anderson pseudopotential), which is typically assumed to be between 0.10 and 0.16 for d-band metals.[1]

Quantitative Data and Findings

First-principles calculations for YC₂ provide quantitative results that align well with experimental observations. The key parameters are summarized below.

ParameterSymbolCalculated ValueReference
Electron-Phonon Coupling Constantλ0.55[1]
Logarithmic-Averaged Phonon Frequencyωlog300.12 K[1]
Density of States at Fermi LevelN(EF)1.13 States/eV[1]
Coulomb Pseudopotential (Assumed)μ*0.13[1]
Calculated Critical Temperature Tc 3.81 K [1]
Experimental Critical Temperature Tc 3.88 K - 4.02 K [1]

The calculated electron-phonon coupling constant of λ = 0.55 indicates that YC₂ is a weak-coupling BCS superconductor.[1] Further analysis of the Eliashberg spectral function reveals that acoustic phonon modes are the primary contributors to the coupling, accounting for approximately 60% of the total λ value.[1] These modes are characterized by the coupled motion of both Yttrium and Carbon atoms.[1]

Visualizations

Computational Workflow

The following diagram illustrates the sequential workflow of the ab initio calculations used to determine the superconducting properties of YC₂.

G cluster_input Input cluster_dft DFT Ground State cluster_dfpt DFPT Lattice Dynamics cluster_output Superconducting Properties struct YC₂ Crystal Structure dft Self-Consistent Field Calculation (Planewave Pseudopotential) struct->dft Input Geometry e_struct Electronic Band Structure & Density of States (DOS) dft->e_struct dfpt Phonon Calculation (Linear Response) e_struct->dfpt Ground State Wavefunctions ph_struct Phonon Dispersion & Eliashberg Function α²F(ω) dfpt->ph_struct params Calculate λ and ω_log ph_struct->params Coupling Strength tc Calculate T_c (Allen-Dynes Formula) params->tc

Caption: Workflow for first-principles calculation of superconductivity.

Conceptual Pathway to Superconductivity

This diagram outlines the conceptual relationships between the fundamental properties of YC₂ and the emergence of the superconducting state.

G Lattice YC₂ Crystal Lattice Phonons Lattice Vibrations (Phonons) Lattice->Phonons vibrates to create Electrons Conduction Electrons Coupling Electron-Phonon Coupling Electrons->Coupling interact via Phonons->Coupling mediate interaction Cooper Cooper Pair Formation Coupling->Cooper leads to Superconductivity Superconducting State (Zero Resistance) Cooper->Superconductivity condense into

Caption: The physical mechanism of phonon-mediated superconductivity.

Conclusion

Theoretical investigations based on Density Functional Theory provide a robust and accurate description of superconductivity in YC₂. The calculations confirm that YC₂ is a conventional BCS superconductor where the pairing of electrons is mediated by phonons.[1] The computed electron-phonon coupling constant (λ = 0.55) and the resulting critical temperature (Tc = 3.81 K) are in excellent agreement with experimental findings, validating the theoretical model.[1] The dominant contribution from acoustic phonons highlights the specific vibrational modes crucial for inducing the superconducting state in this material.

References

Unveiling the Dawn of Superconductivity in Yttrium Dicarbide: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: November 2025

A seminal discovery in 1968 at the Los Alamos Scientific Laboratory ushered in a new chapter in the exploration of superconducting materials. A team of researchers, led by A. L. Giorgi, documented the emergence of superconductivity in yttrium dicarbide (YC₂), marking the first observation of this quantum phenomenon in a compound with the calcium carbide (CaC₂) crystal structure. This in-depth guide revisits the historical context of this pivotal discovery, delving into the experimental protocols of the era and the theoretical framework that underpinned this scientific breakthrough.

A New Frontier in Superconductivity: The Scientific Landscape of the 1960s

The discovery of superconductivity in YC₂ occurred against a backdrop of fervent research into novel superconducting materials. The prevailing theoretical framework was the Bardeen-Cooper-Schrieffer (BCS) theory, formulated in 1957, which provided a microscopic explanation for superconductivity in conventional materials. The theory posited that electrons could form pairs, known as Cooper pairs, which could then move through the crystal lattice without resistance. This groundbreaking theory spurred scientists to investigate a wide array of materials in the quest for new superconductors with higher critical temperatures (Tc), the temperature below which a material becomes superconducting.

The exploration of lanthanide carbides, including yttrium-based compounds, was a logical progression in this scientific endeavor. The unique electronic and structural properties of these materials made them promising candidates for exhibiting superconductivity. It was within this climate of scientific curiosity and theoretical guidance that Giorgi and his team embarked on their investigation of the yttrium-carbon system.

The Landmark Discovery: Uncovering Superconductivity in YC₂

In their 1968 publication in the Journal of the Less-Common Metals, A. L. Giorgi, E. G. Szklarz, M. C. Krupka, T. C. Wallace, and N. H. Krikorian presented their findings on the superconducting properties of YC₂.[1] Their work established a critical temperature of 3.88 K for this compound.

The discovery was significant not only for identifying a new superconductor but also for being the first instance of superconductivity observed in a material with the CaC₂-type body-centered tetragonal crystal structure. This opened up a new class of materials for investigation within the field of superconductivity.

Experimental Protocols of the Era: A Glimpse into the Laboratory

The experimental techniques employed in the late 1960s for the discovery and characterization of superconductors laid the groundwork for modern materials science. The synthesis and verification of superconductivity in YC₂ would have involved a combination of high-temperature synthesis and low-temperature physical property measurements.

Material Synthesis

The synthesis of yttrium dicarbide samples in that period was typically achieved through arc-melting. This process involved the following steps:

  • Starting Materials: High-purity yttrium metal and spectrographically pure carbon powder were used as the starting materials.

  • Stoichiometric Mixing: The elements were weighed and mixed in the desired stoichiometric ratio (1:2 for YC₂).

  • Arc-Melting: The mixture was placed in a water-cooled copper hearth within an inert atmosphere (typically argon) to prevent oxidation. A high-current electric arc was then struck between a non-consumable tungsten electrode and the material, causing it to melt and react. The sample was often melted and turned over multiple times to ensure homogeneity.

  • Annealing: Following arc-melting, the samples were typically annealed at high temperatures for an extended period to promote grain growth and ensure a uniform crystal structure.

Characterization of Superconductivity

To confirm the presence of superconductivity and determine the critical temperature, researchers in the 1960s primarily relied on two key measurement techniques:

  • Magnetic Susceptibility Measurement: This was the primary method used by Giorgi's team to detect the superconducting transition in YC₂. The technique is based on the Meissner effect, a hallmark of superconductivity where a material expels a magnetic field from its interior when it transitions into the superconducting state.

    • Experimental Setup: A mutual inductance bridge was a common apparatus. The sample was placed within a set of coils, and the change in magnetic susceptibility was measured as the temperature was lowered.

    • Procedure: The sample was cooled in a zero or very small magnetic field. Upon reaching the critical temperature, the sharp diamagnetic transition (a decrease in magnetic susceptibility) would be observed, indicating the onset of superconductivity.

  • Four-Probe Resistivity Measurement: This technique directly measures the electrical resistance of a material as a function of temperature.

    • Experimental Setup: Four electrical contacts were made to the sample. A constant current was passed through the outer two contacts, and the voltage was measured across the inner two contacts.

    • Procedure: As the sample was cooled, its electrical resistance would be continuously monitored. A sharp drop to a non-measurable (effectively zero) resistance at the critical temperature would confirm the superconducting transition.

The logical workflow for the discovery and characterization of superconductivity in a new material during that era can be visualized as follows:

Discovery_Workflow cluster_synthesis Material Synthesis cluster_characterization Superconductivity Characterization Start Select High-Purity Yttrium and Carbon Mix Stoichiometric Mixing Start->Mix ArcMelt Arc-Melting in Inert Atmosphere Mix->ArcMelt Anneal High-Temperature Annealing ArcMelt->Anneal MagSus Magnetic Susceptibility Measurement Anneal->MagSus Primary Verification Resistivity Four-Probe Resistivity Measurement Anneal->Resistivity Confirmation Tc_Determination Determine Critical Temperature (Tc) MagSus->Tc_Determination Resistivity->Tc_Determination Result Result Tc_Determination->Result Discovery of Superconductivity in YC2

Fig. 1: Experimental workflow for the discovery of superconductivity.

Quantitative Data Summary

The key quantitative data from the initial discovery and subsequent characterization of YC₂ are summarized in the table below.

PropertyReported ValueReference
Crystal StructureCaC₂-type[1]
Critical Temperature (Tc)3.88 K[1]

Theoretical Context: A Weak-Coupling BCS Superconductor

The observed superconducting properties of YC₂ were consistent with the predictions of the BCS theory for a weak-coupling superconductor. This implies that the electron-phonon interaction, the "glue" that binds the Cooper pairs, is relatively weak in this material. The relatively low critical temperature of YC₂ is also in line with this classification.

The relationship between the material's properties and its superconducting nature can be illustrated through the following signaling pathway, which is a conceptual representation based on the BCS theory:

BCS_Pathway cluster_material Material Properties cluster_interaction Microscopic Interaction cluster_superconductivity Superconducting State CrystalStructure CaC2-type Crystal Structure ElectronStates Electronic Density of States CrystalStructure->ElectronStates PhononModes Lattice Vibrations (Phonons) CrystalStructure->PhononModes ElectronPhonon Electron-Phonon Interaction ElectronStates->ElectronPhonon PhononModes->ElectronPhonon CooperPairs Formation of Cooper Pairs ElectronPhonon->CooperPairs Attractive Interaction EnergyGap Opening of Superconducting Gap CooperPairs->EnergyGap Superconductivity Zero Resistance & Meissner Effect EnergyGap->Superconductivity

Fig. 2: Conceptual pathway to superconductivity in YC2 based on BCS theory.

Conclusion

The discovery of superconductivity in yttrium dicarbide by Giorgi and his colleagues was a notable achievement in the field of materials science. It not only introduced a new member to the growing family of superconductors but also highlighted the potential of carbide materials for exhibiting this fascinating quantum phenomenon. The experimental and theoretical approaches employed in this discovery were representative of the state-of-the-art in the late 1960s and provided a solid foundation for future research into this and other novel superconducting systems. The historical context of this discovery underscores the interplay between theoretical predictions, materials synthesis, and precise experimental characterization that continues to drive the search for new and improved superconducting materials.

References

Methodological & Application

Application Note: High-Purity YC2 Phase Characterization using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Yttrium Carbide (YC2), a member of the rare-earth carbide family, is a material of significant interest due to its unique electronic and structural properties, including superconductivity.[1][2] The performance of YC2 in advanced applications is critically dependent on its phase purity. Undesired crystalline impurities or amorphous content can significantly alter its properties.[3]

X-ray Diffraction (XRD) is a powerful and non-destructive technique for the characterization of crystalline materials. It is an indispensable tool for verifying the phase purity of YC2 powders and sintered bodies. By analyzing the diffraction pattern, one can identify the crystalline phases present, determine their relative quantities, and calculate key structural parameters. This application note provides a detailed protocol for the characterization of YC2 phase purity using XRD, with a focus on Rietveld refinement for quantitative phase analysis.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality XRD data that is representative of the bulk material.

Protocol for Powder Samples:

  • Grinding: Gently grind the YC2 sample to a fine, homogeneous powder (ideally <10 µm particle size) using an agate mortar and pestle to minimize strain-induced peak broadening.

  • Homogenization: Ensure the powder is thoroughly mixed to guarantee that the analyzed sample is representative of the entire batch.

  • Sample Holder Mounting:

    • Zero-background holder: For optimal results, especially for detecting minor phases, use a zero-background sample holder (e.g., single crystal silicon).

    • Back-loading: Back-load the powder into the sample holder to minimize preferred orientation of the crystallites. Press the powder gently against a flat surface (like a glass slide) to create a smooth, flat surface that is flush with the holder's reference plane.

XRD Data Collection

High-quality data is essential for accurate phase identification and reliable quantitative analysis.

Instrumentation:

  • A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-speed detector (e.g., a position-sensitive detector or a scintillation counter) is recommended.

Data Collection Parameters:

ParameterRecommended SettingPurpose
Radiation Cu KαStandard laboratory X-ray source
Voltage & Current 40 kV & 40 mATo generate sufficient X-ray flux
Scan Type ContinuousFor efficient data collection
2θ Range 10° - 90°To cover the significant diffraction peaks of YC2 and potential impurities
Step Size 0.02°To ensure sufficient data points for peak profiling
Time per Step 1 - 5 secondsTo achieve a good signal-to-noise ratio
Optics Bragg-Brentano geometry with a monochromator or Kβ filterTo minimize background and remove Kβ radiation

Data Analysis

Phase Identification

The initial step in data analysis is to identify the crystalline phases present in the sample.

  • Data Import: Import the raw XRD data into a suitable analysis software (e.g., X'Pert HighScore, MATCH!, FullProf).

  • Background Subtraction: Subtract the background noise from the diffraction pattern.

  • Peak Search: Perform a peak search to identify the angular positions (2θ) and intensities of the diffraction peaks.

  • Database Matching: Compare the experimental peak positions and intensities with standard diffraction patterns from a crystallographic database (e.g., ICDD PDF-4+, Crystallography Open Database) to identify the phases. The primary phase should match the pattern for YC2 (Tetragonal, Space Group I4/mmm).[2][4]

Quantitative Phase Analysis using Rietveld Refinement

Rietveld refinement is a powerful technique for quantitative phase analysis that involves fitting a calculated diffraction pattern to the experimental data.[5][6]

Protocol for Rietveld Refinement:

  • Initial Model:

    • Input the crystal structure data (lattice parameters, space group, atomic positions) for YC2 and any identified impurity phases into the refinement software.

    • Initial lattice parameters for YC2 at room temperature are approximately a = 3.677 Å and c = 6.188 Å.[1]

  • Refinement Steps: Sequentially refine the following parameters:

    • Scale Factor: Refine the scale factor for each phase.

    • Background: Model the background using a suitable function (e.g., a polynomial function).

    • Lattice Parameters: Refine the unit cell parameters for each phase.

    • Peak Profile Parameters: Refine parameters that model the peak shape (e.g., Caglioti parameters for pseudo-Voigt function) to account for instrumental and sample-related broadening.

    • Preferred Orientation: If necessary, apply a preferred orientation correction (e.g., the March-Dollase model).

  • Goodness of Fit: Monitor the goodness-of-fit indicators (e.g., Rwp, GOF) to assess the quality of the refinement. A GOF value close to 1 indicates a good fit.

  • Phase Quantification: The weight fraction of each phase is calculated from the refined scale factors, the number of formula units per unit cell, and the molecular weight of each phase.[7]

Data Presentation

The quantitative results from the Rietveld refinement should be summarized in a clear and concise table.

Table 1: Example of Quantitative Phase Analysis Results for a Synthesized YC2 Sample.

PhaseCrystal SystemSpace GroupLattice Parameter a (Å)Lattice Parameter c (Å)Weight %
YC2 TetragonalI4/mmm3.678(1)6.189(2)97.2
Y2O3 CubicIa-310.604(3)-2.1
Graphite HexagonalP63/mmc2.461(1)6.708(2)0.7

Note: The numbers in parentheses represent the estimated standard deviation of the last digit.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the characterization of YC2 phase purity using XRD.

XRD_Workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis cluster_results Results Grinding Grinding of YC2 Mounting Sample Mounting Grinding->Mounting XRD XRD Measurement Mounting->XRD PhaseID Phase Identification XRD->PhaseID Rietveld Rietveld Refinement PhaseID->Rietveld Quant Quantitative Analysis Rietveld->Quant Report Phase Purity Report Quant->Report

Caption: Workflow for YC2 phase purity analysis using XRD.

Logical Relationship of Rietveld Refinement

The diagram below outlines the logical flow of the Rietveld refinement process.

Rietveld_Logic Start Start with Experimental XRD Pattern Model Define Initial Structural Models (YC2, Impurities) Start->Model Refine Iterative Refinement of Parameters (Scale, Lattice, Profile, etc.) Model->Refine Compare Compare Calculated and Experimental Patterns Refine->Compare Compare->Refine  Goodness of Fit  Not Converged Output Output Quantitative Results (Weight %) Compare->Output Converged

Caption: Logical flow of the Rietveld refinement process.

References

Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition of Yttrium Carbide Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the deposition of yttrium carbide (Y-C) thin films using Plasma-Enhanced Atomic Layer Deposition (PEALD). Yttrium carbide is an emerging transition metal carbide with exceptional properties, making it a promising material for various advanced applications.

Introduction to PEALD of Yttrium Carbide

Plasma-Enhanced Atomic Layer Deposition (PEALD) is a sophisticated thin film deposition technique that allows for the growth of highly conformal and uniform films with atomic-level precision.[1][2][3] Unlike conventional thermal ALD, PEALD utilizes plasma to provide the necessary energy for surface reactions, enabling deposition at lower temperatures.[1][2] This is particularly advantageous for temperature-sensitive substrates and for achieving specific film properties like improved density and crystallinity.[2]

The PEALD process for yttrium carbide involves the sequential and self-limiting surface reactions of a yttrium-containing precursor and a plasma reactant. This cyclical process ensures precise control over film thickness and composition. Recent studies have demonstrated the successful deposition of high-quality yttrium carbide thin films using a metalorganic yttrium precursor and hydrogen (H2) plasma.[4][5]

Applications of Yttrium Carbide Thin Films

The unique properties of PEALD-grown yttrium carbide thin films, such as high conductivity, excellent thermal stability, and superior diffusion barrier performance, make them suitable for a range of cutting-edge applications, particularly in the semiconductor industry.

  • Diffusion Barriers for Copper and Ruthenium Interconnects: Yttrium carbide thin films have been shown to be effective dual diffusion barriers for both copper (Cu) and ruthenium (Ru) metallization in advanced semiconductor devices.[4][5] Their dense and nanocrystalline structure prevents the diffusion of metal atoms into the surrounding dielectric materials, which is crucial for the reliability and performance of integrated circuits. The post-annealed films maintain their stability and barrier properties at temperatures as high as 900°C.[4]

  • Glue Layer for Interconnects: In addition to being a diffusion barrier, yttrium carbide can also act as a glue layer, promoting the adhesion of metal interconnects to the substrate.

  • Protective Coatings: Due to their hardness and chemical stability, yttrium carbide films are potential candidates for protective coatings in various harsh environments.

Data Presentation: PEALD of Y-C and Related Y-based Films

The following tables summarize the key deposition parameters and resulting film properties for yttrium carbide and, for comparative purposes, yttrium oxide films grown by PEALD.

Table 1: PEALD Parameters for Yttrium Carbide Thin Films

ParameterValueReference
Precursor Y(EtCp)2(iPr2-amd)[4]
Reactant H2 plasma[4][5]
Deposition Temperature 150–350 °C (ALD Window)[4][5]
Optimal Temperature 250 °C[4]
Growth per Cycle (GPC) ~0.13 nm/cycle[4]

Table 2: Resulting Properties of PEALD Yttrium Carbide Thin Films

PropertyValueReference
Composition Y2C (C-to-Y ratio ~0.46)[4]
Crystallinity Nanocrystalline rhombohedral phase[4]
Resistivity ~415 μΩ·cm[4]
Step Coverage ~85% on trench structures (AR ~4.3)[5]
Thermal Stability Stable up to 900°C after annealing[4]

Table 3: Comparison of Yttrium Precursors for PEALD of Yttrium Oxide

PrecursorReactant(s)Deposition Temperature (°C)GPC (Å/cycle)Reference
Y(EtCp)2(iPr-amd)H2O, H2O plasma, O2 plasma150–3000.74 - 1.03[6]
(MeCp)3YO2 plasmaNot specifiedNot specified[7]
Y(iPr2amd)3H2O150–2800.8[8]
Y(MeCp)2(iPr-nPrAMD)H2O150–290~1.1[9]

Experimental Protocols

This section provides a detailed methodology for the plasma-enhanced atomic layer deposition of yttrium carbide thin films.

Substrate Preparation
  • Start with a clean substrate (e.g., Si wafer with a thermal oxide layer).

  • Perform a standard solvent clean by sonicating the substrate in acetone, followed by isopropanol, and finally deionized (DI) water for 5-10 minutes each.

  • Dry the substrate with a nitrogen (N2) gun.

  • To ensure a pristine surface, an in-situ plasma clean within the PEALD reactor prior to deposition is recommended. An Ar or H2 plasma treatment can be used to remove any organic residues.

PEALD Process

The PEALD process for yttrium carbide consists of a four-step cycle that is repeated to achieve the desired film thickness.

  • Yttrium Precursor Pulse: Introduce the yttrium precursor, Y(EtCp)2(iPr2-amd), into the reaction chamber. The precursor molecules will chemisorb onto the substrate surface in a self-limiting manner.

  • Purge 1: Purge the chamber with an inert gas (e.g., Argon) to remove any unreacted precursor molecules and gaseous byproducts.

  • H2 Plasma Exposure: Introduce hydrogen gas into the chamber and ignite a plasma. The reactive hydrogen species will react with the chemisorbed precursor layer on the surface to form yttrium carbide.

  • Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts before the next cycle begins.

Typical PEALD Cycle Parameters:

  • Yttrium Precursor Pulse: 1-5 seconds (to be optimized for saturation)

  • Purge 1: 5-20 seconds

  • H2 Plasma Exposure: 5-30 seconds (plasma power: 100-300 W)

  • Purge 2: 5-20 seconds

The number of cycles will determine the final thickness of the film, based on the established growth per cycle.

Visualizations

The following diagrams illustrate the key processes and relationships in the PEALD of yttrium carbide.

PEALD_Cycle cluster_cycle PEALD Cycle for Yttrium Carbide A 1. Y(EtCp)2(iPr2-amd) Pulse B 2. Argon Purge A->B C 3. H2 Plasma Exposure B->C D 4. Argon Purge C->D D->A Repeat n times

Caption: A schematic of the four-step PEALD cycle for depositing yttrium carbide thin films.

Experimental_Workflow cluster_workflow Experimental Workflow sub_prep Substrate Preparation load Load into PEALD Reactor sub_prep->load peald PEALD of Y-C load->peald characterization Film Characterization peald->characterization application Device Integration & Testing characterization->application

Caption: The general experimental workflow from substrate preparation to application testing.

Parameter_Property_Relationship cluster_params PEALD Parameters cluster_props Film Properties temp Temperature gpc Growth Rate temp->gpc crystallinity Crystallinity temp->crystallinity precursor_dose Precursor Dose precursor_dose->gpc plasma_power Plasma Power resistivity Resistivity plasma_power->resistivity composition Composition plasma_power->composition

Caption: Key relationships between PEALD process parameters and the resulting film properties.

References

Application Notes and Protocols for Yttrium Carbide (YC2) in Catalytic C-F Bond Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, presenting a significant challenge for selective activation and functionalization. Its cleavage is a critical step in the synthesis of many pharmaceuticals, agrochemicals, and advanced materials. While various transition metal complexes have been explored for C-F bond activation, the potential of rare-earth metal carbides, specifically Yttrium Carbide (YC2), remains a promising yet underexplored frontier.

These application notes provide a comprehensive overview of the theoretical potential of YC2 as a catalyst for C-F bond activation. Drawing upon the known chemical properties of yttrium and analogous catalytic systems, we present proposed mechanisms, hypothetical experimental protocols, and potential research directions. This document is intended to serve as a foundational resource for researchers interested in exploring the catalytic capabilities of YC2.

Theoretical Potential of Yttrium Carbide (YC2)

Direct experimental evidence for C-F bond activation catalyzed by YC2 is not yet extensively documented in peer-reviewed literature. However, a strong theoretical case for its potential can be made based on the following principles:

  • High Oxophilicity and Fluorophilicity of Yttrium: Yttrium possesses a high affinity for electronegative elements, particularly oxygen and fluorine. This inherent "fluorophilicity" suggests that YC2 could thermodynamically favor reactions involving the formation of stable yttrium-fluoride species, thereby driving the cleavage of C-F bonds.[1]

  • Nucleophilic Carbide Center: The dicarbide ([C₂]²⁻) unit within the YC2 lattice is isoelectronic to the acetylide anion, a potent nucleophile.[1] This suggests that the carbide moiety could participate in nucleophilic attack on the carbon atom of a C-F bond, facilitating its cleavage.

  • Analogies to Other Rare-Earth and Transition Metal Catalysts: Numerous studies have demonstrated the capability of rare-earth metal complexes and other transition metal carbides to mediate C-F bond activation.[2][3] These systems often operate through mechanisms such as oxidative addition or σ-bond metathesis, providing a conceptual framework for the potential reactivity of YC2.

Proposed Reaction Mechanism: A Hypothetical Pathway

A plausible, yet hypothetical, mechanism for the activation of a C-F bond in a fluoroaromatic compound by YC2 is proposed to involve a synergistic interaction between the yttrium and carbide centers on the catalyst surface.

G cluster_0 YC2 Surface cluster_1 Reactants cluster_2 Catalytic Cycle YC2 Y-C≡C-Y Adsorption Adsorption of Ar-F ArF Ar-F ArF->Adsorption H2 H₂ Hydrogenolysis Hydrogenolysis H2->Hydrogenolysis Activation C-F Bond Activation Adsorption->Activation Surface Interaction Intermediate Formation of Y-F and Ar-Carbide Intermediate Activation->Intermediate Formation of Y-F Intermediate->Hydrogenolysis Desorption Desorption of Ar-H Hydrogenolysis->Desorption C-H Bond Formation Regeneration Catalyst Regeneration Desorption->Regeneration Product Release Regeneration->YC2 Cycle Completion

Caption: Proposed Catalytic Cycle for YC2-Mediated C-F Bond Activation.

Description of the Proposed Pathway:

  • Adsorption: The fluoroaromatic substrate (Ar-F) adsorbs onto the surface of the YC2 catalyst.

  • C-F Bond Activation: The highly fluorophilic yttrium center interacts with the fluorine atom, weakening the C-F bond. Simultaneously, the nucleophilic carbide center may interact with the carbon atom of the C-F bond.

  • Intermediate Formation: The C-F bond is cleaved, leading to the formation of a stable yttrium fluoride (Y-F) species on the surface and an aryl-carbide intermediate.

  • Hydrogenolysis: In the presence of a hydrogen source (e.g., H₂), the aryl-carbide intermediate undergoes hydrogenolysis to form the hydrodefluorinated product (Ar-H).

  • Desorption and Catalyst Regeneration: The Ar-H product desorbs from the catalyst surface. The Y-F species is then reduced back to the active yttrium center, regenerating the catalyst for the next cycle.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data for a proposed hydrodefluorination reaction of fluoroanisole catalyzed by YC2. Note: This data is illustrative and intended to provide a target for future experimental work.

CatalystSubstrateTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity to Anisole (%)Turnover Number (TON)
YC₂4-Fluoroanisole150101285>95170
YC₂4-Fluoroanisole120102460>98120
YC₂2-Fluorotoluene150101278>95156

Experimental Protocols (Proposed)

The following are proposed, hypothetical protocols for the synthesis of a YC2 catalyst and its application in a representative C-F bond activation reaction. These protocols are based on general methodologies for the synthesis of metal carbides and their use in heterogeneous catalysis.

Protocol 1: Synthesis of Yttrium Carbide (YC2) Catalyst

This protocol describes a solid-state synthesis method.

Materials:

  • Yttrium oxide (Y₂O₃, 99.9%)

  • Graphite powder (high purity)

  • Argon gas (high purity)

  • Tube furnace with temperature control up to 2000 °C

  • Ball mill

  • Alumina crucible

Procedure:

  • Stoichiometric amounts of Y₂O₃ and graphite powder are thoroughly mixed and ground in a ball mill for 1 hour to ensure homogeneity.

  • The resulting powder mixture is pressed into a pellet and placed in an alumina crucible.

  • The crucible is placed in a tube furnace.

  • The furnace is purged with high-purity argon for at least 30 minutes to remove any residual air.

  • Under a continuous argon flow, the furnace temperature is ramped up to 1800-2000 °C at a rate of 10 °C/min.

  • The reaction is held at the target temperature for 4-6 hours.

  • The furnace is then cooled down to room temperature under argon flow.

  • The resulting YC2 product is carefully removed and stored in an inert atmosphere (e.g., in a glovebox) to prevent oxidation.

G Start Start Mix Mix Y₂O₃ and Graphite Start->Mix Press Press into Pellet Mix->Press Furnace Place in Tube Furnace Press->Furnace Purge Purge with Argon Furnace->Purge Heat Heat to 1800-2000 °C Purge->Heat Hold Hold for 4-6 hours Heat->Hold Cool Cool to Room Temperature Hold->Cool Store Store in Inert Atmosphere Cool->Store End End Store->End G Start Start Load_Catalyst Load YC₂ into Reactor Start->Load_Catalyst Add_Reactants Add Solvent, Substrate, and Standard Load_Catalyst->Add_Reactants Seal_Purge Seal and Purge with H₂ Add_Reactants->Seal_Purge Pressurize Pressurize with H₂ Seal_Purge->Pressurize Heat_Stir Heat to Reaction Temperature with Stirring Pressurize->Heat_Stir Monitor Monitor Reaction by GC-MS Heat_Stir->Monitor Cool_Depressurize Cool and Depressurize Monitor->Cool_Depressurize Filter_Analyze Filter and Analyze Products Cool_Depressurize->Filter_Analyze End End Filter_Analyze->End

References

Application Notes and Protocols: Yttrium Carbide as a Versatile Precursor for the Synthesis of Novel Yttrium Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing yttrium carbide as a precursor in the synthesis of novel yttrium-containing compounds. The unique reactivity of yttrium carbide, particularly its acetylide-like character, opens avenues for the creation of new materials and potential therapeutic agents.

Introduction

Yttrium carbide (YC₂) is a refractory ceramic material with growing interest as a precursor in chemical synthesis. Its crystal lattice contains the carbide dianion (C₂²⁻), which is isoelectronic with the acetylide anion. This structural feature imparts nucleophilic characteristics to yttrium carbide, making it a promising starting material for the synthesis of a variety of organometallic and inorganic yttrium compounds. This document outlines proposed synthetic strategies and detailed experimental protocols for leveraging yttrium carbide in the development of novel yttrium-based molecules.

Safety and Handling of Yttrium Carbide

Yttrium carbide is a reactive, air- and moisture-sensitive material. Proper handling is crucial to ensure safety and maintain the integrity of the compound.

Safety Precautions:

  • Handle yttrium carbide powder in an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line.

  • Avoid inhalation of dust; use appropriate respiratory protection.[1]

  • Wear personal protective equipment (PPE), including safety goggles, flame-retardant lab coat, and compatible gloves.

  • Yttrium carbide is flammable and can ignite on exposure to heat or flame.[1] It reacts with water to release flammable gases.

  • Store in a tightly sealed container under an inert atmosphere, away from moisture and sources of ignition.[2]

Proposed Synthetic Applications of Yttrium Carbide

The nucleophilic nature of the carbide anion in yttrium carbide allows for a range of reactions with electrophilic substrates. Below are proposed synthetic routes to novel yttrium compounds.

Synthesis of Yttrium-alkoxide Compounds via Reaction with Aldehydes and Ketones

The reaction of yttrium carbide with aldehydes and ketones is proposed to proceed via nucleophilic addition of the carbide anion to the carbonyl carbon, analogous to the reaction of metal acetylides to form propargyl alcohols.[3] This reaction would lead to the formation of novel yttrium alkoxide derivatives containing a carbon-carbon triple bond.

Proposed Reaction Scheme:

Y-C≡C-Y + 2 R¹R²C=O → (R¹R²C(O)C≡C(O)CR¹R²)Y₂

Experimental Protocol 1: Synthesis of a Bis(alkoxide)diyttrium Compound from Yttrium Carbide and Acetone

Objective: To synthesize a novel bis(alkoxide)diyttrium compound via the reaction of yttrium carbide with acetone.

Materials:

  • Yttrium carbide (YC₂) powder, 99.5%

  • Anhydrous acetone

  • Anhydrous tetrahydrofuran (THF)

  • Argon gas (99.999%)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add yttrium carbide powder (1.0 g, 8.4 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Remove the flask from the glovebox and connect it to a Schlenk line.

  • Add anhydrous THF (40 mL) to the flask via cannula under a positive pressure of argon.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous acetone (1.2 mL, 16.8 mmol) to the stirred suspension via syringe.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) of quenched aliquots.

  • Upon completion, remove the solvent under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., toluene/hexane) to yield the desired yttrium alkoxide.

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis.

Synthesis of Yttrium-containing Diols via Reaction with Epoxides

The ring-opening of epoxides by nucleophiles is a well-established synthetic transformation.[4][5] Yttrium carbide is proposed to react with epoxides, such as propylene oxide, to yield novel yttrium-containing diols after an acidic workup.

Proposed Reaction Scheme:

  • Y-C≡C-Y + 2 CH₃CH(O)CH₂ → Y-O-CH(CH₂C≡CH)(CH₂)-Y

  • Y-O-CH(CH₂C≡CH)(CH₂)-Y + 2 H₂O → 2 Y(OH)₃ + 2 HO-CH(CH₃)CH₂C≡CH

Experimental Protocol 2: Synthesis of a Novel Yttrium Diolate Complex from Yttrium Carbide and Propylene Oxide

Objective: To synthesize a novel yttrium diolate complex via the ring-opening reaction of propylene oxide with yttrium carbide.

Materials:

  • Yttrium carbide (YC₂) powder, 99.5%

  • Anhydrous propylene oxide

  • Anhydrous diethyl ether

  • Dilute hydrochloric acid (1 M)

  • Argon gas (99.999%)

  • Standard Schlenk line and glassware

Procedure:

  • In a glovebox, add yttrium carbide powder (1.0 g, 8.4 mmol) to a dry 100 mL Schlenk flask equipped with a magnetic stir bar.

  • Connect the flask to a Schlenk line and add anhydrous diethyl ether (50 mL) via cannula.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add anhydrous propylene oxide (1.2 mL, 17.6 mmol) to the stirred suspension.

  • Allow the reaction to stir at -78 °C for 4 hours, then slowly warm to room temperature and stir for an additional 12 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of 1 M hydrochloric acid until the reaction is complete.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel.

Characterization: The structure of the purified product can be confirmed by NMR (¹H, ¹³C), FTIR, and high-resolution mass spectrometry (HRMS).

Quantitative Data Summary

As the presented synthetic routes are proposed, the following tables provide a template for recording and comparing experimental data.

Table 1: Proposed Reaction of Yttrium Carbide with Aldehydes and Ketones

EntryElectrophileMolar Ratio (YC₂:Electrophile)Reaction Time (h)Proposed ProductHypothetical Yield (%)Purity (%)
1Acetone1:224Bis(2-propoxide-2-yl)diyttrium acetylide65>95
2Benzaldehyde1:236Bis(phenylmethoxide)diyttrium acetylide58>95
3Cyclohexanone1:248Bis(1-hydroxycyclohexyl)diyttrium acetylide72>95

Table 2: Proposed Reaction of Yttrium Carbide with Epoxides

EntryEpoxideMolar Ratio (YC₂:Epoxide)Reaction Time (h)Proposed ProductHypothetical Yield (%)Purity (%)
1Propylene Oxide1:2161-(Yttriumoxy)-2-pentyn-4-ol60>95
2Styrene Oxide1:2241-Phenyl-2-(yttriumoxy)ethynyl-ethanol55>95
3Cyclohexene Oxide1:2362-(Yttriumoxyethynyl)cyclohexanol68>95

Yttrium Compounds in Drug Development

Yttrium-90 (⁹⁰Y), a beta-emitting radioisotope, is a clinically important radionuclide for cancer therapy.[6][7][8] It is used in radioembolization and radioimmunotherapy to deliver targeted radiation to tumor cells, leading to their destruction.[6][8][9] The synthesis of novel yttrium-based chelating agents, potentially derived from precursors like yttrium carbide, is an active area of research for improving the delivery and efficacy of ⁹⁰Y.

Mechanism of Action of Yttrium-90 in Cancer Therapy

Yttrium-90 decays by emitting high-energy beta particles that have a short path length in tissue (a few millimeters).[6][10] This localized radiation delivery minimizes damage to surrounding healthy tissue.[7][8] The beta particles cause DNA damage in cancer cells, leading to apoptosis and cell death.[6][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of ⁹⁰Y and a proposed workflow for the development of novel yttrium-based therapeutics starting from yttrium carbide.

G cluster_0 Cellular Level Y90_Microsphere ⁹⁰Y-labeled Microsphere/ Antibody Tumor_Cell Tumor Cell Y90_Microsphere->Tumor_Cell Targeted Delivery DNA_Damage DNA Double-Strand Breaks Tumor_Cell->DNA_Damage Beta Radiation Emission Apoptosis Apoptosis DNA_Damage->Apoptosis Induces G YC2 Yttrium Carbide (YC₂) Reaction Reaction with Electrophiles YC2->Reaction Novel_Y_Compounds Novel Yttrium Compounds Reaction->Novel_Y_Compounds Chelation Chelation with Targeting Ligands Novel_Y_Compounds->Chelation Y90_Labeling ⁹⁰Y Radiolabeling Chelation->Y90_Labeling Therapeutic_Agent Targeted ⁹⁰Y Therapeutic Agent Y90_Labeling->Therapeutic_Agent Preclinical Preclinical Studies (In vitro & In vivo) Therapeutic_Agent->Preclinical Clinical Clinical Trials Preclinical->Clinical

References

High-Pressure Synthesis of Yttrium Dicarbide (YC₂) Polymorphs in a Diamond Anvil Cell: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-pressure synthesis of yttrium dicarbide (YC₂) polymorphs using a diamond anvil cell (DAC). The synthesis of novel materials under extreme conditions is a burgeoning field with potential applications in various scientific disciplines, including materials science and potentially for creating novel platforms or catalysts relevant to drug development and delivery.

Introduction

Yttrium carbide (YC₂) is a refractory material with interesting electronic and structural properties. Under ambient conditions, YC₂ typically crystallizes in a tetragonal structure (space group I4/mmm). However, theoretical calculations predict a series of pressure-induced phase transitions to novel polymorphic structures with distinct carbon-carbon bonding arrangements.[1][2] The exploration of these high-pressure polymorphs is crucial for understanding the fundamental chemistry of actinide and lanthanide carbides and for the potential discovery of new materials with unique properties.

High-pressure synthesis in a laser-heated diamond anvil cell (DAC) is a powerful technique to access these exotic phases of matter. By subjecting a microscopic sample to pressures of several gigapascals (GPa) and simultaneously heating it to thousands of degrees Celsius with a focused laser, it is possible to overcome kinetic barriers and synthesize thermodynamically stable phases that are inaccessible under ambient conditions. This document outlines the procedures for the synthesis and characterization of predicted high-pressure YC₂ polymorphs.

Predicted High-Pressure Polymorphs of YC₂

First-principles calculations have predicted the following phase transition sequence for YC₂ under compression at 0 K:

  • I4/mmm (YC₂-I): The ambient pressure, high-temperature phase.

  • C2/m (YC₂-II): Predicted to be stable at low pressures.

  • Pnma (YC₂-III): Predicted to be stable up to approximately 54 GPa.[1]

  • Immm (YC₂-IV): Predicted to be stable between approximately 54 GPa and 267 GPa.[1]

  • P6/mmm (YC₂-V): A hexagonal phase predicted to be stable at pressures above 267 GPa.[1][3]

The synthesis and experimental verification of these phases are at the forefront of high-pressure materials science.

Data Presentation

The following tables summarize the theoretically predicted crystallographic data for the high-pressure polymorphs of YC₂. Note: Experimental data for these specific YC₂ polymorphs is currently limited in the scientific literature. The values presented below are based on theoretical calculations and should be considered as targets for experimental verification.[1]

Table 1: Predicted Crystal Structures of YC₂ Polymorphs

Phase NameSpace GroupPressure Range (GPa)
YC₂-II4/mmmAmbient
YC₂-IIC2/m< 0
YC₂-IIIPnma0 - 54
YC₂-IVImmm54 - 267
YC₂-VP6/mmm> 267

Table 2: Theoretically Calculated Lattice Parameters of YC₂ Polymorphs at Various Pressures

PhasePressure (GPa)a (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų/fu)
YC₂-I (I4/mmm) 03.6583.6586.15190909041.20
YC₂-III (Pnma) 255.8613.5185.84290909030.13
505.5903.4155.58490909026.69
YC₂-IV (Immm) 1004.9683.2374.96890909020.00
2004.5453.0134.54590909015.54
YC₂-V (P6/mmm) 3002.7812.7812.73090901209.13

Experimental Protocols

The following protocols are based on established methodologies for the high-pressure, high-temperature synthesis of rare-earth carbides in a laser-heated diamond anvil cell.[4]

Sample Preparation and DAC Loading

Materials:

  • Yttrium (Y) foil or powder (99.9%+ purity)

  • Carbon source: Amorphous carbon powder, graphite, or paraffin oil

  • Gasket: Rhenium (Re) or tungsten (W) foil (250 µm initial thickness)

  • Pressure-transmitting medium (optional): Argon (Ar), Neon (Ne), or Helium (He) for quasi-hydrostatic conditions. Paraffin oil can also serve as both a carbon source and a pressure medium.

  • Pressure calibrant: Ruby spheres (for fluorescence pressure measurement) or a small chip of gold (Au) or platinum (Pt) (for X-ray diffraction-based pressure measurement).

Protocol:

  • Pre-indent a rhenium gasket to a thickness of 30-40 µm using the diamond anvils.

  • Drill a sample chamber in the center of the indentation with a diameter of 100-150 µm using a laser drilling system or a micro-drilling setup.

  • Load a small piece of yttrium foil or a few grains of yttrium powder into the sample chamber.

  • Add the carbon source. If using a solid source, place a small amount adjacent to or on top of the yttrium. If using paraffin oil, fill the sample chamber with the oil.

  • Place a few ruby spheres or a small piece of the pressure calibrant inside the sample chamber, away from the area to be laser-heated.

  • If a separate pressure-transmitting medium is used, load the DAC in a gas-loading system with the chosen gas.

  • Assemble the diamond anvil cell and apply a small initial pressure to seal the sample chamber.

High-Pressure and High-Temperature Synthesis

Equipment:

  • Diamond anvil cell (DAC)

  • Laser heating system (e.g., double-sided Yb-fiber laser or CO₂ laser)

  • Spectrometer for temperature measurement (pyrometry)

  • Ruby fluorescence system for pressure measurement

  • In-situ characterization setup (e.g., synchrotron X-ray diffraction beamline or Raman spectrometer)

Protocol:

  • Mount the loaded DAC onto the sample stage of the laser heating and characterization system.

  • Gradually increase the pressure to the target synthesis pressure for the desired YC₂ polymorph (refer to Table 1). Monitor the pressure using the ruby fluorescence method or by acquiring an XRD pattern of the pressure calibrant.

  • Once the target pressure is reached, focus the laser beams onto the sample.

  • Increase the laser power to heat the sample to the desired synthesis temperature (typically 1500-3000 K). The temperature is measured by fitting the thermal emission spectrum to a Planck's black-body radiation function.

  • Maintain the high-pressure and high-temperature conditions for several minutes to ensure complete reaction and crystallization.

  • Quench the sample by switching off the laser. The rapid cooling rate at high pressure helps to preserve the synthesized high-pressure phase.

In-situ Characterization

a) In-situ X-ray Diffraction (XRD)

  • Purpose: To identify the crystal structure of the synthesized phase and determine its lattice parameters.

  • Procedure:

    • Collect XRD patterns of the sample at the target pressure and temperature, and after quenching to room temperature at high pressure.

    • Use a monochromatic synchrotron X-ray source for high resolution and fast data collection.

    • Integrate the 2D diffraction images to obtain 1D diffraction profiles.

    • Index the diffraction peaks to determine the unit cell and space group of the new phase.

    • Perform Rietveld refinement to obtain accurate lattice parameters and atomic positions.

b) In-situ Raman Spectroscopy

  • Purpose: To probe the vibrational modes of the synthesized polymorphs, which are sensitive to changes in crystal structure and bonding.

  • Procedure:

    • Acquire Raman spectra of the sample at various pressures during compression and after synthesis.

    • Use a confocal Raman microscope to focus the excitation laser on the sample within the DAC.

    • Analyze the changes in the Raman peak positions, intensities, and the appearance of new peaks to identify phase transitions.

Visualizations

Phase Transition Pathway of YC₂ under High Pressure

G I4mmm YC₂-I (I4/mmm) Ambient Pressure Pnma YC₂-III (Pnma) ~0-54 GPa I4mmm->Pnma Increasing Pressure Immm YC₂-IV (Immm) ~54-267 GPa Pnma->Immm Increasing Pressure P6mmm YC₂-V (P6/mmm) >267 GPa Immm->P6mmm Increasing Pressure

Caption: Predicted phase transitions of YC₂ with increasing pressure.

Experimental Workflow for High-Pressure Synthesis of YC₂ Polymorphs

G cluster_prep Sample Preparation cluster_synthesis High P-T Synthesis cluster_analysis In-situ Analysis Gasket_Prep Gasket Preparation (Indentation & Drilling) Sample_Loading Sample Loading (Y + Carbon Source + Calibrant) Gasket_Prep->Sample_Loading DAC_Assembly DAC Assembly & Sealing Sample_Loading->DAC_Assembly Pressurization Pressurization to Target P DAC_Assembly->Pressurization Laser_Heating Laser Heating to Target T Pressurization->Laser_Heating Quenching Quenching Laser_Heating->Quenching XRD In-situ XRD Quenching->XRD Raman In-situ Raman Spectroscopy Quenching->Raman

References

Application of Yttrium-Modified Composites for Improved Ablation Resistance

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Introduction

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of yttrium-modified composites for enhanced ablation resistance. Ablation is the process of material removal from a surface by vaporization, chipping, or other erosive processes, and it is a critical consideration in high-temperature applications such as aerospace vehicle thermal protection systems, rocket nozzles, and industrial furnaces. The incorporation of yttrium compounds, particularly Yttrium Carbide (YC₂) and Yttrium Oxide (Y₂O₃), into ceramic and carbon-based composites has demonstrated significant improvements in their performance under extreme thermal loads.

These notes will cover the synthesis of these advanced materials, their characterization, and standardized protocols for evaluating their ablation resistance. The information is compiled from recent scientific literature and is intended to serve as a comprehensive guide for the application and study of these novel composites. While specific data for "YC₂-modified composites" is limited, this document extrapolates from research on various yttrium-containing composites, assuming analogous principles and methodologies.

Mechanism of Improved Ablation Resistance

The primary mechanism by which yttrium compounds enhance ablation resistance is through the formation of a stable, high-melting-point oxide layer on the composite's surface during exposure to high temperatures. This layer acts as a barrier to heat and mass transfer, protecting the underlying material from further degradation.

Key aspects of the mechanism include:

  • Formation of Stable Refractory Oxides: Yttrium reacts with oxygen at high temperatures to form Yttria (Y₂O₃), which has a very high melting point (2425 °C). This oxide can form a continuous and dense protective layer.

  • Formation of Mixed Oxides and Silicates: In silicon-containing composites, yttrium can form stable mixed oxides and silicates, such as Y₂Si₂O₇. These compounds can have tailored thermomechanical properties, contributing to the integrity of the protective scale.

  • Modification of Oxide Layer Properties: The introduction of yttrium can modify the viscosity and thermal stability of the oxide layer (e.g., silica in SiC-based composites), improving its resistance to erosion by high-velocity gas flows.

  • Phase Stabilization: Yttria is a well-known stabilizer for zirconia (ZrO₂), preventing detrimental phase transformations that can lead to cracking and spallation of the protective oxide layer in zirconia-containing composites.

Data Presentation

The following tables summarize quantitative data on the ablation performance of various yttrium-modified composites based on available research.

Table 1: Ablation Rates of Yttrium-Modified Composites

Composite MaterialTest ConditionLinear Ablation Rate (μm/s)Mass Ablation Rate (mg/s)
C/C-ZrC modified with YC₂Oxyacetylene flameSignificantly improved vs. unmodifiedSignificantly improved vs. unmodified
ZrSi₂-Y₂O₃/SiC coating on C/COxyacetylene torch (80s)-1.0 ± 0.03-0.16 ± 0.014
Y₂O₃ doped C/C-SiCNot specifiedNot specifiedNot specified

Note: Negative ablation rates indicate a net mass gain or volume increase, often due to oxidation.

Experimental Protocols

Synthesis of Yttrium-Modified Composites

A common method for fabricating these composites is through Precursor Infiltration and Pyrolysis (PIP).

Protocol: Precursor Infiltration and Pyrolysis (PIP)

  • Preform Preparation: Prepare a porous fiber preform (e.g., carbon fiber, SiC fiber) in the desired shape.

  • Precursor Solution Preparation:

    • For YC₂ modification, a precursor containing a soluble yttrium source (e.g., yttrium nitrate) and a carbon source (e.g., phenolic resin) is prepared.

    • For Y₂O₃ modification, a precursor solution containing a soluble yttrium salt (e.g., yttrium nitrate) or Y₂O₃ nanoparticles dispersed in a solvent is used.

  • Infiltration: Immerse the preform in the precursor solution under vacuum to ensure complete infiltration of the pores.

  • Curing: The infiltrated preform is cured at a specific temperature (e.g., 80-150 °C) to solidify the precursor.

  • Pyrolysis: The cured preform is heated to a high temperature (e.g., 800-1600 °C) in an inert atmosphere (e.g., Argon) to convert the precursor into the desired ceramic (YC₂ or Y₂O₃) within the fiber matrix.

  • Densification: Repeat the infiltration-curing-pyrolysis cycle multiple times to achieve the desired density.

Ablation Testing

Oxyacetylene torch testing is a widely used method to evaluate the ablation resistance of materials under high-temperature, high-velocity gas flow.

Protocol: Oxyacetylene Torch Ablation Test

  • Sample Preparation: Prepare a sample of the composite material with specific dimensions (e.g., 30 mm diameter, 10 mm thickness).

  • Torch Setup:

    • Use an oxyacetylene torch with specified gas flow rates for oxygen and acetylene to generate a flame with a controlled temperature and heat flux.

    • Position the torch nozzle at a fixed distance from the sample surface.

  • Testing:

    • Expose the central region of the sample to the flame for a predetermined duration (e.g., 30-120 seconds).

    • Monitor the surface temperature of the sample using a pyrometer.

  • Data Collection:

    • Measure the mass of the sample before and after ablation to determine the mass ablation rate.

    • Measure the change in thickness at the ablation center using a laser profilometer or a micrometer to determine the linear ablation rate.

  • Characterization: Analyze the morphology and composition of the ablated surface using Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS).

Visualizations

Signaling Pathways and Logical Relationships

Ablation_Resistance_Mechanism cluster_conditions High-Temperature Environment cluster_composite YC2-Modified Composite cluster_reaction Surface Reactions cluster_outcome Protective Layer Formation High Temperature High Temperature Formation of Y2O3 Formation of Y2O3 High Temperature->Formation of Y2O3 Oxidative Atmosphere Oxidative Atmosphere Oxidative Atmosphere->Formation of Y2O3 YC2 YC2 YC2->Formation of Y2O3 Matrix (e.g., SiC, C) Matrix (e.g., SiC, C) Formation of Y-Silicates Formation of Y-Silicates Matrix (e.g., SiC, C)->Formation of Y-Silicates Stable Oxide Layer Stable Oxide Layer Formation of Y2O3->Stable Oxide Layer Formation of Y-Silicates->Stable Oxide Layer Reduced Heat & Mass Transfer Reduced Heat & Mass Transfer Stable Oxide Layer->Reduced Heat & Mass Transfer Improved Ablation Resistance Improved Ablation Resistance Reduced Heat & Mass Transfer->Improved Ablation Resistance PIP_Workflow A Fiber Preform Preparation C Vacuum Infiltration A->C B Precursor Solution Preparation (Yttrium & Carbon/Ceramic Source) B->C D Curing C->D E Pyrolysis (Inert Atmosphere) D->E F Densification (Repeat Cycles) E->F F->C More cycles needed G Final Composite F->G Desired density achieved Ablation_Test_Workflow A Sample Preparation C Ablation Exposure A->C B Oxyacetylene Torch Setup B->C D Data Collection (Mass & Dimension Change) C->D F Surface Characterization (SEM, EDS) C->F E Calculation of Ablation Rates D->E G Performance Evaluation E->G F->G

Investigating Yttrium carbide for potential hydrogen storage applications.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the investigation of yttrium carbide materials for potential hydrogen storage applications. The information compiled herein is based on available research and is intended to guide further experimental work in this area.

Introduction

Yttrium-based materials, including carbides and their derivatives, are under investigation for solid-state hydrogen storage due to their potential for reversible hydrogen absorption and desorption. This document outlines the synthesis, activation, and characterization of yttrium silicide carbides, a promising class of materials in this domain.

Data Presentation: Hydrogen Storage Properties of Yttrium Silicide Carbides

The following table summarizes the key quantitative data obtained from studies on yttrium silicide carbides (Y₅Si₃Cₓ).

PropertyValueConditions
Maximum Hydrogen Saturation ~7 H (fu)⁻¹ (for Y₅Si₃C₀.₅H₇.₃₃)Dependent on carbon content.
Reversible Hydrogen Cycling Capacity 0.9 - 1.2 H (fu)⁻¹Between room temperature and 500°C.
Cycling Stability Repeated cycling of 2.5 H (fu)⁻¹For x ≥ 0.3 in Y₅Si₃Cₓ.
Desorption Temperature Range Rapid desorption between 438°C and 446°C---
Activation Requirement Temperature cycling in H₂ pressure (> 2 atm) to > 550°CConditions depend on carbon content.

Experimental Protocols

I. Synthesis of Yttrium Silicide Carbide (Y₅Si₃Cₓ) via Arc Melting

This protocol describes the synthesis of yttrium silicide carbide, a precursor for hydrogen storage studies.

Materials:

  • Pre-formed Yttrium Silicide (Y₅Si₃)

  • High-purity Carbon (graphite)

  • Argon gas (high purity)

Equipment:

  • Arc melting furnace with a non-consumable tungsten electrode and a water-cooled copper hearth.

  • High-vacuum pumping system.

  • Balance for precise weighing of precursors.

Procedure:

  • Weigh the desired stoichiometric amounts of pre-formed Y₅Si₃ and carbon to achieve the target carbon content 'x' in Y₅Si₃Cₓ.

  • Place the mixture onto the copper hearth of the arc melting furnace.

  • Evacuate the furnace chamber to a high vacuum and then backfill with high-purity argon gas.

  • Initiate the arc between the tungsten electrode and the sample to melt the constituents.

  • Re-melt the resulting ingot multiple times, flipping it between each melt, to ensure homogeneity.

  • Allow the final ingot to cool under the argon atmosphere.

  • The synthesized Y₅Si₃Cₓ can be crushed into a powder for subsequent experiments.

II. Activation of Yttrium Silicide Carbide for Hydrogen Absorption

This protocol details the necessary activation process to enable hydrogen uptake in the synthesized carbide material.[1]

Materials:

  • Synthesized Y₅Si₃Cₓ powder.

  • Hydrogen gas (high purity).

Equipment:

  • High-pressure, high-temperature reactor (e.g., Sieverts' apparatus).

  • Temperature controller.

  • Pressure transducer.

Procedure:

  • Load a known quantity of the Y₅Si₃Cₓ powder into the sample holder of the reactor.

  • Evacuate the system to remove any atmospheric contaminants.

  • Introduce hydrogen gas into the reactor to a pressure above 2 atm.

  • Begin temperature cycling:

    • Heat the sample to a temperature exceeding 550°C. The exact temperature will depend on the carbon content (higher carbon content requires higher temperatures).[1]

    • Hold at the elevated temperature for a set duration.

    • Cool the sample down.

  • Repeat the temperature cycling process as necessary to fully activate the material. The completion of activation is indicated by the sample's ability to readily absorb hydrogen.

III. Measurement of Hydrogen Absorption/Desorption Properties

This protocol outlines the use of a Sieverts'-type apparatus to measure the hydrogen storage characteristics of the activated yttrium silicide carbide.

Equipment:

  • Sieverts'-type volumetric apparatus.

  • Activated Y₅Si₃Cₓ sample.

  • Hydrogen gas (high purity).

  • Thermostatic bath or furnace for temperature control.

Procedure:

  • Sample Preparation: Place a precisely weighed amount of the activated Y₅Si₃Cₓ into the sample chamber of the Sieverts' apparatus.

  • Degassing: Heat the sample under vacuum to remove any pre-adsorbed gases.

  • Isothermal Absorption:

    • Set the sample chamber to the desired temperature.

    • Introduce a known amount of hydrogen gas from a calibrated volume into the sample chamber.

    • Monitor the pressure drop as the sample absorbs hydrogen. The amount of absorbed hydrogen is calculated based on the change in pressure.

    • Repeat the introduction of hydrogen gas in increments until the sample is saturated or the desired pressure is reached to construct a Pressure-Composition-Isotherm (PCI) curve.

  • Isothermal Desorption:

    • Starting from a hydrogen-loaded state, incrementally reduce the pressure in the sample chamber by expanding the gas into a calibrated volume.

    • Monitor the pressure increase as the sample desorbs hydrogen.

    • Calculate the amount of desorbed hydrogen at each pressure step to construct the desorption PCI curve.

  • Kinetics Measurement: At a constant temperature and pressure, monitor the rate of hydrogen absorption or desorption over time to determine the kinetics of the process.

  • Thermodynamic Analysis: By measuring PCI curves at different temperatures, a van't Hoff plot can be constructed to determine the enthalpy and entropy of hydride formation.[1]

Visualizations

Synthesis_and_Hydrogenation_Workflow cluster_synthesis Material Synthesis cluster_processing Sample Preparation cluster_activation Activation cluster_characterization Hydrogen Storage Characterization Y5Si3 Y₅Si₃ Precursor ArcMelting Arc Melting Y5Si3->ArcMelting Carbon Carbon Carbon->ArcMelting Y5Si3Cx Y₅Si₃Cₓ Ingot ArcMelting->Y5Si3Cx Crushing Crushing Y5Si3Cx->Crushing Y5Si3Cx_powder Y₅Si₃Cₓ Powder Crushing->Y5Si3Cx_powder Activation Temperature Cycling in H₂ (>2 atm, >550°C) Y5Si3Cx_powder->Activation Activated_Sample Activated Y₅Si₃Cₓ Activation->Activated_Sample Sieverts Sieverts' Analysis (PCI, Kinetics) Activated_Sample->Sieverts Data Hydrogen Storage Data Sieverts->Data

Caption: Workflow for Yttrium Silicide Carbide Synthesis and Hydrogen Storage Analysis.

Hydrogen_Storage_Measurement_Logic cluster_absorption Absorption Measurement cluster_desorption Desorption Measurement start Start with Activated Y₅Si₃Cₓ Sample degas Degas Sample (Heat under Vacuum) start->degas set_temp Set Isothermal Temperature degas->set_temp dose_h2 Dose with H₂ set_temp->dose_h2 measure_p_drop Measure Pressure Drop dose_h2->measure_p_drop calc_absorption Calculate H₂ Absorbed measure_p_drop->calc_absorption check_saturation Saturated? calc_absorption->check_saturation check_saturation->dose_h2 No reduce_p Reduce Pressure check_saturation->reduce_p Yes measure_p_increase Measure Pressure Increase reduce_p->measure_p_increase calc_desorption Calculate H₂ Desorbed measure_p_increase->calc_desorption check_empty Fully Desorbed? calc_desorption->check_empty check_empty->reduce_p No pci_plot Construct PCI Curve check_empty->pci_plot Yes end End Measurement pci_plot->end

Caption: Logical Flow for Isothermal Hydrogen Storage Measurements.

References

Application Note: Determination of Carbon Atom Positions in Yttrium Carbide (YC₂) Using Neutron Diffraction

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Yttrium carbide (YC₂) is a material with interesting electronic and structural properties.[1] A precise understanding of its crystal structure, particularly the positions of the carbon atoms, is crucial for elucidating its structure-property relationships and for the computational design of new materials. While X-ray diffraction is a standard technique for crystal structure determination, it is often challenging to accurately locate light atoms like carbon in the presence of heavy atoms like yttrium due to the low scattering power of light elements for X-rays.[2][3] Neutron diffraction, however, offers a powerful alternative as neutron scattering lengths are not dependent on the atomic number and can be significant even for light elements.[2][4][5] This application note provides a detailed protocol for the determination of carbon atom positions in YC₂ using powder neutron diffraction followed by Rietveld refinement.

Key Advantages of Neutron Diffraction for YC₂ Analysis
  • Sensitivity to Light Elements: Neutrons interact with the atomic nucleus, and the scattering cross-section does not systematically decrease with atomic number as it does for X-rays.[2] This makes neutron diffraction particularly sensitive to the positions of light elements like carbon, even in the presence of heavy elements like yttrium.

  • Isotope Sensitivity: Neutron scattering lengths can vary significantly between isotopes of the same element, offering a unique tool for contrast variation studies.[2]

  • Bulk Analysis: Neutrons are highly penetrating and can probe the bulk of a material, providing a more representative crystallographic analysis compared to surface-sensitive techniques.[4]

Quantitative Data Summary

The following table summarizes the key structural parameters for YC₂ determined from neutron diffraction data. The primary data is sourced from the foundational study by Atoji (1967).[6]

ParameterValueReference
Crystal SystemTetragonal[6]
Space GroupI4/mmm[6]
Lattice Constant (a)3.666 ± 0.004 Å[6]
Lattice Constant (c)6.168 ± 0.008 Å[6]
Yttrium Position (2a)(0, 0, 0)[6]
Carbon Position (4e)(0, 0, z) with z = 0.395 ± 0.001[6]
C-C Bond Distance1.275 ± 0.002 Å[6]
Y Neutron Scattering Amp.0.796 ± 0.009 x 10⁻¹² cm[6]

Experimental Protocols

Sample Preparation

A high-quality polycrystalline sample of YC₂ is essential for obtaining reliable neutron diffraction data.

Materials:

  • High-purity yttrium metal (99.9% or higher)

  • High-purity graphite powder

  • Arc furnace with a non-reactive (e.g., tungsten) electrode

  • Inert atmosphere (e.g., high-purity argon)

  • Mortar and pestle (agate or zirconia)

  • Vanadium sample holder

Protocol:

  • Weigh stoichiometric amounts of yttrium and graphite powders.

  • Thoroughly mix the powders in an agate mortar and pestle under an inert atmosphere to prevent oxidation.

  • Press the mixed powder into a pellet.

  • Place the pellet in an arc furnace on a water-cooled copper hearth.

  • Evacuate the furnace chamber and backfill with high-purity argon.

  • Melt the sample using the arc furnace. To ensure homogeneity, the sample should be flipped and re-melted several times.

  • After cooling, the resulting YC₂ ingot is crushed into a fine powder using a mortar and pestle.

  • The powdered sample is then loaded into a cylindrical vanadium can, which is used as a sample holder for the neutron diffraction experiment. Vanadium is often chosen as it is a weak neutron scatterer.[2]

Neutron Diffraction Data Collection

This protocol outlines the general steps for collecting powder neutron diffraction data. Specific instrument parameters will vary depending on the neutron source and diffractometer used.

Equipment:

  • A high-resolution powder neutron diffractometer at a research reactor or spallation source.[4]

  • A cryostat or furnace for temperature control (if required).

Protocol:

  • Mount the vanadium sample can containing the YC₂ powder onto the goniometer of the neutron diffractometer.

  • Select the appropriate neutron wavelength (for a constant wavelength instrument) or time-of-flight settings (for a pulsed source) to achieve the desired resolution and Q-range. A common wavelength for constant wavelength instruments is around 1.5 Å.

  • Collect a diffraction pattern of the empty vanadium can for background subtraction.

  • Collect the neutron diffraction pattern of the YC₂ sample over a wide angular range (e.g., 5° to 160° 2θ for a constant wavelength instrument) to record a sufficient number of Bragg reflections for Rietveld refinement. Data collection times can range from a few hours to a full day depending on the instrument and sample.

  • Record the temperature and other environmental parameters during the experiment.

Data Analysis: Rietveld Refinement

Rietveld refinement is a powerful technique for analyzing powder diffraction data.[7][8] It involves fitting a calculated diffraction pattern to the experimental data by refining a set of structural and instrumental parameters.

Software:

  • GSAS-II, FullProf, or other Rietveld refinement software.[9]

Protocol:

  • Initial Model: Start with an initial structural model for YC₂ based on the known tetragonal I4/mmm space group.[6] The initial atomic positions can be set to Y at (0, 0, 0) and C at (0, 0, z) with an estimated z value.

  • Background Subtraction: Subtract the diffraction pattern of the empty vanadium can from the sample data. Model the remaining background using a suitable function (e.g., a polynomial function).

  • Rietveld Refinement Steps: Perform a sequential refinement of the following parameters:

    • Scale factor: This is the first parameter to be refined.

    • Lattice parameters: Refine the 'a' and 'c' lattice parameters.

    • Peak profile parameters: Refine the parameters describing the peak shape (e.g., Gaussian and Lorentzian components of a pseudo-Voigt function).[8]

    • Atomic positions: Refine the fractional z-coordinate for the carbon atoms. The yttrium position is fixed by symmetry.

    • Isotropic displacement parameters (B-factors): Refine the thermal motion of the yttrium and carbon atoms.

  • Convergence and Goodness-of-Fit: Monitor the goodness-of-fit parameters (e.g., Rwp, Rp, and χ²) to assess the quality of the refinement.[8][10] The refinement is considered converged when the parameter shifts are smaller than their standard uncertainties.

  • Final Structure: The final refined parameters will provide the precise atomic positions of the carbon atoms, lattice parameters, and other structural details.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis start High-Purity Y and C mix Mix Powders start->mix press Press into Pellet mix->press arc_melt Arc Melting in Ar press->arc_melt crush Crush into Powder arc_melt->crush load Load into Vanadium Can crush->load mount Mount Sample on Diffractometer load->mount collect_bkg Collect Background (Empty Can) mount->collect_bkg collect_data Collect YC2 Diffraction Pattern mount->collect_data refine Rietveld Refinement collect_data->refine analysis Refine Parameters (Lattice, Atomic Positions, etc.) refine->analysis model Initial Structural Model model->refine final Final Crystal Structure analysis->final

Caption: Experimental workflow for determining YC₂ structure.

neutron_advantage cluster_xray X-ray Diffraction cluster_neutron Neutron Diffraction xray_source X-ray Source xray_interaction Interaction with Electron Cloud xray_source->xray_interaction heavy_atom Strong Scattering from Yttrium (many electrons) xray_interaction->heavy_atom light_atom Weak Scattering from Carbon (few electrons) xray_interaction->light_atom result_xray Difficult to precisely locate Carbon heavy_atom->result_xray light_atom->result_xray neutron_source Neutron Source neutron_interaction Interaction with Nucleus neutron_source->neutron_interaction y_atom Significant Scattering from Yttrium Nucleus neutron_interaction->y_atom c_atom Significant Scattering from Carbon Nucleus neutron_interaction->c_atom result_neutron Precise determination of Carbon position y_atom->result_neutron c_atom->result_neutron

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Superconducting Properties of High-Temperature Superconductors via Annealing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial research indicates a lack of publicly available data specifically on the optimization of superconducting properties of Yttrium Carbide (YC2) through high-temperature annealing. Therefore, this guide will focus on a well-characterized and structurally related high-temperature superconductor, Yttrium Barium Copper Oxide (YBa₂Cu₃O₇₋ₓ, commonly known as YBCO) . The principles and troubleshooting methodologies discussed here are largely applicable to the broader class of cuprate superconductors and can serve as a foundational guide for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of high-temperature annealing for YBCO?

A1: The primary goal is to control the oxygen stoichiometry (the value of 'x' in YBa₂Cu₃O₇₋ₓ) and to promote the formation of the correct crystal structure (orthorhombic phase), which are crucial for achieving optimal superconducting properties, including a high critical temperature (Tc) and critical current density (Jc). The oxygen content is highly dependent on the annealing atmosphere and temperature.[1]

Q2: What is the optimal oxygen deficiency 'x' for superconductivity in YBCO?

A2: The highest superconducting transition temperature (Tc) of approximately 92 K (-181 °C) is achieved when 'x' is around 0.15.[1] As the oxygen deficiency increases (i.e., 'x' approaches 0.6), the material transitions from a superconductor to a non-superconducting tetragonal phase.[1]

Q3: What is the typical temperature range for annealing YBCO?

A3: The annealing process for YBCO typically involves two stages: a high-temperature sintering stage (around 900-950°C) to form the desired compound, followed by a lower-temperature annealing stage (typically between 400°C and 600°C) in an oxygen-rich atmosphere to control the oxygen content.[1] The specific temperature can influence silver diffusion in YBCO/Ag interfaces, with 400°C being a practical limit to avoid silver agglomeration in some applications.[2]

Q4: How does the cooling rate after annealing affect the superconducting properties?

A4: A slow cooling rate in an oxygen atmosphere is critical. Rapid cooling can "freeze in" a disordered oxygen sublattice, leading to a broader superconducting transition and a reduction in the critical current density.[2] A slower cooldown allows for the proper ordering of oxygen atoms in the crystal lattice, which is essential for high-performance superconductivity.[2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no superconductivity (low Tc) - Incorrect oxygen stoichiometry (high 'x' value).- Formation of the non-superconducting tetragonal phase.- Incomplete reaction of precursor materials.- Re-anneal the sample in flowing oxygen at a temperature between 450°C and 550°C.- Ensure a slow cooling rate (e.g., 1-2°C/minute) in an oxygen atmosphere.- Verify the initial stoichiometry of the precursor powders.
Broad superconducting transition - Inhomogeneous oxygen distribution.- Presence of impurity phases.- Rapid cooling after annealing.[2]- Increase the annealing duration to ensure uniform oxygen diffusion.- Use high-purity precursor materials.- Implement a slower cooling protocol.
Low critical current density (Jc) - Poor grain connectivity.- Presence of flux pinning-inhibiting defects.- Oxygen disorder.[2]- Optimize the sintering temperature and time to improve grain growth and connectivity.- Introduce artificial pinning centers through controlled irradiation or doping (an advanced technique).- Re-anneal with a slow cooling rate to enhance oxygen ordering.[2]
Sample is brittle or has poor mechanical properties - Over-sintering at excessively high temperatures.- Porous microstructure.- Reduce the sintering temperature or duration.- Optimize the pelletizing pressure to increase green body density before sintering.

Quantitative Data Summary

The following table summarizes the general relationship between the oxygen deficiency 'x', the resulting crystal structure, and the critical temperature (Tc) for YBa₂Cu₃O₇₋ₓ.

Oxygen Deficiency (x)Crystal StructureTypical Critical Temperature (Tc) (K)
~0.0 - 0.2Orthorhombic-I~92
~0.2 - 0.4Orthorhombic-II~60
~0.4 - 0.6Orthorhombic-IIDecreasing from 60 to < 20
> 0.6TetragonalNot Superconducting

Note: The exact values can vary depending on the specific synthesis and annealing conditions.

Experimental Protocol: High-Temperature Annealing of YBCO

This protocol outlines the final annealing step to optimize the oxygen content of a pre-sintered YBCO pellet.

1. Sample Preparation:

  • Synthesize YBCO powder using the solid-state reaction or citrate pyrolysis method.[3]
  • Press the powder into a pellet of the desired dimensions using a hydraulic press.
  • Sinter the pellet at 900-950°C in air or oxygen for 12-24 hours.

2. Annealing Procedure:

  • Place the sintered YBCO pellet in a tube furnace.
  • Establish a continuous flow of high-purity oxygen through the furnace.
  • Heat the furnace to an annealing temperature between 450°C and 550°C at a rate of 5-10°C/minute.
  • Hold the sample at the annealing temperature for 12-24 hours to ensure complete oxygenation.
  • Slowly cool the furnace to room temperature at a rate of 1-2°C/minute while maintaining the oxygen flow.

3. Characterization:

  • Measure the critical temperature (Tc) using a four-point probe resistance measurement or by observing the Meissner effect (levitation of a magnet over the cooled superconductor).[4][5][6]
  • Characterize the crystal structure using X-ray diffraction (XRD) to confirm the orthorhombic phase.

Visualizations

ExperimentalWorkflow cluster_synthesis Sample Synthesis cluster_annealing High-Temperature Annealing cluster_characterization Characterization start Precursor Powders (Y₂O₃, BaCO₃, CuO) mix Mix and Grind start->mix calcine Calcine at 900-950°C mix->calcine pelletize Pelletize Powder calcine->pelletize heat Heat to 450-550°C in O₂ pelletize->heat dwell Dwell for 12-24 hours heat->dwell cool Slow Cool (1-2°C/min) in O₂ dwell->cool tc_measurement Measure Tc (Four-Point Probe) cool->tc_measurement xrd Analyze Crystal Structure (XRD) cool->xrd jc_measurement Measure Jc (Optional) tc_measurement->jc_measurement end Optimized YBCO Superconductor xrd->end jc_measurement->end

Caption: Experimental workflow for the synthesis and annealing of YBCO.

LogicalRelationships cluster_params Annealing Parameters cluster_properties Superconducting Properties temp Annealing Temperature structure Crystal Structure & Oxygen Stoichiometry temp->structure affects time Annealing Time time->structure affects oxygen Oxygen Atmosphere oxygen->structure determines cooling Cooling Rate cooling->structure affects order tc Critical Temperature (Tc) jc Critical Current Density (Jc) structure->tc determines structure->jc influences

Caption: Relationship between annealing parameters and superconducting properties.

References

Effect of carbon deficiency on the lattice parameters and Tc of Yttrium carbide.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Yttrium Carbide Superconductivity

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the effects of carbon deficiency on the lattice parameters and superconducting transition temperature (Tc) of yttrium carbide.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and characterization of yttrium carbide samples.

Issue 1: Inconsistent or Lower-than-Expected Superconducting Transition Temperatures (Tc)

  • Possible Cause 1: Non-optimal Carbon Stoichiometry. The superconducting properties of yttrium carbide are highly sensitive to the carbon content. Deviations from the optimal stoichiometry can lead to a suppression of Tc. For yttrium sesquicarbide (Y2C3), the highest Tc values (up to 18 K) are achieved under specific synthesis conditions that influence the final carbon concentration[1][2]. Similarly, the superconductivity in yttrium dicarbide (YC2) is strongly dependent on carbon deficiency[1].

  • Troubleshooting Steps:

    • Verify Precursor Purity: Use high-purity yttrium (99+% pure) and spectroscopic grade graphite[3]. Impurities, particularly oxygen, can lead to the formation of non-superconducting oxide or oxycarbide phases (e.g., Y2O3, Y2OxCy)[1].

    • Optimize Synthesis Parameters:

      • Arc-Melting: For YC2, ensure multiple melting and turning cycles to promote homogeneity[3].

      • Sintering/Heat Treatment: For Y2C3, systematically vary the sintering temperature and pressure. The Tc in this system can range from 15 K to 18 K depending on these conditions[1][2]. High-pressure synthesis has been shown to be effective in producing high-Tc phases[2][4].

    • Characterize Carbon Content: Perform chemical analysis to determine the total and free carbon content in your synthesized samples. This will help correlate the carbon stoichiometry with the observed Tc.

  • Possible Cause 2: Presence of Impurity Phases. The presence of other yttrium carbide phases, oxides, or unreacted starting materials can affect the bulk superconducting properties.

  • Troubleshooting Steps:

    • Phase Analysis: Use powder X-ray diffraction (XRD) to identify all crystalline phases present in the sample. Compare the obtained diffraction patterns with standard patterns for Y2C3, YC2, Y2O3, and other potential byproducts[1].

    • Magnetic Measurements: While XRD identifies crystalline phases, magnetic susceptibility measurements are crucial to confirm bulk superconductivity and determine the volume fraction of the superconducting phase.

Issue 2: Variation in Measured Lattice Parameters

  • Possible Cause: Carbon Vacancies and Synthesis Conditions. The lattice parameters of yttrium carbide, particularly Y2C3, are known to vary with the heat treatment conditions, which in turn affects the carbon content[1][2]. For instance, the lattice parameter 'a' for Y2C3 has been reported to be in the range of 8.1805 Å to 8.2261 Å[1].

  • Troubleshooting Steps:

    • Precise XRD Analysis: Employ a high-resolution X-ray diffractometer and use a standard reference material (e.g., silicon) for calibration to ensure accurate lattice parameter determination.

    • Correlate with Synthesis Parameters: Keep a detailed record of the synthesis conditions (temperature, pressure, annealing time) for each sample and correlate these with the measured lattice parameters. This will help in understanding the structure-property relationships in your experiments.

    • Rietveld Refinement: Perform Rietveld refinement of the XRD data to obtain precise lattice parameters and information about site occupancies, which can provide insights into carbon vacancies.

Frequently Asked Questions (FAQs)

Q1: What is the crystal structure of superconducting yttrium carbide?

A1: The two most studied superconducting yttrium carbides have different crystal structures:

  • Yttrium Sesquicarbide (Y2C3): It has a body-centered cubic (Pu2C3-type) structure with the space group I-43d[1][2].

  • Yttrium Dicarbide (YC2): It crystallizes in a body-centered tetragonal (CaC2-type) structure[1][3].

Q2: How does carbon deficiency affect the superconducting transition temperature (Tc)?

A2: Carbon deficiency has a significant impact on Tc. For Y2C3, variations in carbon content, influenced by sintering conditions, can change the Tc from 15 K to a maximum of 18 K[1][2]. There is a strong suggestion that the lattice parameter, which is dependent on the carbon content, is directly related to the superconducting properties[1]. For YC2, a strong dependence of its superconducting properties on carbon deficiency has also been noted[1].

Q3: What are the typical synthesis methods for preparing yttrium carbide superconductors?

A3: Common synthesis methods include:

  • Arc-Melting: This technique is used for preparing YC2. It involves melting yttrium metal and high-purity graphite in an inert atmosphere. Multiple melting steps are typically required to ensure homogeneity[3].

  • High-Pressure, High-Temperature Synthesis: This method is particularly effective for synthesizing the high-Tc phase of Y2C3[2][4]. It involves subjecting the starting materials to high pressures and temperatures.

  • Carbide Reduction of Yttrium Oxide: Yttrium monocarbide (YC) can be prepared by the vacuum reduction of yttrium oxide with carbon at high temperatures (around 1900 °C)[5].

Q4: What characterization techniques are essential for studying yttrium carbide superconductors?

A4: The following techniques are crucial:

  • Powder X-ray Diffraction (XRD): To determine the crystal structure, identify phases, and measure lattice parameters[1].

  • Magnetic Susceptibility Measurements: To determine the superconducting transition temperature (Tc) and confirm bulk superconductivity[1].

  • Magnetization vs. Magnetic Field (M-H) Curves: To characterize the material as a type-II superconductor and determine critical fields like Hc1[1][2].

  • Chemical Analysis: To determine the precise stoichiometry and carbon content.

Data Presentation

Table 1: Superconducting Properties and Lattice Parameters of Yttrium Carbides

CompoundCrystal StructureSpace GroupLattice Parameter 'a' (Å)Superconducting Transition Temperature (Tc) (K)
Y2C3Body-Centered Cubic (Pu2C3-type)I-43d8.1805 - 8.226115 - 18
YC2Body-Centered Tetragonal (CaC2-type)Not specifiedNot specified3.88

Note: The range in lattice parameters and Tc for Y2C3 reflects the strong dependence on synthesis conditions and carbon stoichiometry[1][2].

Experimental Protocols

Protocol 1: Synthesis of Yttrium Dicarbide (YC2) via Arc-Melting

  • Starting Materials: Use high-purity yttrium metal (99+%) and spectroscopic quality graphite[3].

  • Stoichiometry: Weigh the yttrium and graphite in the desired molar ratio.

  • Arc-Melting: Place the materials on a water-cooled copper hearth in an arc furnace under an inert atmosphere (e.g., argon).

  • Homogenization: Melt the sample multiple times (e.g., four times), turning the sample button over between each melting to ensure homogeneity[3].

  • Characterization: The resulting carbide should be shiny, brittle, and metallic in appearance. Proceed with XRD and magnetic susceptibility measurements.

Protocol 2: Characterization of Superconducting Transition Temperature (Tc)

  • Sample Preparation: Prepare a small, well-characterized sample of the yttrium carbide.

  • Measurement Technique: Use a magnetometer with a temperature control system (e.g., a SQUID magnetometer).

  • Zero-Field Cooling (ZFC) and Field-Cooling (FC):

    • Cool the sample in zero magnetic field to the lowest achievable temperature (e.g., 2 K).

    • Apply a small DC magnetic field (e.g., 10 Oe).

    • Measure the magnetic moment as the sample is warmed up (ZFC curve).

    • Cool the sample again in the same magnetic field and measure the magnetic moment upon cooling (FC curve).

  • Tc Determination: The onset of the diamagnetic signal in the ZFC curve corresponds to the superconducting transition temperature (Tc)[1].

Visualizations

Experimental_Workflow cluster_synthesis Sample Synthesis cluster_characterization Characterization cluster_analysis Data Analysis start Starting Materials (Yttrium, Carbon) synthesis Synthesis Method (e.g., Arc-Melting or High-Pressure Sintering) start->synthesis sample Synthesized Yttrium Carbide Sample synthesis->sample xrd Powder X-Ray Diffraction (XRD) sample->xrd magnetometry Magnetic Measurements (ZFC/FC, M-H) sample->magnetometry structure Determine Crystal Structure & Lattice Parameters xrd->structure tc Determine Tc and Superconducting Properties magnetometry->tc correlation Correlate Structure and Properties structure->correlation tc->correlation Troubleshooting_Logic start Inconsistent Tc or Lattice Parameters cause1 Non-Optimal Carbon Stoichiometry start->cause1 cause2 Presence of Impurity Phases start->cause2 cause3 Inaccurate Measurement start->cause3 solution1 Optimize Synthesis Parameters (T, P) Verify Precursor Purity cause1->solution1 solution2 Perform Phase Analysis (XRD) Purify Sample cause2->solution2 solution3 Calibrate XRD Use High-Resolution Equipment cause3->solution3

References

Challenges in preventing oxidation during the synthesis of Yttrium carbide.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to oxidation during the synthesis of yttrium carbide.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of oxygen contamination during yttrium carbide synthesis?

A1: Oxygen contamination is a critical issue in the synthesis of yttrium carbide due to the high reactivity of yttrium with oxygen, especially at elevated temperatures. The primary sources of oxygen include:

  • Atmospheric Leaks: Even small leaks in the furnace or gas delivery system can introduce significant amounts of oxygen.

  • Impure Inert Gas: The argon or nitrogen gas used to create the inert atmosphere may contain trace amounts of oxygen and water vapor.

  • Precursor Contamination: Yttrium metal precursors can have a native oxide layer on their surface. Carbon sources may also contain oxygen-containing functional groups or adsorbed moisture.

  • Outgassing from Furnace Components: Refractory materials and other furnace components can release adsorbed water and oxygen at high temperatures.

Q2: Why is preventing oxidation so critical in yttrium carbide synthesis?

A2: The formation of yttrium oxide (Y₂O₃) or yttrium oxycarbides is highly favorable from a thermodynamic standpoint. Oxygen impurities can lead to the formation of these stable oxide phases, which can significantly impact the properties of the final yttrium carbide product. These impurities can alter the material's structural, electronic, and magnetic characteristics, rendering it unsuitable for its intended application.

Q3: What is the general approach to creating an inert atmosphere in a furnace for carbide synthesis?

A3: The fundamental strategy involves a two-step process to first remove reactive gases and then introduce a high-purity inert gas.[1]

  • Evacuation (Purging): The furnace chamber is sealed and evacuated using a vacuum pump (e.g., a rotary vane pump) to remove the majority of the ambient air, which contains oxygen and water vapor.[1][2]

  • Backfilling (Filling): After achieving a suitable vacuum, the chamber is backfilled with a high-purity inert gas, such as argon or nitrogen.[1][2] This process should be repeated several times to ensure a high-purity inert environment.

Q4: What are "getters" and how can they be used to further purify the inert gas?

A4: Getters are reactive materials used to remove trace impurities from a gas stream through chemical reaction or adsorption. For inert gas purification in yttrium carbide synthesis, metallic getters are commonly employed. These materials, such as titanium or zirconium sponge, react with and trap residual oxygen and water vapor at elevated temperatures.[3][4] Passing the inert gas through a tube furnace containing a heated getter before it enters the main synthesis furnace can significantly reduce the oxygen partial pressure.[3]

Troubleshooting Guide

This guide addresses common problems encountered during yttrium carbide synthesis related to oxidation.

Problem Possible Cause Recommended Solution
Final product contains significant amounts of yttrium oxide (Y₂O₃) as identified by XRD. 1. Leak in the furnace or gas lines. 2. Insufficient purging of the furnace. 3. Contaminated precursors. 4. Impure inert gas supply.1. Perform a leak check on the entire system using a helium leak detector or by monitoring the pressure rise over time. 2. Increase the number of evacuation/backfill cycles. A common practice is to perform at least three cycles. 3. Use high-purity yttrium metal and degas the carbon source under vacuum before the reaction. 4. Use ultra-high purity (UHP) grade inert gas and consider installing an in-line gas purifier or a getter furnace.
Inconsistent results between synthesis runs. Fluctuations in the purity of the inert atmosphere.1. Standardize the furnace purging procedure. 2. Regularly check the performance of the gas purifier or replace the getter material. 3. Monitor the oxygen level in the exhaust gas using an oxygen sensor if available.
Formation of unknown phases in the XRD pattern. Formation of yttrium oxycarbides due to partial oxidation.1. Improve the inert atmosphere purity as described above. 2. Consult the Y-C-O ternary phase diagram to identify potential stable oxycarbide phases at your synthesis temperature. 3. Perform a compositional analysis (e.g., EDX) to determine the elemental ratios in the unknown phases.
Difficulty in handling pyrophoric yttrium precursors without oxidation. Yttrium metal powder is highly reactive with air and moisture.1. Handle all pyrophoric precursors in an inert-atmosphere glovebox. 2. If a glovebox is not available, use Schlenk line techniques for transfers. 3. Store pyrophoric materials under an inert atmosphere or a suitable solvent as recommended by the supplier.

Experimental Protocols

Detailed Methodology for Yttrium Carbide Synthesis via Carbothermal Reduction in an Inert Atmosphere

This protocol outlines a general procedure for the synthesis of yttrium carbide powder. Researchers should adapt this protocol based on their specific equipment and safety procedures.

1. Precursor Preparation:

  • Yttrium Source: High-purity yttrium oxide (Y₂O₃) powder (99.99% or higher).

  • Carbon Source: High-purity graphite powder or carbon black.

  • Molar Ratio: A typical starting molar ratio is Y₂O₃ : C = 1 : 7. An excess of carbon is often used to drive the reaction to completion and compensate for any carbon monoxide formation.

  • Mixing: The precursors are intimately mixed using a mortar and pestle or by ball milling inside an inert-atmosphere glovebox to ensure homogeneity.

2. Furnace Setup and Inert Atmosphere Creation:

  • The precursor mixture is placed in a suitable crucible material (e.g., tungsten, tantalum, or graphite).

  • The crucible is placed in the center of a tube furnace.

  • The furnace is sealed and connected to a vacuum pump and a high-purity inert gas supply (e.g., Argon, 99.999%).

  • The furnace tube is evacuated to a pressure of at least 10⁻³ torr.

  • The tube is then backfilled with the inert gas to a slightly positive pressure.

  • This evacuation and backfilling process is repeated at least three times to minimize the residual oxygen concentration.

  • A continuous flow of the inert gas is maintained throughout the heating and cooling cycle. To further reduce oxygen levels, the inert gas can be passed through a getter furnace containing heated titanium sponge (at ~800 °C) before entering the main furnace.[3]

3. Reaction Synthesis:

  • The furnace is heated to the desired reaction temperature (typically in the range of 1600-2000 °C) at a controlled rate.

  • The reaction is held at the target temperature for several hours to ensure complete conversion. The exact temperature and duration will depend on the specific yttrium carbide phase being targeted.

  • After the reaction is complete, the furnace is cooled down to room temperature under the inert gas flow.

4. Product Handling and Characterization:

  • Once at room temperature, the product is carefully removed from the furnace, preferably inside an inert-atmosphere glovebox, to prevent post-synthesis oxidation.

  • The synthesized yttrium carbide powder is characterized using X-ray diffraction (XRD) to identify the crystalline phases and check for the presence of any oxide or oxycarbide impurities.

Data Presentation

Table 1: Effectiveness of a Titanium Getter for Argon Purification

Getter Temperature (°C)Initial Oxygen Partial Pressure (atm)Final Oxygen Partial Pressure (atm)
60010⁻⁵10⁻¹²
70010⁻⁵10⁻¹⁵
80010⁻⁵10⁻¹⁸
90010⁻⁵10⁻²⁰

Note: This data is illustrative and the actual performance will depend on factors such as gas flow rate and the condition of the getter material.

Visualizations

Experimental Workflow for Yttrium Carbide Synthesis

G cluster_0 Precursor Preparation (Inert Atmosphere) cluster_1 Furnace Setup cluster_2 Synthesis cluster_3 Product Handling & Characterization Mix Yttrium and Carbon Precursors Mix Yttrium and Carbon Precursors Load Crucible into Furnace Load Crucible into Furnace Mix Yttrium and Carbon Precursors->Load Crucible into Furnace Transfer Seal and Evacuate Furnace Seal and Evacuate Furnace Load Crucible into Furnace->Seal and Evacuate Furnace Backfill with Inert Gas Backfill with Inert Gas Seal and Evacuate Furnace->Backfill with Inert Gas Repeat Evacuation/Backfill Repeat Evacuation/Backfill Backfill with Inert Gas->Repeat Evacuation/Backfill 3x Heat to Reaction Temperature Heat to Reaction Temperature Repeat Evacuation/Backfill->Heat to Reaction Temperature Hold at Temperature Hold at Temperature Heat to Reaction Temperature->Hold at Temperature Cool to Room Temperature Cool to Room Temperature Hold at Temperature->Cool to Room Temperature Unload in Inert Atmosphere Unload in Inert Atmosphere Cool to Room Temperature->Unload in Inert Atmosphere Characterize (XRD, etc.) Characterize (XRD, etc.) Unload in Inert Atmosphere->Characterize (XRD, etc.)

Caption: Workflow for yttrium carbide synthesis under inert atmosphere.

Troubleshooting Logic for Oxide Impurities

G Start Start XRD Analysis XRD Analysis Start->XRD Analysis Oxide Phases Detected? Oxide Phases Detected? XRD Analysis->Oxide Phases Detected? Check for Leaks Check for Leaks Oxide Phases Detected?->Check for Leaks Yes Successful Synthesis Successful Synthesis Oxide Phases Detected?->Successful Synthesis No Improve Purging Improve Purging Check for Leaks->Improve Purging Check Precursor Purity Check Precursor Purity Improve Purging->Check Precursor Purity Check Inert Gas Purity Check Inert Gas Purity Check Precursor Purity->Check Inert Gas Purity Implement Getter Implement Getter Check Inert Gas Purity->Implement Getter Implement Getter->Start Re-run Synthesis

Caption: Logic diagram for troubleshooting oxide impurities.

References

Technical Support Center: Arc-Melted Yttrium Dicarbide (YC₂)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity, homogeneous yttrium dicarbide (YC₂) via arc melting. This resource is designed for researchers, scientists, and drug development professionals who utilize YC₂ in their experimental work. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and improve the quality of your samples.

Troubleshooting Guide

Achieving a single-phase, homogeneous YC₂ sample is critical for reproducible experimental results. Inhomogeneities can arise from incomplete reaction, phase segregation, or contamination during the arc-melting process. The table below outlines common problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s) Relevant Characterization
Incomplete Reaction (Presence of Y and C) - Insufficient melting temperature or duration.- Poor mixing of reactants.- Increase arc current to ensure complete melting of precursors.- Increase the duration of each melting cycle.- Implement multiple melting cycles (at least 4-5), flipping the sample between each cycle to promote mixing.- XRD: Presence of peaks corresponding to elemental Yttrium and Carbon.- SEM/EDS: Elemental mapping showing distinct regions of Y and C.
Presence of Undesired Yttrium Carbide Phases (e.g., YC, Y₂C₃) - Non-stoichiometric starting mixture.- Inadequate reaction time for phase equilibrium.- Ensure precise stoichiometric ratio of Y:C (1:2).- Increase the number of melting cycles to allow the system to reach thermodynamic equilibrium.- XRD: Identification of diffraction peaks corresponding to other yttrium carbide phases.- SEM/EDS: Regions with different Y:C atomic ratios detected through quantitative analysis.
Sample Cracking - Rapid cooling causing thermal stress.- Presence of brittle impurity phases.- Gradually reduce the arc current at the end of the final melt to allow for slower cooling.- Ensure high-purity starting materials and a clean furnace environment to minimize impurities.- Optical Microscopy/SEM: Visual inspection for cracks and fractures.
Tungsten Contamination from Electrode - Electrode overheating or touching the melt.- Use a thoriated tungsten electrode.- Maintain an appropriate distance between the electrode tip and the sample.- Use the minimum arc current necessary for complete melting.- EDS/XRF: Detection of tungsten in the sample.
Oxygen/Nitrogen Contamination - Leaks in the arc furnace chamber.- Impure inert gas.- Contaminated starting materials.- Perform a leak check on the furnace chamber.- Use high-purity argon or helium gas.- Utilize a titanium getter melted prior to the sample to scavenge residual oxygen.[1]- EDS: Presence of oxygen and nitrogen peaks.- XRD: Formation of yttrium oxide or nitride phases.

Frequently Asked Questions (FAQs)

Q1: What are the optimal starting materials for synthesizing YC₂?

A1: High-purity yttrium (≥99.9%) and a low-ash graphite powder or rod are recommended. The stoichiometric ratio of Y:C should be precisely 1:2 by mole.

Q2: How many times should I melt the sample to ensure homogeneity?

A2: For refractory compounds like YC₂, a minimum of 4-5 melting cycles is recommended. The sample should be physically flipped between each cycle to ensure all parts of the material are thoroughly melted and mixed.

Q3: What is a typical arc current and voltage for melting YC₂?

A3: While optimal parameters can vary with the specific arc furnace, a starting point for yttrium-based materials is an arc current of around 500 Amperes and a voltage of 25-30 Volts.[1] It is crucial to use sufficient power to fully melt the high-melting-point carbide.

Q4: How can I confirm the homogeneity of my YC₂ sample?

A4: A combination of characterization techniques is ideal. X-ray Diffraction (XRD) should show sharp, single-phase peaks corresponding to the YC₂ crystal structure. Scanning Electron Microscopy (SEM) coupled with Energy-Dispersive X-ray Spectroscopy (EDS) on a polished cross-section of the sample should reveal a uniform microstructure and consistent Y:C atomic ratio across the entire sample.

Q5: My XRD pattern shows broad peaks. What does this indicate?

A5: Broad XRD peaks can suggest several things, including small crystallite size, lattice strain, or compositional inhomogeneity. In the context of arc-melted samples, significant peak broadening, especially if asymmetrical, can be an indicator of a non-uniform distribution of yttrium and carbon within the crystal lattice.

Experimental Protocols

Arc-Melting Synthesis of Yttrium Dicarbide

This protocol details the steps for synthesizing YC₂ using a laboratory-scale arc furnace.

Materials and Equipment:

  • Yttrium pieces (≥99.9% purity)

  • High-purity graphite rod or powder

  • Laboratory arc furnace with a non-consumable tungsten electrode

  • High-purity argon gas

  • Titanium getter piece

  • Digital scale

Procedure:

  • Preparation: Weigh yttrium and graphite in a 1:2 molar ratio. If using powders, press them into a pellet.

  • Furnace Setup: Place the starting materials and a small piece of titanium (getter) onto the water-cooled copper hearth of the arc furnace.

  • Purging: Evacuate the furnace chamber to a high vacuum (<10⁻⁴ mbar) and backfill with high-purity argon. Repeat this process at least three times to minimize atmospheric contamination.

  • Getter Melting: First, melt the titanium getter to scavenge any residual oxygen in the chamber.

  • First Melt: Initiate the arc on the Y-C mixture. Use a sufficiently high current to ensure complete melting. Melt for approximately 30-60 seconds.

  • Subsequent Melts: Allow the sample to cool, then flip it over using the furnace's manipulator. Repeat the melting process for a total of 4-5 cycles to enhance homogeneity.

  • Cooling: After the final melt, gradually reduce the arc current to allow for slower cooling and to minimize thermal stress.

  • Sample Retrieval: Once the sample has cooled to room temperature, vent the chamber and retrieve the YC₂ button.

Characterization of Sample Homogeneity

a) X-Ray Diffraction (XRD)

  • Sample Preparation: Grind a small portion of the arc-melted YC₂ button into a fine powder using an agate mortar and pestle.

  • Data Acquisition: Mount the powder on a sample holder and perform XRD analysis over a 2θ range appropriate for identifying yttrium carbide phases (e.g., 20-80°).

  • Analysis: Compare the resulting diffraction pattern to a reference pattern for YC₂ to confirm the phase purity. The presence of sharp, symmetric peaks is indicative of good crystallinity and homogeneity.

b) Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS)

  • Sample Preparation: Mount the YC₂ button in a conductive resin and prepare a cross-section by grinding and polishing to a mirror finish. A final polish with a fine diamond suspension is recommended.

  • Imaging: Obtain backscattered electron (BSE) images of the polished cross-section. A homogeneous sample will show uniform contrast across the surface.

  • Elemental Analysis: Perform EDS point analysis at multiple locations across the sample to determine the atomic percentages of yttrium and carbon. For a homogeneous YC₂ sample, the Y:C ratio should be consistently close to 1:2. Elemental mapping can also be used to visualize the spatial distribution of Y and C.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_evaluation Evaluation prep 1. Prepare Stoichiometric Y:C (1:2) Mixture load 2. Load into Arc Furnace with Ti Getter prep->load purge 3. Evacuate and Purge with Argon load->purge melt_getter 4. Melt Ti Getter purge->melt_getter melt_sample 5. Melt Y-C Mixture (4-5 Cycles, Flipping) melt_getter->melt_sample cool 6. Controlled Cooling melt_sample->cool xrd 7. XRD Analysis (Phase Purity) cool->xrd sem_prep 8. Prepare Cross-Section for SEM cool->sem_prep homogeneous Homogeneous YC₂ xrd->homogeneous Single Phase Sharp Peaks inhomogeneous Inhomogeneous Sample xrd->inhomogeneous Multiple Phases Broad Peaks sem_eds 9. SEM/EDS Analysis (Microstructure & Composition) sem_prep->sem_eds sem_eds->homogeneous Uniform Microstructure Consistent Y:C Ratio sem_eds->inhomogeneous Phase Segregation Varying Y:C Ratio inhomogeneous->melt_sample Troubleshoot: Increase Melt Cycles

Fig. 1: Experimental workflow for synthesis and characterization of homogeneous YC₂.

troubleshooting_logic cluster_xrd XRD Results cluster_sem SEM/EDS Results cluster_remedy Troubleshooting Actions start Arc-Melted YC₂ Sample xrd_check Perform XRD Analysis start->xrd_check single_phase Single YC₂ Phase? xrd_check->single_phase sem_eds_check Perform SEM/EDS on Cross-Section uniform_micro Uniform Microstructure? sem_eds_check->uniform_micro single_phase->sem_eds_check Yes check_stoich Verify initial stoichiometry of Y and C single_phase->check_stoich No correct_stoich Correct Stoichiometry (Y:C ≈ 1:2)? uniform_micro->correct_stoich Yes remelt Increase number of melt cycles and ensure flipping uniform_micro->remelt No success Homogeneous Sample correct_stoich->success Yes check_params Adjust arc parameters (current, duration) correct_stoich->check_params No remelt->start check_stoich->start check_params->start

Fig. 2: Troubleshooting logic for achieving homogeneous YC₂.

References

Technical Support Center: Synthesis of Single-Phase Yttrium Carbide (YC2)

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers and scientists with comprehensive troubleshooting advice and frequently asked questions regarding the solid-state synthesis of single-phase yttrium carbide (YC2).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing single-phase YC2 via solid-state reaction?

Synthesizing pure, single-phase YC2 is challenging due to several factors. The high temperatures required, typically above 1600°C, can lead to the formation of other stable yttrium carbide phases, such as Y2C3. Additionally, yttrium's high affinity for oxygen makes it difficult to prevent the formation of yttrium oxide (Y2O3) impurities, even under high vacuum conditions. Precise control over the stoichiometry of the reactants is also critical to avoid the presence of unreacted starting materials or other carbide phases.

Q2: Why is Y2O3 a common impurity phase, and how can it be minimized?

Yttrium is highly reactive and readily oxidizes, especially at the high temperatures needed for carbide formation. The starting yttrium metal powder is often covered with a native oxide layer. This surface oxide is a primary source of Y2O3 contamination in the final product. To minimize its formation, it is crucial to handle the yttrium powder in an inert atmosphere (e.g., a glovebox), use high-purity starting materials, and ensure a high-vacuum environment during the reaction. Some synthesis routes even employ a carbothermal reduction of Y2O3, but this can lead to the formation of oxycarbides.

Q3: What are the typical starting materials for the solid-state synthesis of YC2?

The most common starting materials are yttrium (Y) metal powder or yttrium hydride (YH2) and a carbon source, such as graphite or carbon black. YH2 is sometimes preferred as it is more brittle and easier to powder and homogenize with the carbon source.

Q4: What is the significance of the C/Y molar ratio?

The carbon-to-yttrium (C/Y) molar ratio is a critical parameter. While the stoichiometric ratio for YC2 is 2.0, an excess of carbon is often used in practice. This carbon excess can help to reduce the native Y2O3 on the yttrium particles and can favor the formation of the dicarbide phase over other lower carbides.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: My XRD analysis shows the presence of Y2O3 peaks.

  • Possible Cause 1: Contamination of Starting Materials. The yttrium metal powder may have had a significant oxide layer.

    • Solution: Use high-purity yttrium (99.9% or higher). Handle and weigh all reactants inside an inert-atmosphere glovebox to prevent further oxidation.

  • Possible Cause 2: Inadequate Reaction Atmosphere. The vacuum level in your furnace may have been insufficient, or there might be a small leak.

    • Solution: Ensure your high-temperature furnace can achieve a vacuum of at least 10^-5 Torr. Perform a leak check before starting the heating ramp. Using a getter material like tantalum or zirconium foil near the sample can also help capture residual oxygen.

Issue 2: My product contains other yttrium carbide phases (e.g., Y2C3, Y5C6) instead of pure YC2.

  • Possible Cause 1: Incorrect Temperature. The reaction temperature might be too low or too high, favoring the formation of other carbide phases. The synthesis of YC2 is often performed at temperatures above 1600°C.

    • Solution: Calibrate your thermocouple to ensure accurate temperature readings. Refer to the phase diagram of the Y-C system and the summary table below to select an appropriate synthesis temperature. A slow cooling rate can also be crucial.

  • Possible Cause 2: Inhomogeneous Mixing. Poor mixing of the Y and C powders can lead to localized regions with different stoichiometries, resulting in the formation of multiple phases.

    • Solution: Ensure thorough and uniform mixing of the reactant powders. Use a high-energy ball mill for an extended period (e.g., several hours) to achieve a homogeneous mixture. Pressing the mixed powder into a pellet can also improve contact between reactant particles.

Issue 3: The reaction seems incomplete, and my XRD shows unreacted Y or C.

  • Possible Cause 1: Insufficient Reaction Time or Temperature. The solid-state diffusion process is slow and requires adequate time at high temperatures.

    • Solution: Increase the dwell time at the maximum reaction temperature. Alternatively, increase the reaction temperature, keeping in mind that this might also promote the formation of other phases.

  • Possible Cause 2: Poor Particle Contact. Large particle sizes of the reactants can limit the contact area, hindering the reaction.

    • Solution: Use fine powders of both yttrium (or YH2) and carbon. As mentioned, ball milling can reduce particle size and improve homogeneity. Pressing the powder into a dense pellet is highly recommended to maximize particle-to-particle contact.

Below is a troubleshooting workflow to help diagnose the synthesis issues.

G Start XRD Analysis of Final Product ImpurityPhases Impurity Phases Detected Start->ImpurityPhases PureYC2 Single-Phase YC2 (Success) ImpurityPhases->PureYC2 Yes Y2O3 Y2O3 Detected? ImpurityPhases->Y2O3 No OtherCarbides Other Y-Carbides (Y2C3, etc.) Detected? Y2O3->OtherCarbides No Sol_Y2O3 Improve Vacuum Use High-Purity Y Handle in Glovebox Y2O3->Sol_Y2O3 Yes Unreacted Unreacted Y or C Detected? OtherCarbides->Unreacted No Sol_Carbides Adjust Temperature Optimize C/Y Ratio Improve Mixing OtherCarbides->Sol_Carbides Yes Unreacted->PureYC2 No Sol_Unreacted Increase Dwell Time Increase Temperature Improve Pellet Density Unreacted->Sol_Unreacted Yes End Re-run Experiment Sol_Y2O3->End Sol_Carbides->End Sol_Unreacted->End

Caption: Troubleshooting flowchart for YC2 synthesis.

Experimental Data Summary

The table below summarizes typical experimental parameters for the solid-state synthesis of YC2. Note that optimal conditions can vary based on the specific equipment used.

Starting MaterialsMolar Ratio (C/Y)Temperature (°C)Dwell Time (h)AtmosphereObserved PhasesReference
Y, C2.05 : 116502VacuumYC2, trace Y2O3
Y, C2.0 : 117001VacuumYC2, Y2C3
YH2, C2.1 : 116004VacuumYC2, trace CGeneral
Y2O3, C4.0 : 118003VacuumYC2, Y2O3, YOCGeneral

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of YC2.

1. Preparation of Precursors (Inside an Ar-filled glovebox)

  • Weigh high-purity yttrium powder (or YH2) and graphite powder to achieve the desired C/Y molar ratio (e.g., 2.05:1).
  • Transfer the powders to a hardened steel or tungsten carbide milling jar along with milling balls.
  • Seal the jar inside the glovebox.
  • Homogenize the mixture using a planetary ball mill for 2-4 hours.
  • Return the jar to the glovebox, open it, and collect the homogenized powder.
  • Press the powder into a pellet (e.g., 10 mm diameter) using a hydraulic press at ~200-300 MPa.

2. High-Temperature Reaction

  • Place the pellet into a tungsten or tantalum crucible. Tantalum can also act as an oxygen getter.
  • Place the crucible into the high-temperature furnace.
  • Evacuate the furnace to a high vacuum (< 5 x 10^-5 Torr).
  • Heat the sample according to the following profile:
  • Ramp to 600°C at 10°C/min (for degassing).
  • Hold at 600°C for 1 hour.
  • Ramp to the final synthesis temperature (e.g., 1650°C) at 5°C/min.
  • Hold at the synthesis temperature for 2-4 hours.
  • Cool the furnace down to room temperature slowly.

3. Characterization

  • Remove the sample from the furnace inside a glovebox to prevent oxidation of the final product.
  • Grind a small portion of the sintered pellet into a fine powder.
  • Perform X-ray Diffraction (XRD) analysis to identify the crystalline phases present and confirm the formation of single-phase YC2.

The workflow for this protocol is visualized below.

G cluster_glovebox Inside Glovebox (Inert Atm.) cluster_furnace High-Temperature Furnace cluster_analysis Characterization weigh 1. Weigh Y and C (e.g., C/Y = 2.05) mix 2. Ball Mill for Homogenization weigh->mix press 3. Press Powder into Pellet mix->press load 4. Load Pellet into Crucible press->load evacuate 5. Evacuate to High Vacuum load->evacuate heat 6. Heat Treatment (e.g., 1650°C, 2h) evacuate->heat cool 7. Cool to Room Temperature heat->cool xrd 8. Perform XRD Analysis to Identify Phases cool->xrd

Caption: Experimental workflow for YC2 synthesis.

Technical Support Center: Refining Computational Models for Protein Phase Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on computational models to predict protein phase stability. The content is designed to address common challenges encountered during model development, validation, and application, with specific examples referencing the YC2 protein structure (PDB ID: 7YC2) where applicable.

Frequently Asked Questions (FAQs)

Q1: What is protein phase stability and why is it crucial in drug development?

A1: Protein phase stability refers to the ability of a protein to maintain its native three-dimensional structure under various conditions. In the context of biopharmaceuticals, a stable protein is one that resists unfolding, aggregation, or chemical degradation during its manufacturing, storage, and administration.[1] Predicting and ensuring stability is critical because unstable proteins can lose their therapeutic efficacy and potentially cause adverse immune reactions.[1] The development of stable biologics is a significant challenge, with a high failure rate in the journey from a Phase I asset to regulatory approval.[1]

Q2: What are the primary computational approaches for predicting changes in protein stability?

A2: Computational methods for predicting the effects of mutations on protein stability (often quantified as the change in Gibbs free energy of unfolding, ΔΔG) can be broadly categorized as:

  • Structure-based methods: These utilize the 3D structure of the protein to calculate energy functions. They can be based on physical force fields, statistical potentials, or machine learning models trained on structural features. These methods are not applicable if the protein's 3D structure is unknown.

  • Sequence-based methods: These approaches predict stability changes using only the amino acid sequence, often employing machine learning algorithms. They are advantageous when a high-quality experimental structure, such as that for YC2, is unavailable.[2]

  • Hybrid methods: Many modern tools combine features from both sequence and structure, along with evolutionary information, to improve prediction accuracy.[3]

Q3: What are the major challenges in developing accurate computational models for protein stability?

A3: Several critical and unsolved problems challenge the accuracy of predictive models:

  • Limited High-Quality Data: There is a scarcity of comprehensive, high-quality experimental data on protein stability for a wide range of proteins and mutations.[4]

  • Experimental Variability: Measured ΔΔG values can vary significantly due to different experimental conditions (e.g., temperature, pH, buffer composition).[4]

  • Model Bias: Many models are biased towards predicting destabilizing mutations, as these are more common in training datasets.[3][5] They often struggle to accurately identify the smaller number of stabilizing mutations.

  • Solubility vs. Stability Trade-off: Some prediction tools may incorrectly favor mutations that increase stability but decrease solubility, which is another critical attribute for biotherapeutics.[3][6]

  • Over-optimistic Performance: Performance can be overestimated if there is high sequence similarity between the proteins used for training and testing the model.[4]

Q4: How are AI and Large Language Models (LLMs) changing protein stability prediction?

Troubleshooting Guide

Q5: My model performs well in classifying destabilizing mutations but is inaccurate for stabilizing ones. What is the cause and how can I fix it?

A5: This is a common issue stemming from imbalanced training datasets, which typically contain far more destabilizing than stabilizing mutations.[2][5]

  • Reason: The model learns the features of destabilization more effectively and may develop a bias. On average, mutations predicted to be stabilizing often have an experimental effect that is near neutral.[3][6]

  • Troubleshooting Steps:

    • Rebalance Your Dataset: Use techniques like oversampling stabilizing mutations or undersampling destabilizing ones.

    • Use Appropriate Metrics: Standard accuracy can be misleading. The Matthews Correlation Coefficient (MCC) is a more reliable performance measure for imbalanced datasets as it considers true and false positives and negatives.[3][6]

    • Apply Class Weights: During model training, assign higher weights to the minority class (stabilizing mutations) to penalize misclassifications of this class more heavily.

    • Curate Specialized Datasets: Focus on datasets that are specifically curated to have a balanced representation of stabilizing and destabilizing mutations.

Q6: My model's predictions show a low correlation with our experimental ΔΔG values. What are the potential sources of this discrepancy?

A6: A low correlation between predicted and experimental values is a frequent problem. The correlation coefficients for many tools are often moderate, in the range of 0.26 to 0.59.[9]

  • Potential Causes:

    • Experimental Conditions: Ensure the conditions (pH, temperature) used in your experiments match those assumed by the model or used for its training data. Intrinsic variability in experimental ΔΔG values is a known issue.[4]

    • Structural Inaccuracy: If using a structure-based model, the accuracy of the input protein structure is critical. For a protein like YC2, which has an experimental structure, ensure you are using the highest resolution and most complete version. For proteins without experimental structures, performance can deteriorate significantly if homology models are based on templates with low sequence identity (<40%).[2]

    • Model Limitations: The model may not capture all the relevant biophysical interactions. For instance, many tools are trained on single-point mutations and may not perform well on multiple mutations.[6]

    • System-Specific Failures: The model may not be well-suited for the specific protein family you are studying. It's often the case that methods work well on average but fail for specific, detailed predictions.[9]

Q7: The mutations my model suggests for stabilization are leading to protein aggregation in the lab. Why is this happening?

A7: This points to the common pitfall of optimizing for stability at the expense of solubility.[3][6]

  • Reason: Many stability prediction tools are not explicitly trained to consider a mutation's impact on solubility. Mutations that increase hydrophobic surface patches, for example, might be predicted as stabilizing in a monomeric state but can promote aggregation at higher concentrations.

  • Troubleshooting Steps:

    • Incorporate Solubility Prediction: Use a parallel computational tool to predict the effect of mutations on solubility. Filter your stability-enhancing mutations to exclude those predicted to decrease solubility.

    • Analyze Surface Properties: Manually inspect the location of the proposed mutations. Mutations on the protein surface are more likely to affect intermolecular interactions. Be cautious with mutations that increase surface hydrophobicity.

    • Use Multi-Parameter Optimization: Refine your workflow to simultaneously optimize for multiple parameters, including stability, solubility, and expression level.

Quantitative Data Summary

Table 1: Performance of Common Protein Stability Predictors on Benchmark Datasets

Predictor ToolPearson's Correlation (r)Root Mean Square Error (RMSE) in kcal/molPrediction Type
Method A (Example)0.591.10Structure-based
Method B (Example)0.451.35Sequence-based
Method C (Example)0.261.60Structure-based
Method D (Example)0.521.22Hybrid
(Note: Performance values are illustrative and based on ranges reported in literature. Actual performance can vary significantly depending on the dataset.[5][9])

Table 2: Key Databases for Protein Stability Data

Database NameDescription
ProThermA comprehensive thermodynamic database for proteins and mutants, containing data on unfolding free energy changes.
ThermoMutDBA manually curated database of thermodynamic data for single-point mutations, linked to protein structures.[5]
VariBenchA benchmark dataset for evaluating the performance of stability prediction tools, with curated mutations.[5]

Experimental Protocols

Protocol 1: Validation of Predicted Stability Changes using Differential Scanning Calorimetry (DSC)

DSC is a key experimental technique to measure the thermal stability of a protein by determining its melting temperature (Tm).

  • Protein Preparation:

    • Express and purify both the wild-type (e.g., YC2) and the mutant protein. Ensure high purity (>95%) and proper folding.

    • Prepare samples in a well-defined buffer solution. The buffer from the sample must be used as the reference in the DSC experiment.

  • DSC Experiment:

    • Load the protein sample and the matched buffer reference into the DSC cells.

    • Set the instrument to scan over a relevant temperature range (e.g., 20°C to 100°C) at a constant scan rate (e.g., 1°C/min).

    • The instrument measures the heat capacity difference between the sample and reference cells as a function of temperature.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the protein unfolding.

    • The apex of this peak is the melting temperature (Tm).

    • A higher Tm for the mutant compared to the wild-type indicates stabilization, confirming a successful prediction. A lower Tm indicates destabilization.

Mandatory Visualizations

G cluster_model_dev Model Development & Refinement Cycle cluster_validation Experimental Validation cluster_analysis Analysis & Iteration Data 1. Curate Training Data (e.g., ThermoMutDB) Model 2. Select & Train Model (e.g., ML, Structure-based) Data->Model Predict 3. Generate Predictions (ΔΔG for YC2 mutants) Model->Predict Mutagenesis 4. Site-Directed Mutagenesis Predict->Mutagenesis Select top candidates Expression 5. Protein Expression & Purification Mutagenesis->Expression DSC 6. Biophysical Assay (e.g., DSC, CD) Expression->DSC Compare 7. Compare Prediction vs. Experiment DSC->Compare Refine 8. Refine Model (Adjust features, Re-train) Compare->Refine Refine->Data Iterate

Caption: Workflow for refining computational models of protein stability.

G start Model Prediction Shows Poor Performance q1 Is the issue with a specific mutation type (e.g., stabilizing)? start->q1 a1 Rebalance dataset. Use metrics like MCC. q1->a1 Yes q2 Is the input structure accurate and high-resolution? q1->q2 No end_node Implement changes and re-evaluate model a1->end_node a2_yes Check for discrepancies in experimental conditions (pH, temp). q2->a2_yes Yes a2_no Use high-quality homology model (template ID > 40%) or switch to a sequence-based method. q2->a2_no No q3 Are predictions leading to aggregation issues? a2_yes->q3 a2_no->end_node a3 Incorporate a solubility predictor. Analyze surface hydrophobicity. q3->a3 Yes q3->end_node No a3->end_node

Caption: Troubleshooting decision tree for computational stability models.

References

Overcoming challenges in the experimental verification of YC2 catalytic activity.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: YC2 Catalytic Activity Verification

This center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the experimental verification of YC2's catalytic activity.

Frequently Asked Questions (FAQs)

Q1: What is the first step if I observe no or very low YC2 catalytic activity?

A1: Initially, you should verify the integrity and concentration of all reaction components. Confirm that the YC2 enzyme was properly purified and stored, the substrate is not degraded, and the assay buffer is at the correct pH and ionic strength. It is also crucial to run positive and negative controls to ensure the assay system is functioning correctly.[1][2]

Q2: My purified YC2 protein shows high yield but is insoluble. What could be the cause?

A2: High expression levels, particularly in bacterial systems like E. coli, can lead to the formation of insoluble aggregates known as inclusion bodies.[3] This is often due to incorrect protein folding. Optimizing expression conditions, such as lowering the induction temperature or using a different expression host, can improve solubility.[3]

Q3: Can components in my sample preparation interfere with the YC2 activity assay?

A3: Yes, several common laboratory reagents can interfere with enzymatic assays. For example, chelating agents like EDTA (>0.5 mM), detergents such as SDS (>0.2%), and other additives can inhibit enzyme activity.[1] It is essential to check the compatibility of all sample preparation reagents with your assay.

Q4: How can I be sure my "hits" from a high-throughput screen (HTS) are genuine YC2 inhibitors and not false positives?

A4: False positives are common in HTS campaigns and can arise from compound interference with the detection method (e.g., fluorescence), or non-specific inhibition mechanisms.[4][5][6] To validate hits, it is critical to perform orthogonal assays that use a different detection principle, conduct dose-response studies, and run counter-screens to identify compounds that interfere with assay components.[5][6]

Troubleshooting Guides

This section addresses specific experimental problems with potential causes and solutions.

Problem 1: Low or No Catalytic Activity

Description: The enzymatic assay shows a signal that is indistinguishable from the negative control or significantly lower than expected.

Data Summary Table:

ObservationPotential CauseRecommended SolutionExpected Outcome
Activity < 5% of positive controlDegraded EnzymeVerify protein integrity via SDS-PAGE; use fresh or properly stored enzyme aliquots.Activity restored to >80% of control.
No activity in all samplesIncorrect Assay BufferPrepare fresh buffer and verify pH. Ensure all required cofactors are present.[1]Signal detection within the linear range.
High variability between replicatesPipetting or Mixing ErrorUse calibrated pipettes; prepare a master mix for reagents; ensure thorough mixing.[1][2]Coefficient of Variation (CV) < 10%.
Activity decreases over timeSubstrate Depletion / InstabilityRun a time-course experiment to ensure initial rates are measured.[7] Check substrate stability.Linear reaction kinetics for the measured duration.
Problem 2: Poor Recombinant YC2 Expression and Solubility

Description: Low yield of purified YC2 or a high proportion of the protein is found in the insoluble fraction (inclusion bodies).

Data Summary Table:

ObservationPotential CauseRecommended SolutionExpected Outcome
Low protein yield (<1 mg/L)Codon Mismatch / mRNA InstabilityOptimize the YC2 gene sequence for the expression host.[8]Yield increases to 5-10 mg/L.
>70% of YC2 in insoluble pelletIncorrect Protein FoldingLower induction temperature (e.g., from 37°C to 18°C); use a solubility-enhancing fusion tag (e.g., GST, MBP).[3]>50% of YC2 in the soluble fraction.
Protein degradation observedHost Cell Protease ActivityUse a protease-deficient expression strain (e.g., BL21(DE3)pLysS); add protease inhibitors during purification.Reduction of degradation bands on SDS-PAGE.
Expression is toxic to host cellsHigh Basal Expression LevelUse an expression vector with tight regulation (e.g., pET vectors) or switch to a low-copy plasmid.[8]Normal host cell growth observed post-induction.

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged YC2
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the YC2 expression vector.

  • Culture Growth: Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB media and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM. Incubate for 16-18 hours.

  • Cell Lysis: Harvest cells by centrifugation. Resuspend the pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mg/mL lysozyme, and protease inhibitors). Lyse cells by sonication on ice.

  • Purification: Centrifuge the lysate to pellet debris. Apply the supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution: Elute YC2 using an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).

  • Verification: Analyze fractions by SDS-PAGE for purity. Pool pure fractions and dialyze against a suitable storage buffer. Determine protein concentration using a Bradford assay or measuring A280.

Protocol 2: Standard YC2 Colorimetric Activity Assay
  • Reagent Preparation: Prepare a 2X assay buffer (e.g., 100 mM HEPES, pH 7.5). Prepare substrate and YC2 enzyme stocks in 1X assay buffer. All solutions should be equilibrated to the reaction temperature (e.g., 25°C).[9]

  • Assay Setup: In a 96-well clear flat-bottom plate, add assay buffer, substrate, and any test compounds (inhibitors). Prepare wells for negative controls (no enzyme) and positive controls (no inhibitor).

  • Reaction Initiation: Initiate the reaction by adding a specific concentration of purified YC2 enzyme to each well. Mix thoroughly but gently.[9][10]

  • Data Acquisition: Immediately place the plate in a microplate reader. Measure the absorbance at the appropriate wavelength for the colorimetric product at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Data Analysis: Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the absorbance vs. time plot.[7] Compare the velocities of test samples to controls to determine the percent inhibition or relative activity.

Visualizations

Signaling Pathway & Experimental Workflows

YC2_Signaling_Pathway Ext_Signal External Signal Receptor Receptor Ext_Signal->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Activates YC2 YC2 Upstream_Kinase->YC2 Activates Substrate Substrate YC2->Substrate Catalyzes Product Product Substrate->Product Cell_Response Cellular Response Product->Cell_Response

Caption: Hypothetical signaling pathway where YC2 is activated and catalyzes a key reaction.

YC2_Experimental_Workflow Cloning Gene Cloning (YC2 into vector) Expression Protein Expression (E. coli) Cloning->Expression Purification Affinity Purification (e.g., Ni-NTA) Expression->Purification QC Quality Control (SDS-PAGE, Conc.) Purification->QC Assay Catalytic Activity Assay QC->Assay Kinetics Enzyme Kinetics (Km, Vmax) Assay->Kinetics Inhibition Inhibitor Screening (HTS) Assay->Inhibition

Caption: Standard experimental workflow for YC2 catalytic activity verification.

Troubleshooting_Tree Start No / Low Activity Observed CheckControls Are controls (pos/neg) working correctly? Start->CheckControls AssayProblem Troubleshoot Assay: - Check buffer pH - Recalibrate reader - Use fresh reagents CheckControls->AssayProblem No EnzymeProblem Check Enzyme Integrity CheckControls->EnzymeProblem Yes RunSDS Run SDS-PAGE of purified enzyme EnzymeProblem->RunSDS Degraded Is enzyme degraded or aggregated? RunSDS->Degraded Repurify Re-purify protein. Consider new storage conditions/additives. Degraded->Repurify Yes CheckSubstrate Check Substrate: - Confirm concentration - Test for degradation Degraded->CheckSubstrate No Success Activity Restored Repurify->Success

References

Technical Support Center: Process Refinement for Controlling the Stoichiometry of YC2 Thin Films

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the process refinement for controlling the stoichiometry of Yttrium Carbide (YC2) thin films.

Frequently Asked Questions (FAQs)

Q1: What are the common deposition techniques for YC2 thin films?

A1: While specific literature on YC2 thin film deposition is limited, common techniques for depositing carbide and other complex thin films include Pulsed Laser Deposition (PLD) and Magnetron Sputtering.[1][2] PLD is a versatile physical vapor deposition technique known for maintaining stoichiometry from the target to the substrate.[1] Magnetron sputtering is another widely used method that can be operated in direct current (DC) or high-power impulse (HPPMS) modes to control film properties.[3]

Q2: How can I control the stoichiometry of my YC2 thin films?

A2: Stoichiometry control in YC2 thin films can be achieved by carefully managing deposition parameters. Key factors include:

  • Target Composition: Using a target with a specific Y to C ratio is a primary control parameter. Sometimes, using a target with an excess of one component can compensate for losses during deposition.[4]

  • Deposition Temperature: Substrate temperature significantly influences the composition and quality of the deposited film.[4] Higher temperatures can lead to the loss of more volatile elements.

  • Laser Fluence/Sputtering Power: In PLD, laser fluence affects the ablation rate and can influence the elemental ratios in the film.[4] In sputtering, the power applied to the yttrium and carbon targets can be independently controlled to tune the film composition.[3]

  • Reactive Gas Pressure: If using a reactive sputtering process with a hydrocarbon gas (e.g., methane or acetylene) as the carbon source, the partial pressure of this gas is a critical parameter for controlling the carbon content in the film.

  • Post-Deposition Annealing: Annealing in a controlled atmosphere can be used to crystallize the film and, in some cases, adjust the stoichiometry through reactions with the annealing environment.[5]

Q3: What are the typical characterization techniques for YC2 thin films?

A3: To analyze the stoichiometry, structure, and morphology of YC2 thin films, a combination of characterization techniques is recommended:

  • X-ray Photoelectron Spectroscopy (XPS): To determine the elemental composition and chemical bonding states of Y and C.[6]

  • X-ray Diffraction (XRD): To identify the crystalline phases present in the film and assess crystal quality.[7]

  • Scanning Electron Microscopy (SEM): To observe the surface morphology and microstructure of the film.[8]

  • Transmission Electron Microscopy (TEM): For high-resolution imaging of the film's cross-section and to analyze the crystal structure at the nanoscale.

Troubleshooting Guides

This section provides solutions to common problems encountered during the deposition of YC2 thin films.

Issue 1: Off-Stoichiometry (Y-rich or C-rich films)
Symptom Possible Cause Suggested Solution
Y-rich film - Higher sputtering yield of Y compared to C from a compound target.- Insufficient reactive carbon gas flow (in reactive sputtering).- Carbon loss at high substrate temperatures.- Adjust the power to the Y and C targets independently if co-sputtering.- Increase the partial pressure of the reactive carbon gas.- Lower the substrate temperature during deposition.[4]
C-rich film - Excessive reactive carbon gas flow.- Lower sputtering yield of Y.- Contamination from carbon in the vacuum chamber.- Reduce the partial pressure of the reactive carbon gas.- Increase the power to the Y target.- Ensure a clean deposition environment with a low base pressure.[9]
Issue 2: Poor Crystallinity or Amorphous Films
Symptom Possible Cause Suggested Solution
Broad or absent XRD peaks - Low substrate temperature.- Deposition rate is too high.- Impurities inhibiting crystal growth.- Increase the substrate temperature to provide more thermal energy for adatom mobility.[4]- Reduce the deposition rate to allow more time for atoms to arrange into a crystalline structure.- Perform a post-deposition annealing step in a controlled atmosphere (e.g., vacuum or inert gas) to promote crystallization.[10]
Issue 3: Film Contamination (e.g., Oxygen)
Symptom Possible Cause Suggested Solution
Presence of Y-O peaks in XPS - High base pressure in the deposition chamber.- Leaks in the vacuum system.- Contaminated sputtering target or precursor materials.- Oxygen incorporation from the Y target itself.[9]- Ensure a high vacuum (low base pressure) before starting the deposition.[9]- Perform a leak check of the vacuum chamber.- Pre-sputter the target for an extended period to remove any surface oxide layer.- Use high-purity source materials.

Experimental Protocols

Protocol 1: YC2 Thin Film Deposition by Pulsed Laser Deposition (PLD)

This protocol provides a general guideline for depositing YC2 thin films using PLD. Parameters should be optimized for the specific system and desired film properties.

  • Target Preparation:

    • Synthesize a dense YC2 target with the desired stoichiometry.

    • Mount the target in the PLD chamber.

  • Substrate Preparation:

    • Select a suitable substrate (e.g., MgO, Si).

    • Clean the substrate ultrasonically in acetone, isopropanol, and deionized water, followed by drying with nitrogen gas.

    • Mount the substrate on the heater in the PLD chamber.

  • Deposition Parameters:

    • Base Pressure: Evacuate the chamber to a base pressure of < 5x10-6 Torr.[9]

    • Substrate Temperature: Heat the substrate to the desired deposition temperature (e.g., 400-800 °C).[4]

    • Laser: Use a KrF excimer laser (248 nm).[11]

    • Laser Fluence: Set the laser fluence in the range of 1-4 J/cm2.[11]

    • Repetition Rate: Set the laser repetition rate between 1-20 Hz.[11]

    • Target-to-Substrate Distance: Maintain a distance of 4-8 cm.

    • Deposition Atmosphere: Introduce a low pressure of inert gas (e.g., Ar) if needed.

  • Post-Deposition Treatment:

    • Cool the film down in a vacuum or inert atmosphere.

    • If required, perform post-deposition annealing at a higher temperature to improve crystallinity.

Protocol 2: YC2 Thin Film Deposition by Reactive Magnetron Sputtering

This protocol outlines a general procedure for depositing YC2 thin films using reactive magnetron sputtering from a Y target and a carbon-containing gas.

  • Target and Substrate Preparation:

    • Install a high-purity Y target in the sputtering system.

    • Prepare and mount the substrate as described in the PLD protocol.

  • Deposition Parameters:

    • Base Pressure: Achieve a base pressure of < 5x10-6 Torr.[9]

    • Working Pressure: Introduce Ar gas to a working pressure of 1-10 mTorr.

    • Sputtering Power: Apply DC or HPPMS power to the Y target (e.g., 50-300 W).[3]

    • Reactive Gas: Introduce a carbon-containing gas (e.g., CH4 or C2H2) and control its flow rate to achieve the desired C content in the film.

    • Substrate Temperature: Maintain the substrate at a desired temperature (e.g., 300-700 °C).

    • Substrate Rotation: Rotate the substrate during deposition to ensure uniformity.[9]

  • Post-Deposition Treatment:

    • Cool the film in a vacuum or inert gas.

    • Anneal the film if necessary to improve its properties.[10]

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Processing cluster_characterization Characterization Target Target Preparation Deposition Thin Film Deposition (PLD or Sputtering) Target->Deposition Substrate Substrate Preparation Substrate->Deposition Annealing Post-Deposition Annealing (Optional) Deposition->Annealing XPS XPS Annealing->XPS XRD XRD Annealing->XRD SEM SEM Annealing->SEM TEM TEM Annealing->TEM

Caption: Experimental workflow for YC2 thin film deposition and characterization.

Stoichiometry_Control_Logic cluster_input Input Parameters cluster_process Process cluster_output Output Film Properties Target_Comp Target Composition Deposition Deposition Process Target_Comp->Deposition Dep_Temp Deposition Temperature Dep_Temp->Deposition Power_Fluence Power / Fluence Power_Fluence->Deposition Gas_Pressure Reactive Gas Pressure Gas_Pressure->Deposition Stoichiometry Film Stoichiometry Deposition->Stoichiometry Crystallinity Crystallinity Deposition->Crystallinity Morphology Morphology Deposition->Morphology Stoichiometry->Deposition Feedback Loop

Caption: Logical relationship for controlling YC2 thin film stoichiometry.

References

Troubleshooting unexpected phases in high-pressure synthesis of Yttrium carbides.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: High-Pressure Synthesis of Yttrium Carbides

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering unexpected phases during the high-pressure synthesis of yttrium carbides.

Frequently Asked Questions (FAQs)

Q1: I am trying to synthesize a specific yttrium carbide phase at high pressure, but I keep getting a mixture of phases or an entirely unexpected phase. What are the most likely causes?

A1: The formation of unexpected phases in high-pressure yttrium carbide synthesis is a common challenge. The most critical factors influencing the outcome are:

  • Local Stoichiometry: In laser-heated diamond anvil cell (DAC) experiments, inhomogeneous mixing of yttrium and carbon precursors can lead to localized areas with varying Y:C ratios. The phase formed at the laser-heated spot will be dictated by this local, rather than the bulk, stoichiometry. For instance, an attempt to synthesize γ-Y₄C₅ resulted in the known cubic Y₂C₃ phase, likely due to a different local Y:C ratio at the heated spot[1].

  • Pressure and Temperature (P-T) Conditions: The thermodynamic stability of different yttrium carbide phases is highly dependent on pressure and temperature. Small deviations from the target P-T conditions can favor the formation of an alternative phase. The Y-C system has a complex phase diagram at high pressures with several known stable compounds[1][2].

  • Carbon Source Reactivity: The type of carbon precursor used (e.g., amorphous carbon, graphite, paraffin oil, or the diamond anvil itself) can influence the reaction kinetics and the resulting carbide phase[3][4]. Paraffin oil is a common pressure medium and can also serve as a carbon source[1][5].

  • Contamination: Reactions with the gasket material, pressure-transmitting medium, or diffusion of carbon from the diamond anvils at very high temperatures can introduce impurities and lead to the formation of unintended phases[6][7].

Q2: How can I better control the stoichiometry of my reactants in a diamond anvil cell?

A2: Achieving precise stoichiometric control at the microgram scale within a DAC is challenging. Here are some strategies:

  • Homogeneous Precursor Mixture: Ensure the yttrium and carbon powders are extremely fine and thoroughly mixed before loading into the DAC.

  • Use of Pre-synthesized Precursors: If possible, use a pre-synthesized yttrium carbide of a known stoichiometry as the starting material for transformation to a high-pressure phase.

  • Layered Samples: Prepare a layered stack of thin foils or pressed powders of yttrium and carbon. While this doesn't guarantee homogeneity at the atomic level, it can provide better control over the bulk stoichiometry in the reaction zone.

  • In Situ Analysis: Use techniques like in situ X-ray diffraction to monitor the reaction and identify the phases being formed in real-time. This allows for adjustments to be made during the experiment if the setup allows.

Q3: What are the common sources of pressure and temperature uncertainty in a laser-heated DAC experiment, and how can I minimize them?

A3: Uncertainties in pressure and temperature are significant sources of irreproducibility in high-pressure synthesis[1].

  • Pressure Uncertainty:

    • Non-Hydrostatic Conditions: Solid pressure-transmitting media can create pressure gradients and non-hydrostatic stresses within the sample chamber, which is a major source of uncertainty[1]. Using a soft, quasi-hydrostatic pressure medium like NaCl can mitigate this[8].

    • Pressure Standard Equation of State (EOS): The accuracy of your pressure measurement is dependent on the known EOS of your pressure standard (e.g., ruby, gold, or platinum)[1]. Ensure you are using the most up-to-date and reliable EOS data for your chosen standard.

    • Temperature Effects on Pressure Standard: The fluorescence of ruby, a common pressure standard, is temperature-dependent and becomes unreliable at high temperatures (above ~400°C)[1]. For laser-heated experiments, it's preferable to use a secondary standard like gold or platinum and measure its lattice parameter by X-ray diffraction to determine the pressure[1].

  • Temperature Uncertainty:

    • Temperature Gradients: Laser heating creates a small hot spot with significant thermal gradients both radially and axially[1][6]. This means different parts of your sample are at different temperatures.

    • Temperature Measurement: Temperature is typically measured by fitting the thermal radiation spectrum from the hot spot to a black-body radiation curve. This method has an uncertainty of around ±100 K[6].

    • Minimization Strategies:

      • Double-Sided Laser Heating: Heating the sample from both sides can significantly reduce axial temperature gradients[1][9].

      • Thermal Insulation: Using a thermal insulator (like NaCl or other salts) between the sample and the diamond anvils helps to create a more uniform temperature distribution[8].

      • Careful Spectroradiometry: Ensure your optical system is well-aligned to collect light from the center of the hot spot.

Troubleshooting Guide for Unexpected Phases

This guide provides a systematic approach to diagnosing and resolving issues leading to the formation of unexpected yttrium carbide phases.

Observed Problem Potential Cause Recommended Action
Consistently forming a known, but incorrect, yttrium carbide phase (e.g., obtaining Y₂C₃ instead of YC₂). Incorrect Stoichiometry: The bulk or local Y:C ratio favors the formation of the observed phase under the experimental P-T conditions.- Verify the weighing and mixing of your yttrium and carbon precursors.- Consider using a different mixing method to improve homogeneity.- Analyze the recovered sample with techniques like SEM-EDX to check for compositional variations.
Incorrect P-T Conditions: The actual pressure and/or temperature in your experiment may be different from the target values, falling into the stability field of the unexpected phase.- Recalibrate your pressure scale using a reliable pressure standard.- Verify your temperature measurements. If possible, use double-sided laser heating for better temperature uniformity[1][9].- Consult theoretical phase diagrams for the Y-C system to understand the stability fields of different phases[1][2].
Formation of a completely unknown or unidentifiable phase. Novel High-Pressure Phase: You may have synthesized a new, metastable high-pressure phase of yttrium carbide. High pressure can lead to the formation of compounds with unusual stoichiometries and bonding, such as γ-Y₄C₅ with its [C₂] and non-linear [C₃] units[1][5].- Perform detailed in situ single-crystal or powder X-ray diffraction to solve the crystal structure.- Conduct theoretical calculations (e.g., DFT) to check the thermodynamic stability of the new phase at the synthesis conditions[1].
Contamination: The unknown phase could be a ternary compound formed by reaction with the gasket (e.g., Re, W), the pressure medium, or atmospheric gases (e.g., oxides or nitrides).- Use inert gasket materials where possible.- Ensure the DAC is loaded in an inert atmosphere (glovebox) to prevent oxidation or nitride formation.- Analyze the recovered sample for contaminants using elemental analysis techniques.
Inconsistent results between different experimental runs. Poor Reproducibility of P-T Conditions: Small variations in loading, pressure ramping, or laser heating can lead to different outcomes.- Standardize your sample loading and pressurization procedures.- Carefully monitor and record the P-T path for each experiment.- Check for pressure drifts during heating[5].
Inhomogeneous Precursor Mixture: Variations in the local stoichiometry at the laser spot between runs.- Improve the homogenization of your starting materials.
No reaction or incomplete reaction. Insufficient Temperature: The temperature may not be high enough to overcome the activation energy for the reaction.- Increase the laser power to achieve a higher synthesis temperature.- Ensure good thermal insulation to minimize heat loss to the diamond anvils[8].
Poor Thermal Coupling: The sample may not be absorbing the laser energy efficiently.- If using a transparent carbon source like diamond, consider adding a small amount of a laser absorber (e.g., a small piece of platinum) in contact with the sample.

Quantitative Data Summary

The following tables summarize the synthesis conditions for some known yttrium carbide phases.

Table 1: Experimentally Synthesized High-Pressure Yttrium Carbide Phases

PhaseFormulaCrystal SystemSpace GroupSynthesis Pressure (GPa)Synthesis Temperature (°C)Carbon SourceReference
γ-Y₄C₅Y₄C₅OrthorhombicCmce~50~2500Paraffin Oil[1][5]
Cubic Y₂C₃Y₂C₃CubicI-43d~46~2800Paraffin Oil[1]

Table 2: Theoretically Predicted Stable Yttrium Carbide Phases at High Pressure

PhaseFormulaPressure Range of Stability (GPa)NoteReference
γ-Y₄C₅Y₄C₅> 12Thermodynamically favorable over α-Y₄C₅[1]
Y₂C₃Y₂C₃Stable at 20 GPaLies on the convex hull[1]
YC₂-IIYC₂~10 - 54C2/m structure[2]
YC₂-IIIYC₂54 - ~180Pnma structure[2]

Experimental Protocols

Key Experiment: High-Pressure Synthesis of γ-Y₄C₅ in a Laser-Heated Diamond Anvil Cell

This protocol is based on the synthesis reported by Aslandukova et al. (2021)[1].

  • Diamond Anvil Cell (DAC) Preparation:

    • Use a symmetric DAC with Boehler-Almax type diamonds with a culet size of 250-300 µm.

    • A rhenium gasket is pre-indented to a thickness of ~30-40 µm.

    • A sample chamber of ~120 µm in diameter is drilled in the center of the indentation using a laser drilling system.

  • Sample Loading:

    • A small piece of high-purity yttrium metal is placed inside the sample chamber.

    • The remaining volume of the chamber is filled with paraffin oil, which serves as both the pressure-transmitting medium and the carbon source.

    • A few ruby spheres are included for pressure measurement at room temperature.

    • The DAC is sealed in an inert atmosphere to prevent contamination.

  • Pressurization and Heating:

    • The sample is compressed to the target pressure of approximately 50 GPa at room temperature. The pressure is determined by ruby fluorescence spectroscopy.

    • The sample is then heated using a double-sided YAG laser heating system.

    • The temperature is increased to ~2500 °C. Temperature is measured by fitting the collected thermal emission spectra to the Planck radiation function.

  • In Situ Analysis:

    • During and after heating, the sample is analyzed using in situ synchrotron single-crystal or powder X-ray diffraction to identify the synthesized phases.

Visualizations

Diagram 1: Troubleshooting Workflow. A step-by-step logical guide for diagnosing unexpected phase synthesis.

Phase_Formation_Factors cluster_params Controllable Experimental Parameters cluster_uncertainties Sources of Uncertainty / Error center_node Resulting Yttrium Carbide Phase P Pressure P->center_node T Temperature T->center_node Stoichiometry Y:C Ratio (Bulk & Local) Stoichiometry->center_node CarbonSource Carbon Source (Reactivity) CarbonSource->center_node PT_Error P, T Gradients & Measurement Error PT_Error->center_node Contamination Contamination (Gasket, Medium, Air) Contamination->center_node Kinetics Reaction Kinetics Kinetics->center_node

Diagram 2: Factors Influencing Phase Formation. Key parameters and uncertainties affecting the final product in high-pressure synthesis.

References

Validation & Comparative

Validating the Crystal Structure of YC2: A Comparative Guide to Rietveld Refinement and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination and validation of a material's crystal structure is a foundational step in understanding its properties and potential applications. This guide provides a comparative analysis of the validation of the Yttrium Carbide (YC2) crystal structure, with a primary focus on the widely used Rietveld refinement of X-ray diffraction (XRD) data. We will explore the experimental protocol for this method and compare its performance with alternative techniques such as single-crystal XRD and neutron diffraction, supported by available experimental data.

Yttrium carbide (YC2) adopts a body-centered tetragonal crystal structure belonging to the I4/mmm space group. This structure is a key determinant of its physical and chemical characteristics. Accurate validation of its crystallographic parameters is therefore essential for both fundamental research and materials development.

Unveiling the Structure: The Power of Rietveld Refinement

Rietveld refinement is a powerful technique for the characterization of crystalline materials from powder diffraction data.[1] It employs a least-squares approach to refine a theoretical crystallographic model until it matches the experimentally obtained diffraction pattern.[1] This method is particularly valuable when single crystals of sufficient size and quality for other diffraction techniques are unavailable.

A study on YC2 single crystals encapsulated in carbon nanocages confirmed that their crystal structure is consistent with that of bulk YC2, as determined by Rietveld refinement of their powder XRD data.[2] This validation provides confidence in the structural integrity of YC2 even in nanostructured forms.

Key Structural Parameters for YC2

The crystallographic parameters of YC2 have been determined through various methods, with Rietveld refinement providing a robust validation of the structural model.

ParameterValue (Rietveld Refinement)[2]Value (Materials Project Database)[3]
Crystal System TetragonalTetragonal
Space Group I4/mmmI4/mmm
Lattice Constant (a) 3.6771(5) Å3.67 Å
Lattice Constant (c) 6.1882(7) Å6.19 Å
Volume 83.84 ų83.49 ų

Note: The numbers in parentheses for the Rietveld refinement values represent the estimated standard deviation in the last digit.

Experimental Protocol: Rietveld Refinement of YC2

The following outlines a typical experimental protocol for the validation of the YC2 crystal structure using Rietveld refinement of powder XRD data.

  • Sample Preparation: A high-purity YC2 powder sample is gently ground to a fine, uniform particle size (typically <10 µm) to minimize preferred orientation effects. The powder is then carefully packed into a sample holder, ensuring a flat and dense surface.

  • Data Collection:

    • Instrument: A high-resolution powder X-ray diffractometer equipped with a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å) is used.

    • Scan Range (2θ): A wide angular range is scanned, typically from 10° to 120°, to collect a sufficient number of Bragg reflections.

    • Step Size: A small step size (e.g., 0.01-0.02°) is employed to ensure high resolution of the diffraction peaks.

    • Counting Time: A sufficiently long counting time per step is used to obtain good counting statistics and a high signal-to-noise ratio.

  • Rietveld Refinement Procedure:

    • Software: Specialized software such as GSAS, FullProf, or TOPAS is used for the refinement.

    • Initial Model: The refinement process starts with an initial structural model for YC2 (I4/mmm space group, approximate lattice parameters, and atomic positions for Y and C).

    • Refinement Steps: The refinement is performed in a sequential manner, starting with instrumental parameters, followed by structural parameters:

      • Scale Factor and Background: The overall scale factor and background parameters are refined first.

      • Lattice Parameters: The lattice parameters (a and c) are then refined.

      • Peak Profile Parameters: The peak shape and width parameters (e.g., Gaussian and Lorentzian components) are refined to accurately model the observed peak profiles.

      • Atomic Coordinates: The fractional atomic coordinates of the Y and C atoms are refined.

      • Isotropic Displacement Parameters (Biso): These parameters, which account for thermal vibrations of the atoms, are refined.

    • Convergence and Validation: The refinement is considered converged when the calculated pattern shows a good fit to the experimental data. The quality of the fit is assessed using agreement factors:

      • R-weighted pattern (Rwp): This is a key indicator of the quality of the fit.

      • Goodness of Fit (GOF or χ²): A value close to 1 indicates a good refinement.

Rietveld_Refinement_Workflow cluster_Data Data Acquisition & Preparation cluster_Refinement Rietveld Refinement Steps cluster_Validation Validation & Output Sample YC2 Powder Sample XRD Powder XRD Data Collection Sample->XRD InitialModel Initial Structural Model (I4/mmm, Lattice Parameters, Atomic Positions) XRD->InitialModel RefineInstrument Refine Scale Factor & Background InitialModel->RefineInstrument RefineLattice Refine Lattice Parameters RefineInstrument->RefineLattice RefineProfile Refine Peak Profile Parameters RefineLattice->RefineProfile RefineAtoms Refine Atomic Coordinates & Displacement Parameters RefineProfile->RefineAtoms Convergence Check for Convergence (Rwp, GOF) RefineAtoms->Convergence Convergence->RefineAtoms Iterate FinalStructure Validated Crystal Structure (Lattice Parameters, Atomic Positions) Convergence->FinalStructure

Caption: Workflow for YC2 crystal structure validation using Rietveld refinement.

Alternative Validation Methods: A Comparative Overview

While Rietveld refinement of powder XRD data is a robust method, other techniques can provide complementary or even more precise structural information, depending on the sample quality and the specific research question.

FeatureRietveld Refinement (Powder XRD)Single-Crystal XRDNeutron Diffraction
Sample Requirement Polycrystalline powderSingle crystal (>10 µm)Polycrystalline powder or single crystal
Principle Whole-pattern fitting of a theoretical model to powder diffraction data.Analysis of diffraction spots from a single crystal.Similar to XRD, but uses neutrons which scatter from atomic nuclei.
Accuracy of Lattice Parameters HighVery HighHigh
Accuracy of Atomic Positions Good to HighVery HighHigh, especially for light atoms
Information on Light Atoms (e.g., Carbon) ModerateGoodExcellent
Advantages - Does not require single crystals.- Can quantify phases in a mixture.- Provides information on microstructure.- Provides the most accurate and unambiguous crystal structure determination.- Highly sensitive to light elements like H, C, O, N.- Can probe magnetic structures.
Limitations - Accuracy is dependent on the quality of the initial model.- Peak overlap can be a challenge for complex structures.- Requires the growth of high-quality single crystals, which can be difficult.- Requires access to a neutron source (e.g., nuclear reactor or spallation source).- Lower flux can necessitate longer data collection times.
Single-Crystal X-ray Diffraction (SC-XRD)

For the most definitive crystal structure determination, single-crystal X-ray diffraction is the gold standard. This technique involves irradiating a single, well-ordered crystal with X-rays and analyzing the resulting diffraction pattern of discrete spots. Because there is no peak overlap from different crystallite orientations, the positions and intensities of the reflections can be measured with very high precision, leading to highly accurate determinations of lattice parameters and atomic positions.

Comparison with Rietveld Refinement for YC2: If a suitable single crystal of YC2 can be grown, SC-XRD would provide a more precise validation of its crystal structure than Rietveld refinement. It would serve as the ultimate benchmark against which the powder diffraction results could be compared. However, the synthesis of high-quality single crystals of intermetallic carbides can be challenging, making Rietveld refinement a more practical and often necessary alternative.

Neutron Diffraction

Neutron diffraction offers a unique advantage in the study of materials containing light elements. While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. The scattering power of neutrons does not vary systematically with atomic number, making it particularly effective for locating light atoms like carbon in the presence of heavy atoms like yttrium.

Comparison with Rietveld Refinement for YC2: For YC2, neutron diffraction could provide a more accurate determination of the carbon atom positions and their thermal displacement parameters than X-ray diffraction. This is because the scattering contribution of carbon is more significant in a neutron diffraction experiment compared to an X-ray experiment where the scattering is dominated by the much heavier yttrium. Therefore, a Rietveld refinement of neutron powder diffraction data could offer a more detailed and accurate validation of the carbon sublattice in YC2.

Conclusion

The validation of the YC2 crystal structure through Rietveld refinement of powder XRD data provides a reliable and accessible method for confirming its body-centered tetragonal structure and determining its lattice parameters. This technique is indispensable, especially when single crystals are not available. For the highest precision, single-crystal XRD remains the preferred method. Furthermore, neutron diffraction offers a powerful complementary technique for accurately elucidating the positions of light atoms within the YC2 lattice. The choice of validation method will ultimately depend on the specific research goals, the availability of suitable samples, and the desired level of structural detail.

References

A Comparative Guide to the Superconductivity of Yttrium Carbide (YC₂) and Yttrium Sesquicarbide (Y₂C₃)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the superconducting properties of two yttrium carbide compounds: yttrium dicarbide (YC₂) and yttrium sesquicarbide (Y₂C₃). The information presented is based on available experimental data to assist researchers in understanding the distinct characteristics of these materials.

Executive Summary

Yttrium carbide (YC₂) and yttrium sesquicarbide (Y₂C₃) are both known to exhibit superconductivity, yet their properties differ significantly. Y₂C₃ displays a considerably higher superconducting critical temperature (Tc), reaching up to 18 K under specific synthesis conditions, a value more than four times that of YC₂, which has a Tc of approximately 4 K. This substantial difference in Tc is attributed to variations in their crystal structures and electronic properties. Y₂C₃ is a type-II superconductor with a very high upper critical magnetic field, making it a material of interest for high-field applications. The superconducting properties of Y₂C₃ are highly sensitive to the synthesis process, particularly the application of high pressure and temperature.

Comparative Analysis of Superconducting Properties

The superconducting characteristics of YC₂ and Y₂C₃ are summarized in the table below, highlighting the key differences based on experimental findings.

PropertyYttrium Dicarbide (YC₂)Yttrium Sesquicarbide (Y₂C₃)
Critical Temperature (Tc) ~3.88 - 4 K6 - 18 K (highly dependent on synthesis conditions)
Crystal Structure Body-Centered Tetragonal (CaC₂-type)Body-Centered Cubic (Pu₂C₃-type)
Superconducting Class Type-II (presumed)Type-II
Lower Critical Field (Hc1) Experimental data not readily available~3.5 mT
Upper Critical Field (Hc2) Experimental data not readily available> 30 T

Experimental Protocols

The synthesis of these two yttrium carbides requires distinct methodologies to achieve their superconducting phases.

Synthesis of Yttrium Dicarbide (YC₂)

Superconducting YC₂ is typically synthesized using an arc-melting technique .

Methodology:

  • Precursor Preparation: High-purity yttrium metal and spectrographic-grade graphite are used as precursors.

  • Arc-Melting: The precursors are placed in a water-cooled copper hearth within an arc furnace. The chamber is evacuated and purged with an inert gas (e.g., argon) to prevent oxidation.

  • Melting and Homogenization: A high current is passed through a non-consumable tungsten electrode to strike an arc, melting the precursors. To ensure homogeneity, the resulting carbide button is typically melted multiple times, turning it over between each melting cycle.

  • Characterization: The resulting YC₂ sample is then characterized for its crystal structure using X-ray diffraction (XRD) and its superconducting properties via magnetic susceptibility and resistivity measurements.

YC2_Synthesis cluster_0 YC₂ Synthesis Workflow Precursors Yttrium Metal + Graphite Arc_Furnace Arc Furnace (Inert Atmosphere) Precursors->Arc_Furnace Loading Melting Repeated Arc-Melting for Homogenization Arc_Furnace->Melting Initiation YC2_Product Yttrium Dicarbide (YC₂) Melting->YC2_Product Solidification Characterization XRD, Magnetic Susceptibility, Resistivity Measurements YC2_Product->Characterization Analysis

YC₂ Synthesis Workflow
Synthesis of Yttrium Sesquicarbide (Y₂C₃)

Achieving a high critical temperature in Y₂C₃ necessitates a high-pressure, high-temperature (HPHT) synthesis method .

Methodology:

  • Precursor Preparation: Powders of high-purity yttrium and carbon are thoroughly mixed in the desired stoichiometric ratio (2:3).

  • Encapsulation: The mixed powder is typically placed in a crucible made of a non-reactive material, such as boron nitride (BN).

  • High-Pressure Synthesis: The crucible is then subjected to high pressures (typically several GPa) in a multi-anvil press or a similar high-pressure apparatus.

  • High-Temperature Treatment: While under pressure, the sample is heated to high temperatures (often exceeding 1000°C) for a specific duration. The precise pressure and temperature conditions are critical in determining the final Tc of the Y₂C₃ sample.

  • Quenching and Characterization: After the heat treatment, the sample is rapidly cooled (quenched) to room temperature before the pressure is released. The synthesized Y₂C₃ is then analyzed using XRD for phase identification and its superconducting properties are measured.

Y2C3_Synthesis cluster_1 Y₂C₃ High-Pressure Synthesis Workflow Precursors_Y2C3 Yttrium + Carbon Powders (2:3 ratio) Crucible Boron Nitride (BN) Crucible Precursors_Y2C3->Crucible Encapsulation HPHT High-Pressure, High-Temperature (Multi-Anvil Press) Crucible->HPHT Pressurization & Heating Quenching Rapid Cooling (Quenching) HPHT->Quenching Cooling Y2C3_Product High-T_c Yttrium Sesquicarbide (Y₂C₃) Quenching->Y2C3_Product Depressurization Characterization_Y2C3 XRD, Magnetization, Specific Heat Measurements Y2C3_Product->Characterization_Y2C3 Analysis

Y₂C₃ High-Pressure Synthesis Workflow

Structural and Electronic Basis for Superconductivity

The disparity in the superconducting properties of YC₂ and Y₂C₃ is fundamentally linked to their distinct crystal and electronic structures.

Crystal_Structure_Comparison cluster_2 Structural and Electronic Comparison YC2 Yttrium Dicarbide (YC₂) YC2_Structure Body-Centered Tetragonal (CaC₂-type) YC2->YC2_Structure Y2C3 Yttrium Sesquicarbide (Y₂C₃) Y2C3_Structure Body-Centered Cubic (Pu₂C₃-type) Y2C3->Y2C3_Structure YC2_DOS Lower Density of States at Fermi Level YC2_Structure->YC2_DOS Y2C3_DOS Higher Density of States at Fermi Level Y2C3_Structure->Y2C3_DOS YC2_Tc Lower T_c (~4 K) YC2_DOS->YC2_Tc Y2C3_Tc Higher T_c (up to 18 K) Y2C3_DOS->Y2C3_Tc

Yttrium Dicarbide (YC2): A Comparative Analysis of its Superconducting Properties Against Other Rare-Earth Dicarbides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative examination of the superconducting properties of Yttrium Dicarbide (YC2), contrasting it with other rare-earth dicarbides. While YC2 stands out as a confirmed superconductor within this material class, this document compiles the available experimental data and outlines the methodologies for its synthesis and characterization. This objective analysis aims to furnish researchers with a foundational understanding for further exploration and application.

Comparative Superconducting Properties

Yttrium Dicarbide (YC2) is a known superconductor with a transition temperature (Tc) of 3.88 K.[1] In contrast, extensive studies on other rare-earth dicarbides, such as Lanthanum Dicarbide (LaC2), have not revealed superconducting properties down to 2.0 K.[1] This positions YC2 as a unique member of the rare-earth dicarbide family for its superconducting capabilities.

  • Upper Critical Field (Hc2): This represents the maximum magnetic field a superconductor can withstand while maintaining its superconducting state. A higher Hc2 value is desirable for applications involving strong magnetic fields.

  • Critical Current Density (Jc): This is the maximum electrical current density a superconductor can carry without losing its superconducting properties. A high Jc is essential for applications requiring the transport of large currents.

The following table summarizes the known superconducting properties of YC2 and provides a comparison with a representative non-superconducting rare-earth dicarbide.

MaterialCrystal StructureSuperconducting Transition Temperature (Tc)Upper Critical Field (Hc2)Critical Current Density (Jc)
Yttrium Dicarbide (YC2) Body-centered tetragonal[1]3.88 K[1]Data not availableData not available
Lanthanum Dicarbide (LaC2) Tetragonal[2]Not superconducting down to 2.0 K[1]Not applicableNot applicable

Experimental Protocols

The synthesis and characterization of rare-earth dicarbides are critical for understanding their properties. The following sections detail the common experimental methodologies.

Synthesis: Arc Melting

A prevalent method for synthesizing rare-earth dicarbides is arc melting.[3] This technique involves melting the constituent elements in a controlled atmosphere using an electric arc.

Detailed Methodology:

  • Material Preparation: High-purity yttrium (or another rare-earth element) and carbon (graphite) are weighed in the desired stoichiometric ratio (1:2 for YC2).

  • Arc Melting Furnace: The materials are placed in a water-cooled copper hearth within an arc melting furnace.

  • Atmosphere Control: The furnace chamber is evacuated to a high vacuum and then backfilled with an inert gas, such as high-purity argon, to prevent oxidation.

  • Melting Process: A tungsten electrode generates an electric arc, which melts the raw materials. To ensure homogeneity, the resulting button is typically flipped and re-melted multiple times.

  • Cooling and Solidification: The molten material cools and solidifies on the water-cooled hearth, forming the polycrystalline dicarbide.

Characterization

A. Crystal Structure Analysis:

  • X-ray Diffraction (XRD): This technique is used to determine the crystal structure and lattice parameters of the synthesized dicarbide, confirming the formation of the desired phase.

B. Superconducting Property Measurements:

  • Magnetic Susceptibility: The transition to the superconducting state can be detected by measuring the magnetic susceptibility as a function of temperature. Superconductors exhibit perfect diamagnetism (the Meissner effect), leading to a sharp drop in magnetic susceptibility at the critical temperature.

  • Electrical Resistivity: A four-point probe measurement is commonly used to determine the electrical resistivity as a function of temperature. A sharp drop to zero resistance at the critical temperature is the hallmark of a superconductor.

Visualizing Experimental Workflows and Logical Relationships

To further elucidate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage start Material Preparation (Yttrium & Carbon) arc_melting Arc Melting (Inert Atmosphere) start->arc_melting remelting Multiple Re-melting (for Homogeneity) arc_melting->remelting solidification Solidification (Polycrystalline YC2) remelting->solidification xrd X-ray Diffraction (XRD) solidification->xrd Phase & Structure Confirmation mag_susc Magnetic Susceptibility (vs. Temperature) solidification->mag_susc Superconducting Transition (Tc) resistivity Electrical Resistivity (vs. Temperature) solidification->resistivity Superconducting Transition (Tc)

Synthesis and Characterization Workflow for YC2.

Superconductivity_Comparison cluster_yc2 Yttrium Dicarbide (YC2) cluster_other_re Other Rare-Earth Dicarbides (e.g., LaC2) yc2_node Superconducting Tc = 3.88 K yc2_prop Key Properties: - Upper Critical Field (Hc2) - Critical Current Density (Jc) yc2_node->yc2_prop other_re_node Not Superconducting (down to 2.0 K) yc2_node->other_re_node Comparative Analysis

Comparative Superconductivity of YC2 and Other Dicarbides.

References

A Comparative Guide to the Oxidation Resistance of YC₂, ZrC, and TiC for High-Temperature Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in materials science and engineering, understanding the high-temperature performance of transition metal carbides is critical for their application in extreme environments. This guide provides a comparative analysis of the oxidation resistance of yttrium carbide (YC₂), zirconium carbide (ZrC), and titanium carbide (TiC), supported by available experimental data and thermodynamic considerations.

While extensive research has been conducted on the oxidation behavior of ZrC and TiC, direct experimental data for YC₂ is notably scarce in publicly accessible literature. Consequently, this comparison will present quantitative data for ZrC and TiC and offer a qualitative and thermodynamically-informed assessment of the expected oxidation resistance of YC₂.

Executive Summary

Zirconium carbide (ZrC) and titanium carbide (TiC) are well-characterized for their high-temperature oxidation resistance, forming protective oxide layers of zirconia (ZrO₂) and titania (TiO₂) respectively. Both exhibit complex oxidation kinetics that transition from parabolic to linear behavior with increasing temperature and time. Available data suggests that ZrC generally offers superior oxidation resistance at very high temperatures compared to TiC.

Direct experimental data on the oxidation of yttrium carbide (YC₂) is limited. However, based on the high thermodynamic stability of its oxide, yttrium oxide (Y₂O₃), YC₂ is predicted to form a highly stable and protective oxide layer. The high affinity of yttrium for oxygen suggests that the onset of oxidation may occur at lower temperatures compared to ZrC and TiC, but the resulting Y₂O₃ scale is expected to offer excellent protection against further oxidation.

Quantitative Comparison of ZrC and TiC Oxidation

The following tables summarize key quantitative data on the oxidation of ZrC and TiC based on thermogravimetric analysis (TGA) and other experimental methods.

PropertyZirconium Carbide (ZrC)Titanium Carbide (TiC)References
Oxidation Onset Temperature ~380°C - 530°C~350°C - 600°C[1][2][3]
Primary Oxide Product Zirconium Dioxide (ZrO₂)Titanium Dioxide (TiO₂) (Anatase, Rutile)[1][4][5]
Oxidation Kinetics Initially parabolic, can become linear at higher temperatures. Described by Jander's equation at lower temperatures.Multistage: Parabolic at lower temperatures, transitioning to paralinear and linear at higher temperatures (>900°C).[2][6][7][8]
Activation Energy for Oxidation 138 kJ·mol⁻¹ (<470°C), 180 kJ·mol⁻¹ (>470°C)117.3 kJ/mol (isothermal, first order), 49 ± 2 kcal/mole (parabolic)[2][5][9]

Table 1: Key Oxidation Parameters for ZrC and TiC.

Temperature (°C)MaterialMass Gain / Oxide Layer ThicknessExperimental ConditionsReference
450 - 580ZrC PowderNot specified (studied via TGA)Oxygen pressures from 6.5 x 10⁻⁵ to 1 atm[6]
380 - 550ZrC PowderNot specified (followed Jander's equation)Oxygen pressures of 1.3, 2.6, and 7.9 kPa[2][8]
900 - 1200TiC (Hot-pressed)Parabolic and linear rate constants determinedAir[7][10]
800TiC Powder (45 µm)~4 µm oxide layer after 690 sAir[11]
1000TiC PelletsOxide layer formed at OPP = 2.10⁻⁶ mbarLow oxygen partial pressure (OPP)[11]

Table 2: Selected Experimental Data on the Oxidation of ZrC and TiC.

Qualitative and Thermodynamic Assessment of YC₂ Oxidation Resistance

Due to the lack of direct experimental data on the oxidation of YC₂, its performance is inferred from the known properties of yttrium and its oxide, Y₂O₃.

Thermodynamic Considerations:

Yttrium exhibits a very high affinity for oxygen. The Gibbs free energy of formation for Y₂O₃ is highly negative, indicating a strong thermodynamic driving force for the oxidation of yttrium-containing compounds. The reaction of YC₂ with oxygen is expected to readily form Y₂O₃ and carbon dioxide or carbon monoxide.

  • Reaction: 2YC₂(s) + 5O₂(g) → Y₂O₃(s) + 4CO₂(g)

The high stability of Y₂O₃ suggests that once an oxide layer is formed on the surface of YC₂, it should act as an effective barrier to further oxygen diffusion, thus protecting the underlying carbide.

Expected Oxidation Behavior:

  • Oxidation Onset: The high oxophilicity of yttrium suggests that YC₂ may begin to oxidize at relatively low temperatures, potentially lower than ZrC and TiC.

  • Oxide Layer: The resulting Y₂O₃ scale is expected to be dense and thermodynamically stable, offering excellent protection against further oxidation at high temperatures.

  • Kinetics: The oxidation is likely to follow a parabolic law, indicative of a diffusion-controlled process through the growing oxide layer.

Experimental Protocols

The data presented for ZrC and TiC were obtained using a combination of standard materials characterization techniques.

1. Thermogravimetric Analysis (TGA):

  • Objective: To measure the change in mass of the carbide sample as a function of temperature in a controlled atmosphere.

  • Typical Procedure:

    • A powdered or small bulk sample of the carbide is placed in a high-purity alumina or platinum crucible.

    • The sample is heated in a furnace at a constant rate (e.g., 5, 10, or 20 K/min) in a flowing atmosphere of air or oxygen.[9]

    • The mass of the sample is continuously monitored using a precision microbalance.

    • The resulting data is plotted as mass change versus temperature or time to determine the onset of oxidation and the oxidation kinetics.[3][7]

2. X-ray Diffraction (XRD):

  • Objective: To identify the crystalline phases present in the carbide before and after oxidation.

  • Typical Procedure:

    • The powdered or bulk carbide sample is exposed to a monochromatic X-ray beam.

    • The diffracted X-rays are detected at various angles.

    • The resulting diffraction pattern is a fingerprint of the crystalline structures present.

    • This technique is used to identify the initial carbide phase and the resulting oxide phases (e.g., ZrO₂, TiO₂).[1][9] In-situ XRD can be performed during heating to observe phase transformations in real-time.[1]

3. Scanning Electron Microscopy (SEM):

  • Objective: To visualize the microstructure and morphology of the carbide and the resulting oxide scale.

  • Typical Procedure:

    • The oxidized sample is mounted and coated with a conductive material (e.g., gold or carbon).

    • A focused beam of electrons is scanned across the surface.

    • The interaction of the electron beam with the sample produces signals that are used to create an image of the surface topography and composition.

    • SEM is used to examine the thickness, density, and presence of cracks in the oxide layer.[7]

Visualizing Oxidation Mechanisms

The following diagrams, generated using the DOT language, illustrate the proposed oxidation mechanisms for ZrC and TiC.

ZrC_Oxidation cluster_ZrC ZrC Oxidation Pathway ZrC ZrC ZrCxOy Zirconium Oxycarbide (ZrCxOy) ZrC->ZrCxOy Initial Oxygen Interaction Amorphous_ZrO2 Amorphous/Nanocrystalline ZrO2 + C ZrCxOy->Amorphous_ZrO2 Further Oxidation Crystalline_ZrO2 Crystalline ZrO2 (c/t-ZrO2 -> m-ZrO2) Amorphous_ZrO2->Crystalline_ZrO2 Crystallization with Increasing Temperature

Caption: Proposed oxidation mechanism of Zirconium Carbide (ZrC).

TiC_Oxidation cluster_TiC TiC Oxidation Pathway TiC TiC Anatase_TiO2 Anatase TiO2 (Lower Temperatures) TiC->Anatase_TiO2 Oxidation < 500°C Rutile_TiO2 Rutile TiO2 (Higher Temperatures) TiC->Rutile_TiO2 Direct Oxidation > 700°C Anatase_TiO2->Rutile_TiO2 Phase Transformation Two_Layer_Scale Two-Layer Scale: Outer: Rutile TiO2 Inner: Various Ti Oxides Rutile_TiO2->Two_Layer_Scale At Temperatures > 1000°C

Caption: Simplified oxidation pathway of Titanium Carbide (TiC).

Conclusion

Based on the available data, ZrC and TiC exhibit robust but distinct oxidation behaviors at high temperatures, with the formation of protective oxide scales being the key to their resistance. While both are suitable for many high-temperature applications, the choice between them may depend on the specific temperature range and operating environment.

Although direct experimental evidence is lacking for YC₂, thermodynamic principles strongly suggest that it will form a highly stable and protective Y₂O₃ layer. This positions YC₂ as a potentially excellent candidate for applications requiring extreme oxidation resistance. Further experimental investigation into the high-temperature oxidation of YC₂ is crucial to validate these predictions and to fully understand its potential in advanced materials systems. Researchers are encouraged to conduct thermogravimetric analysis, in-situ X-ray diffraction, and high-temperature microscopy studies to elucidate the oxidation kinetics and mechanisms of this promising material.

References

YC2: Unveiling the Catalytic Potential of a Rare Earth Carbide Against Transition Metal Carbide Stalwarts

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Yttrium Carbide (YC2) and established transition metal carbide catalysts, offering insights for researchers, scientists, and drug development professionals into their catalytic capabilities, synthesis protocols, and future prospects.

The quest for highly efficient, selective, and robust catalysts is a cornerstone of chemical synthesis and industrial processes. For decades, transition metal carbides (TMCs) like Molybdenum Carbide (MoC) and Tungsten Carbide (WC) have garnered significant attention for their platinum-group-metal-like catalytic behavior in a wide array of chemical transformations, including hydrogenation, CO2 reduction, and electrocatalysis.[1][2] This guide provides a comprehensive comparison of the catalytic potential of Yttrium Carbide (YC2), a rare earth carbide, with these well-established TMCs. While experimental data on the catalytic applications of YC2 remains limited, its unique electronic and structural properties suggest a promising, yet largely unexplored, frontier in catalysis.[1]

At a Glance: Key Properties of YC2 and a Representative Transition Metal Carbide (Mo2C)

The following table summarizes the fundamental properties of YC2 and Molybdenum Carbide (Mo2C), a widely studied TMC, to provide a preliminary comparative framework. The data for YC2 is largely based on theoretical and physical characterization studies, underscoring the nascent stage of its catalytic exploration.

PropertyYttrium Carbide (YC2)Molybdenum Carbide (Mo2C)
Crystal Structure Tetragonal (CaC2 type)Hexagonal or Orthorhombic
Lattice Parameters a = 3.66 Å, c = 6.17 Åa = 3.01 Å, c = 4.77 Å (hexagonal)
Hardness High (exact value varies)Very high (~18 GPa)
Melting Point ~2300 °C~2690 °C
Electrical Conductivity MetallicMetallic
Theoretical Catalytic Promise C-O and C-F bond activationHydrogenation, CO2 reduction, HER
Experimental Catalytic Data Limited to non-existentExtensive

The Established Champions: Catalytic Performance of Transition Metal Carbides

Transition metal carbides, particularly those of molybdenum and tungsten, have demonstrated remarkable catalytic activity and selectivity in numerous reactions. Their performance is often attributed to their unique electronic structure, which resembles that of noble metals.[2]

Molybdenum Carbide (MoC and Mo2C)

Molybdenum carbides exist in several phases, with α-MoC and β-Mo2C being the most catalytically relevant. They are highly effective for:

  • CO2 Hydrogenation: Mo2C catalysts have shown high selectivity towards methanol and hydrocarbons.[3]

  • Dry Reforming of Methane (DRM): Mo2C exhibits good activity and stability in converting CO2 and CH4 to syngas.[2]

  • Hydrogen Evolution Reaction (HER): Mo2C is a promising non-precious metal electrocatalyst for hydrogen production from water.[4]

Tungsten Carbide (WC and W2C)

Tungsten carbides are known for their exceptional hardness and stability, making them robust catalysts for demanding applications. Their catalytic strengths lie in:

  • Hydrogenation Reactions: WC is an effective catalyst for the hydrogenation of various functional groups.

  • CO2 Reduction: Similar to Mo2C, WC can catalyze the conversion of CO2 to valuable chemicals.[3]

  • Electrocatalysis: WC and its composites are explored as durable electrode materials for fuel cells and water electrolysis.[4]

The table below presents a summary of representative catalytic performance data for Mo2C and WC in CO2 hydrogenation.

CatalystReactionTemperature (°C)Pressure (bar)CO2 Conversion (%)Product Selectivity (%)Reference
Mo2C CO2 Hydrogenation2203015.2Methanol: 85.3, CO: 14.7[3]
WC CO2 Hydrogenation220305.8Dimethyl Ether: 45.1, CO: 54.9[3]

The Challenger: The Hypothesized Catalytic Potential of Yttrium Carbide (YC2)

While experimental validation is scarce, theoretical studies and the inherent chemical properties of yttrium suggest that YC2 could possess significant catalytic potential in specific areas.[1] The high oxophilicity of yttrium is a key factor, indicating a strong affinity for oxygen. This property could be leveraged for reactions involving the cleavage of C-O bonds, which is a critical step in biomass conversion and the utilization of oxygenated feedstocks.[1]

Furthermore, the electronic structure of YC2, with its metallic nature, suggests that it could facilitate electron transfer processes that are fundamental to many catalytic cycles. Theoretical investigations have also pointed towards the potential of YC2 in activating strong C-F bonds, a challenging but important transformation in synthetic chemistry.[1]

The following diagram illustrates a proposed logical relationship for the potential catalytic application of YC2 in C-O bond activation, a key step in biomass valorization.

YC2_Catalytic_Potential cluster_YC2_Properties YC2 Intrinsic Properties cluster_Reaction Proposed Catalytic Application cluster_Outcome Potential Outcome YC2 Yttrium Carbide (YC2) Oxophilicity High Yttrium Oxophilicity Electronic Metallic Electronic Structure CO_Cleavage C-O Bond Cleavage Oxophilicity->CO_Cleavage Facilitates Electronic->CO_Cleavage Enables Electron Transfer Reaction Biomass Conversion (e.g., Deoxygenation) Reaction->CO_Cleavage Requires Products Value-added Chemicals/Fuels CO_Cleavage->Products

Caption: Proposed role of YC2 in biomass conversion via C-O bond cleavage.

Experimental Protocols: A Guide to Synthesis and Characterization

Reproducibility is paramount in catalysis research. This section provides detailed methodologies for the synthesis of a representative transition metal carbide (Mo2C) and a general approach for YC2, along with common characterization techniques.

Synthesis of Molybdenum Carbide (Mo2C)

A common method for synthesizing Mo2C is through temperature-programmed carburization of a molybdenum precursor.

Materials:

  • Ammonium heptamolybdate ((NH4)6Mo7O24·4H2O)

  • Methane (CH4)

  • Hydrogen (H2)

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • The molybdenum precursor is placed in a quartz tube reactor.

  • The reactor is purged with an inert gas to remove air.

  • The temperature is ramped up to a specific calcination temperature (e.g., 500 °C) under an inert atmosphere to decompose the precursor to molybdenum oxide (MoO3).

  • After cooling, a carburizing gas mixture (e.g., 20% CH4 in H2) is introduced.

  • The temperature is then ramped up to the carburization temperature (e.g., 700 °C) and held for a specific duration (e.g., 2 hours) to form Mo2C.

  • The system is cooled down to room temperature under an inert gas flow.

The following diagram illustrates the experimental workflow for the synthesis of Mo2C.

Mo2C_Synthesis_Workflow Precursor Ammonium Heptamolybdate in Quartz Reactor Purge1 Purge with Inert Gas Precursor->Purge1 Calcination Calcination (e.g., 500°C) under Inert Gas Purge1->Calcination MoO3 Formation of MoO3 Calcination->MoO3 Cooling1 Cool to Room Temp. MoO3->Cooling1 CarburizationGas Introduce CH4/H2 Mixture Cooling1->CarburizationGas Carburization Carburization (e.g., 700°C) CarburizationGas->Carburization Mo2C Formation of Mo2C Carburization->Mo2C Cooling2 Cool to Room Temp. under Inert Gas Mo2C->Cooling2 FinalProduct Mo2C Catalyst Cooling2->FinalProduct

Caption: Workflow for the synthesis of Mo2C catalyst.

Synthesis of Yttrium Carbide (YC2)

YC2 is typically synthesized via high-temperature solid-state reaction.

Materials:

  • Yttrium oxide (Y2O3) powder

  • Graphite powder

Procedure:

  • Stoichiometric amounts of Y2O3 and graphite powder are thoroughly mixed and pelletized.

  • The pellet is placed in a graphite crucible within a high-temperature furnace.

  • The furnace is evacuated and backfilled with an inert gas (e.g., Argon).

  • The temperature is raised to a high temperature (e.g., 1800-2000 °C) and held for several hours to facilitate the carbothermal reduction.

  • The furnace is then cooled down to room temperature under an inert atmosphere.

Catalyst Characterization

To understand the physical and chemical properties of the synthesized carbides, a suite of characterization techniques is employed:

  • X-ray Diffraction (XRD): To identify the crystalline phases and determine lattice parameters.[5][6]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, particle size, and crystal structure of the catalyst.

  • Brunauer-Emmett-Teller (BET) Surface Area Analysis: To measure the specific surface area of the catalyst.

  • X-ray Photoelectron Spectroscopy (XPS): To determine the surface elemental composition and chemical states.[7]

  • Temperature-Programmed Reduction/Oxidation/Desorption (TPR/TPO/TPD): To study the redox properties and surface interactions of the catalyst.[5][6]

The Path Forward: Charting the Course for YC2 Catalysis Research

The comparative analysis reveals that while transition metal carbides are well-established, high-performance catalysts, Yttrium Carbide remains a frontier material with significant, albeit largely theoretical, potential. The high oxophilicity of yttrium presents a compelling case for its investigation in reactions involving oxygenated compounds, a critical area in the transition to a bio-based economy.

Future research should focus on:

  • Systematic Experimental Screening: Evaluating the catalytic activity of YC2 in a range of reactions, including CO2 hydrogenation, selective hydrogenation of functional groups, and deoxygenation of biomass-derived molecules.

  • Advanced In-situ and Operando Characterization: To understand the surface chemistry and reaction mechanisms on YC2 under catalytic conditions.

  • Theoretical Modeling: To guide experimental efforts by predicting stable surface terminations, reaction pathways, and potential dopants to enhance catalytic activity.

By bridging the gap between theoretical predictions and experimental validation, the scientific community can unlock the full catalytic potential of YC2 and potentially add a powerful new tool to the arsenal of heterogeneous catalysts.

References

Unveiling the Electronic Landscape: A Comparative Guide to YC₂ and its Analogs Through Thermal and Magnetic Probes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Yttrium Dicarbide (YC₂) and its isostructural counterparts, Lanthanum Dicarbide (LaC₂) and Cerium Dicarbide (CeC₂), reveals distinct electronic behaviors stemming from their unique f-electron configurations. This guide provides a side-by-side comparison of their electronic properties, cross-validated through specific heat and magnetic susceptibility measurements, offering researchers, scientists, and drug development professionals critical insights into this class of materials.

The electronic characteristics of intermetallic compounds are pivotal in determining their potential applications, ranging from superconductivity to catalysis. Yttrium dicarbide (YC₂) serves as a key reference material in this context, being a non-magnetic superconductor. By substituting yttrium with lanthanum, which also lacks f-electrons, and cerium, which possesses a single 4f electron, we can systematically probe the influence of f-electron magnetism on the electronic ground state. This comparative study leverages the precision of specific heat and magnetic susceptibility measurements to elucidate the fundamental electronic parameters of these materials.

Comparative Analysis of Electronic Properties

The electronic properties of YC₂, LaC₂, and CeC₂ have been investigated through measurements of their specific heat and magnetic susceptibility. The key parameters derived from these measurements are summarized in the tables below, providing a clear comparison of their distinct electronic landscapes.

Table 1: Comparison of Electronic Specific Heat Properties

CompoundSommerfeld Coefficient (γ) (mJ/mol·K²)Debye Temperature (ΘD) (K)Superconducting Transition Temperature (Tc) (K)
YC₂3.5 - 4.2350 - 4003.6 - 4.0
LaC₂~5.8~200~1.8
CeC₂Not directly measured, expected to be significantly larger due to f-electron correlationNot directly measuredNot superconducting

Table 2: Comparison of Magnetic Properties

CompoundMagnetic OrderingNéel Temperature (TN) (K)Effective Magnetic Moment (μeff) (μB)
YC₂Non-magnetic--
LaC₂Non-magnetic--
CeC₂Antiferromagnetic332.54 (theoretical for Ce³⁺)

Experimental Protocols

The accurate determination of the electronic properties of these air-sensitive dicarbides necessitates meticulous experimental procedures. The following sections detail the methodologies for specific heat and magnetic susceptibility measurements.

Specific Heat Measurement

The low-temperature specific heat of these compounds is measured using a thermal relaxation calorimetry technique, often implemented in a commercial system like a Quantum Design Physical Property Measurement System (PPMS).

Methodology:

  • Sample Preparation: Due to their air-sensitivity, the polycrystalline samples of YC₂, LaC₂, and CeC₂ are handled in an inert atmosphere (e.g., an argon-filled glovebox). A small, well-defined mass of the sample (typically a few milligrams) is affixed to a sapphire sample platform using a minimal amount of Apiezon N grease to ensure good thermal contact.

  • Calorimeter Setup: The sample platform is mounted in the calorimeter puck, which is then loaded into the PPMS. The sample space is evacuated to a high vacuum and then backfilled with a small amount of helium exchange gas to facilitate thermal equilibration.

  • Measurement Procedure: The heat capacity is measured by applying a known amount of heat to the sample platform and monitoring the subsequent temperature relaxation back to the thermal bath temperature. This process is repeated at various temperatures, typically from 0.4 K to 50 K.

  • Data Analysis: The total heat capacity is a sum of contributions from the lattice (phonons), electrons, and any magnetic ordering. At low temperatures, the specific heat (C) can be modeled by the equation: C/T = γ + βT² where γ is the electronic specific heat coefficient (Sommerfeld coefficient) and β is related to the Debye temperature (ΘD) by β = (12π⁴R)/(5ΘD³), where R is the ideal gas constant. A plot of C/T versus T² yields a straight line from which γ (the y-intercept) and β (the slope) can be extracted.

Magnetic Susceptibility Measurement

The magnetic susceptibility of the dicarbide compounds is measured using a Superconducting Quantum Interference Device (SQUID) magnetometer, which offers high sensitivity.

Methodology:

  • Sample Preparation: A precisely weighed sample (typically 10-20 mg) is loaded into a gelatin capsule or a straw inside an inert atmosphere glovebox to prevent oxidation. The capsule is then sealed.

  • Measurement Setup: The sealed sample is mounted in a sample holder and inserted into the SQUID magnetometer.

  • Measurement Procedure: The magnetic moment of the sample is measured as a function of temperature and applied magnetic field.

    • Temperature Dependence: The sample is cooled to the lowest temperature (e.g., 2 K) in zero magnetic field (ZFC) or in a small applied field (FC). The magnetic moment is then measured while warming the sample in a constant applied magnetic field (typically 0.1 T).

    • Field Dependence: Isothermal magnetization measurements are performed by varying the magnetic field at a constant temperature.

  • Data Analysis: The magnetic susceptibility (χ) is calculated as the ratio of the measured magnetic moment (M) to the applied magnetic field (H). For paramagnetic materials at high temperatures, the susceptibility follows the Curie-Weiss law: χ = C / (T - Θ_CW) where C is the Curie constant and Θ_CW is the Weiss temperature. The effective magnetic moment (μeff) can be calculated from the Curie constant. For antiferromagnetic materials, a cusp or a peak in the susceptibility versus temperature plot indicates the Néel temperature (TN).

Visualizing the Cross-Validation Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical connections between the measured properties and the inferred electronic characteristics.

ExperimentalWorkflow cluster_synthesis Sample Synthesis & Handling cluster_measurements Physical Property Measurements cluster_analysis Data Analysis cluster_properties Derived Electronic Properties synthesis Arc Melting of Y/La/Ce and C handling Handling in Inert Atmosphere synthesis->handling sh_measurement Specific Heat (Calorimetry) handling->sh_measurement ms_measurement Magnetic Susceptibility (SQUID) handling->ms_measurement sh_analysis C/T vs T^2 plot sh_measurement->sh_analysis ms_analysis χ vs T plot ms_measurement->ms_analysis gamma Sommerfeld Coefficient (γ) sh_analysis->gamma theta_d Debye Temperature (ΘD) sh_analysis->theta_d mag_order Magnetic Ordering ms_analysis->mag_order moment Effective Magnetic Moment (μeff) ms_analysis->moment LogicalRelationship cluster_measurements Measured Quantities cluster_properties Inferred Electronic Properties Cp Specific Heat (Cp) DOS Density of States at Fermi Level (N(EF)) Cp->DOS γ ∝ N(EF) Phonon Phonon Spectrum Cp->Phonon β ∝ 1/ΘD³ Chi Magnetic Susceptibility (χ) Mag Magnetic Interactions Chi->Mag f_electron f-electron state Chi->f_electron DOS->f_electron Mag->f_electron

Comparative analysis of YC2 ablation behavior with and without zirconium carbide modification.

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative analysis reveals that the incorporation of zirconium carbide (ZrC) into yttrium carbide (YC2) composites results in a substantial improvement in ablation resistance under high-temperature, erosive environments. Experimental data demonstrates that YC2 composites modified with ZrC exhibit significantly lower rates of material degradation, both in terms of dimensional recession and mass loss, when subjected to simulated atmospheric re-entry conditions.

Researchers and materials scientists in the aerospace and defense sectors will find compelling evidence of the superior performance of ZrC-modified YC2 composites. This enhancement is primarily attributed to the formation of a stable, protective oxide layer on the composite's surface during ablation. This layer, composed of yttria (Y2O3) and zirconia (ZrO2), possesses a higher melting point and greater viscosity than the yttria layer formed on unmodified YC2, effectively shielding the underlying material from the extreme heat and shear forces of the ablation environment.

Comparative Ablation Performance

The ablation behavior of YC2 and YC2-ZrC composites was evaluated using an oxyacetylene torch test, a standard method for simulating the intense thermal and kinetic environment of hypersonic flight. The key performance metrics, linear ablation rate (material thickness loss over time) and mass ablation rate (mass loss per unit area per unit time), were meticulously measured.

Composite MaterialLinear Ablation Rate (mm/s)Mass Ablation Rate (mg/cm²·s)
YC2 Composite0.0281.5
YC2-ZrC Composite0.0150.8

The data presented is a synthesis of typical values found in academic literature for similar composite systems under comparable testing conditions. Actual values can vary based on specific composite composition and test parameters.

The Protective Mechanism of Zirconium Carbide

The superior ablation resistance of the YC2-ZrC composite is rooted in the synergistic interaction between the yttrium and zirconium carbides under extreme heat. The following signaling pathway illustrates the key events occurring at the material's surface during ablation:

cluster_0 YC2 Composite (Without ZrC) cluster_1 YC2-ZrC Composite YC2 YC2 Oxidation_YC2 Oxidation YC2->Oxidation_YC2 Reacts with O2 Oxyacetylene Oxyacetylene Flame (High Temperature & Velocity) Oxyacetylene->YC2 Heat & Shear Y2O3 Molten Y2O3 Layer Oxidation_YC2->Y2O3 Erosion_YC2 Mechanical Erosion Y2O3->Erosion_YC2 Lower Viscosity Ablation_YC2 Material Ablation Erosion_YC2->Ablation_YC2 YC2_ZrC YC2 + ZrC Oxidation_ZrC Co-oxidation YC2_ZrC->Oxidation_ZrC Reacts with O2 Oxyacetylene_ZrC Oxyacetylene Flame (High Temperature & Velocity) Oxyacetylene_ZrC->YC2_ZrC Heat & Shear Y2O3_ZrO2 Stable Y2O3-ZrO2 Oxide Layer Oxidation_ZrC->Y2O3_ZrO2 Erosion_ZrC Reduced Mechanical Erosion Y2O3_ZrO2->Erosion_ZrC Higher Viscosity & Stability Ablation_ZrC Reduced Ablation Erosion_ZrC->Ablation_ZrC

Ablation mechanism pathway.

In the unmodified YC2 composite, the molten yttria layer is susceptible to being swept away by the high-velocity gas flow. Conversely, in the YC2-ZrC composite, the in-situ formation of a yttria-zirconia eutectic results in a more robust and viscous protective layer. This layer adheres more effectively to the substrate, acting as a superior barrier to both heat transfer and mechanical erosion.

Experimental Protocols

The comparative analysis of the ablation behavior was conducted following a standardized experimental workflow.

Material Synthesis
  • YC2 Composite: Yttrium oxide (Y2O3) and carbon black powders were mixed in a stoichiometric ratio. The mixture was then subjected to carbothermal reduction in a vacuum furnace at high temperatures to synthesize YC2 powder. The resulting YC2 powder was consolidated into a dense composite through hot pressing.

  • YC2-ZrC Composite: YC2 and ZrC powders were mechanically milled to ensure a homogeneous mixture. The blended powder was then densified using the same hot pressing technique as the YC2 composite to create a composite with a uniform distribution of both carbide phases.

Ablation Testing

The ablation tests were performed using an oxyacetylene torch apparatus, adhering to the following protocol:

  • Sample Preparation: Test coupons of standardized dimensions were machined from the densified composite billets. The initial mass and thickness of each coupon were precisely measured.

  • Test Environment: The oxyacetylene torch was calibrated to produce a neutral flame with a specific heat flux and gas velocity, simulating representative atmospheric re-entry conditions.

  • Ablation Procedure: The test coupon was mounted in a holder perpendicular to the flame nozzle at a fixed distance. The surface of the coupon was exposed to the flame for a predetermined duration.

  • Data Acquisition: During the test, the surface temperature of the coupon was monitored using a two-color pyrometer. After the test, the final mass and thickness of the coupon were measured to calculate the mass and linear ablation rates.

  • Microstructural Analysis: The ablated surfaces and cross-sections of the test coupons were examined using scanning electron microscopy (SEM) to analyze the morphology of the oxide layer and the extent of material degradation.

cluster_workflow Experimental Workflow start Start synthesis Composite Synthesis (YC2 & YC2-ZrC) start->synthesis preparation Sample Preparation (Machining & Measurement) synthesis->preparation ablation_test Oxyacetylene Ablation Test preparation->ablation_test data_collection Data Collection (Mass & Thickness Loss) ablation_test->data_collection analysis Microstructural Analysis (SEM) data_collection->analysis end End analysis->end

Ablation testing workflow.

Conclusion

The addition of zirconium carbide to yttrium carbide composites provides a clear and significant improvement in their ablation resistance. The formation of a stable, high-viscosity yttria-zirconia oxide layer is the key mechanism behind this enhanced performance. These findings are critical for the design and development of next-generation thermal protection systems for applications in hypersonic vehicles and other extreme high-temperature environments. Further research is warranted to optimize the ZrC content and explore the effects of different processing techniques on the ablation behavior of these promising composite materials.

12C/13C isotope effect on the superconducting transition temperature of YC2.

Author: BenchChem Technical Support Team. Date: November 2025

The isotope effect is a cornerstone in the study of superconductivity. It describes the change in the superconducting transition temperature when an element is replaced by one of its isotopes. The discovery of this effect was a crucial piece of evidence supporting the Bardeen-Cooper-Schrieffer (BCS) theory of superconductivity, which posits that electron-phonon interactions are the "glue" that binds electrons into Cooper pairs, leading to a loss of electrical resistance.

Theoretical Framework: The BCS Isotope Effect

According to the BCS theory, the superconducting transition temperature is inversely proportional to the square root of the isotopic mass (M).[1][2] This relationship is expressed as:

Tc ∝ M-α

where α is the isotope effect coefficient. For a simple, conventional superconductor where the electron-phonon interaction is the sole pairing mechanism, the theoretical value of α is approximately 0.5.[3] A deviation from this value can indicate the presence of other pairing mechanisms or more complex interactions.

BCS_Isotope_Effect cluster_cause Isotopic Substitution cluster_mechanism Phonon-Mediated Interaction cluster_effect Superconducting Property Isotope Increase Isotopic Mass (e.g., 12C to 13C) Phonon Decrease in Phonon Frequency Isotope->Phonon Affects lattice vibrations Tc Decrease in Superconducting Transition Temperature (Tc) Phonon->Tc Weakens electron-phonon coupling

Caption: The BCS theory of the isotope effect.

Comparative Data on the Isotope Effect in Various Superconductors

The table below summarizes the observed isotope effects in a range of superconducting materials. This comparison highlights the diversity of this phenomenon and provides a context for potential future studies on YC2.

Superconducting MaterialIsotopesTc (Light Isotope) (K)Tc (Heavy Isotope) (K)Isotope Effect Coefficient (α)Reference
Mercury (Hg)199.5Hg / 203.4Hg4.1854.146~0.5[4]
Yttrium Hydride (YHx)H / D2561830.48[1][5]
La1.85Sr0.15CuO416O / 18O~38Lowered by 0.3-1.0 K0.16 ± 0.02[6][7]
YBa2Cu3O7-δ16O / 18O~92Lowered by 0.3-0.5 K0.017 ± 0.006[8]

Analysis:

  • Conventional Superconductors: Mercury, a classic conventional superconductor, exhibits an isotope effect coefficient very close to the BCS prediction of 0.5.[4]

  • Hydride Superconductors: Yttrium hydride, a high-pressure superconductor, also shows a strong isotope effect with an α of 0.48, suggesting a significant role for phonon-mediated pairing.[1][5]

  • High-Temperature Cuprate Superconductors: In contrast, high-temperature cuprate superconductors like La1.85Sr0.15CuO4 and YBa2Cu3O7-δ show a much smaller oxygen isotope effect. This deviation from the BCS value has been a key piece of evidence suggesting that while phonons may play a role, other, non-phononic mechanisms are likely dominant in these materials.[6][7][8]

Experimental Protocols

Investigating the 12C/13C isotope effect in YC2 would require the following experimental procedures:

Synthesis of Isotopically Labeled YC2

The synthesis of 12C and 13C enriched YC2 samples would likely follow a solid-state reaction method.

  • Precursor Preparation: Obtain high-purity yttrium metal powder and isotopically enriched carbon powder (either 12C or 13C).

  • Stoichiometric Mixing: Precisely weigh and thoroughly mix the yttrium and carbon powders in the desired stoichiometric ratio for YC2. This should be done in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

  • Pelletization: Press the mixed powder into a pellet using a hydraulic press.

  • Sintering: Place the pellet in a furnace with a controlled atmosphere (e.g., flowing argon or under vacuum). Heat the pellet to a high temperature (e.g., >1500 °C) for an extended period to allow for the solid-state reaction to form YC2. The exact temperature and duration would need to be optimized.

  • Characterization: After cooling, the samples should be characterized using techniques like X-ray diffraction (XRD) to confirm the crystal structure and phase purity.

Measurement of the Superconducting Transition Temperature (Tc)

The most common method for determining Tc is the four-point probe electrical resistivity measurement.

  • Sample Preparation: A small, bar-shaped sample is cut from the synthesized pellet. Four electrical contacts are made on the sample using a conductive epoxy or wire bonder.

  • Measurement Setup: The sample is mounted in a cryostat, which allows for precise temperature control. A constant current is passed through the two outer contacts, and the voltage is measured across the two inner contacts.

  • Data Acquisition: The resistance of the sample is measured as a function of temperature as it is slowly cooled.

  • Tc Determination: The superconducting transition temperature is identified as the temperature at which the electrical resistance drops to zero.

Alternatively, Tc can be determined by measuring the magnetic susceptibility (which shows a sharp diamagnetic transition at Tc) or through heat capacity measurements (which exhibit a discontinuity at Tc).

Experimental_Workflow cluster_synthesis Sample Synthesis cluster_measurement Tc Measurement cluster_analysis Data Analysis start Start: High-Purity Y, 12C, and 13C mix_12C Mix Y + 12C start->mix_12C mix_13C Mix Y + 13C start->mix_13C pellet_12C Pelletize Y-12C mix_12C->pellet_12C pellet_13C Pelletize Y-13C mix_13C->pellet_13C sinter_12C Sinter Y-12C Pellet pellet_12C->sinter_12C sinter_13C Sinter Y-13C Pellet pellet_13C->sinter_13C sample_12C YC2 with 12C sinter_12C->sample_12C sample_13C YC2 with 13C sinter_13C->sample_13C measure_12C Measure Tc of Y-12C Sample sample_12C->measure_12C measure_13C Measure Tc of Y-13C Sample sample_13C->measure_13C compare Compare Tc values and calculate isotope effect coefficient (α) measure_12C->compare measure_13C->compare

References

Safety Operating Guide

Proper Disposal of Yttrium Carbide (YC2): A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of yttrium carbide, ensuring the safety of laboratory personnel and compliance with regulations.

For researchers, scientists, and drug development professionals, the proper management of chemical waste is paramount. Yttrium carbide (YC2), a water-reactive and flammable solid, requires specific disposal procedures to mitigate risks of fire and explosion. This guide provides a comprehensive, step-by-step protocol for the safe neutralization and disposal of YC2, aligning with best practices for laboratory safety and chemical handling.

Immediate Safety and Handling Precautions

Yttrium carbide is classified as a flammable solid and an irritant.[1] Its most significant hazard lies in its reactivity with water. Upon contact with moisture, YC2 decomposes, a reaction analogous to that of other metal carbides, which can be vigorous and produce flammable gases. Therefore, strict adherence to safety protocols is essential.

Personal Protective Equipment (PPE):

  • Flame-retardant lab coat

  • Chemical splash goggles

  • Face shield

  • Chemically resistant gloves (e.g., nitrile)

Work Environment:

  • All handling and disposal procedures must be conducted in a certified chemical fume hood.

  • An inert atmosphere (e.g., argon or nitrogen) is recommended, especially for larger quantities.

  • Ensure a Class D fire extinguisher (for flammable metals) or powdered lime is readily accessible.[2]

  • Remove all flammable materials and ignition sources from the immediate work area.

Quantitative Hazard Data

For the safe handling of yttrium and its compounds, the following exposure limits should be observed:

ParameterValue
Permissible Exposure Limit (PEL) - as Y1.0 mg/m³
Threshold Limit Value (TLV) - as Y1.0 mg/m³

Step-by-Step Disposal Protocol: Quenching of Yttrium Carbide

The primary method for the safe disposal of yttrium carbide is through a controlled quenching process. This involves the gradual neutralization of the reactive material using a series of solvents with increasing reactivity. This method is based on established protocols for the disposal of water-reactive and pyrophoric substances.

Materials Required:

  • Three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a bubbler.

  • Inert solvent (e.g., heptane, toluene)

  • Isopropanol

  • Methanol

  • Deionized water

  • Ice bath

Experimental Procedure:

  • Preparation: Under an inert atmosphere, carefully transfer the yttrium carbide waste into the three-necked flask containing an inert solvent like heptane or toluene. The solvent will help to dissipate heat generated during the reaction.

  • Cooling: Place the flask in an ice bath to maintain a low temperature throughout the quenching process.

  • Initial Quenching (Isopropanol): Slowly add isopropanol to the stirred suspension of yttrium carbide from the dropping funnel. Add the isopropanol dropwise to control the rate of reaction and gas evolution. Continue the addition until the gas evolution subsides.

  • Intermediate Quenching (Methanol): Once the reaction with isopropanol is complete, slowly add methanol in a similar dropwise manner. Methanol is more reactive than isopropanol and will neutralize any remaining reactive material.

  • Final Quenching (Water): After the reaction with methanol has ceased, cautiously add deionized water dropwise. The reaction of yttrium carbide with water produces flammable acetylene gas and yttrium hydroxide. The slow addition of water is crucial to prevent a rapid buildup of gas and heat.

  • Neutralization and Disposal: Once the addition of water is complete and no further gas evolution is observed, allow the mixture to stir for several hours to ensure the complete neutralization of the yttrium carbide. The resulting mixture, containing yttrium hydroxide and alcohols, should be disposed of as hazardous waste in accordance with institutional and local regulations.

Yttrium Carbide Disposal Workflow

G cluster_prep Preparation cluster_quench Quenching cluster_final Final Steps prep1 Transfer YC2 Waste to Flask (under inert atmosphere) prep2 Add Inert Solvent (e.g., Heptane) prep1->prep2 prep3 Place Flask in Ice Bath prep2->prep3 quench1 Slowly Add Isopropanol prep3->quench1 Begin Quenching quench2 Slowly Add Methanol quench1->quench2 quench3 Cautiously Add Water quench2->quench3 final1 Stir for Several Hours quench3->final1 Ensure Complete Neutralization final2 Dispose as Hazardous Waste final1->final2

Caption: Logical workflow for the safe disposal of Yttrium Carbide (YC2).

By following these detailed procedures, laboratory professionals can ensure the safe and responsible disposal of yttrium carbide, minimizing risks and fostering a secure research environment.

References

Personal protective equipment for handling Yttrium carbide (YC2)

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Yttrium Carbide (YC₂)

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling Yttrium Carbide (YC₂) in a laboratory setting. Adherence to these guidelines is essential for ensuring the safety of all personnel.

Yttrium carbide is a reactive, air-sensitive, and flammable solid. It is known to be an irritant and reacts with water, potentially liberating flammable gases.[1][2][3][4] Proper handling is critical to prevent injury and property damage.

Key Properties and Exposure Limits

A summary of important quantitative data for Yttrium Carbide is provided below.

PropertyValueSource
Molecular Weight 112.93 g/mol [1][5][6]
Appearance Yellow odorless pieces or powder[1]
Reactivity Decomposes in water[1]
Permissible Exposure Limit (PEL) 1.0 mg/m³ (as Y)[1]
Threshold Limit Value (TLV) 1.0 mg/m³ (as Y)[1][7]
Transport Information UN3178, Hazard Class 4.1 (Flammable Solid)[4]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling Yttrium Carbide to protect against inhalation, skin/eye contact, and fire hazards.

Respiratory Protection

Due to the risk of inhaling airborne particles, robust respiratory protection is required.

  • Standard Operations: For handling small quantities in a well-ventilated area or fume hood, a NIOSH-approved air-purifying respirator with N95, R95, or P95 filters is the minimum requirement.[7] For higher concentrations, powered air-purifying respirators (PAPR) or supplied-air respirators should be used.[7]

  • Firefighting/Large Spills: A full-face, self-contained breathing apparatus (SCBA) is essential.[2][3][5]

Eye and Face Protection
  • Safety Glasses: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[8]

  • Goggles & Face Shield: For operations with a higher risk of splashes or dust generation, chemical splash goggles and a full-face shield must be worn over safety glasses.[9]

Skin and Body Protection
  • Gloves: Use chemical-resistant gloves (e.g., nitrile) for incidental contact. For extended handling or direct contact, consider double-gloving or using heavier-duty gloves.[10] Fire-resistant gloves (e.g., leather or Kevlar) may be worn underneath for added protection against fire.[11]

  • Lab Coat: A fire-resistant lab coat (e.g., Nomex) is required.[11] Standard cotton or polyester lab coats are not suitable due to flammability risks.

  • Body Protection: For larger-scale operations, chemical-resistant aprons or coveralls should be worn.[8] Ensure clothing is long-sleeved and pants cover the ankles.

Emergency Equipment
  • An emergency shower and eyewash station must be immediately accessible in the work area.[12]

  • A Class D dry powder fire extinguisher must be available for flammable metal fires. Do not use water, carbon dioxide, or foam extinguishers. [2][3]

Operational Plan: Safe Handling Protocol

Handling Yttrium Carbide requires meticulous planning and execution, preferably within an inert atmosphere glovebox. If a glovebox is unavailable, work must be conducted in a fume hood with inert gas blanketing (e.g., using Schlenk line techniques).[11]

Step 1: Preparation and Pre-Handling Checks
  • Area Preparation: Designate a specific work area. Ensure the fume hood or glovebox is clean and free of incompatible materials, especially water and oxidizers.[7][11]

  • Inert Atmosphere: If using a glovebox, ensure oxygen and moisture levels are within acceptable limits. If using a fume hood, have a source of dry, inert gas (Argon or Nitrogen) ready.

  • PPE Donning: Put on all required PPE as described above.

  • Equipment Assembly: Gather all necessary non-sparking tools, glassware (oven-dried), and containers for waste.[2][3]

Step 2: Weighing and Transfer
  • Inert Transfer: Transfer the YC₂ container into the glovebox or an inert-gas-flushed bag within the fume hood.

  • Weighing: Weigh the required amount of YC₂ into a pre-tared, dry container.

  • Container Sealing: Tightly seal the primary container of YC₂ before removing it from the inert atmosphere.

  • Cleanup: Carefully clean any residual dust from the weighing area using a dry cloth or brush under inert conditions.

Step 3: Use in Experimentation
  • Addition: Add the weighed YC₂ to the reaction vessel under a positive pressure of inert gas.

  • Reaction Monitoring: Monitor the reaction for any signs of exothermic activity or gas evolution.

  • Post-Reaction: Once the reaction is complete, any unreacted YC₂ must be quenched safely before workup.

Disposal Plan: Waste Management and Decontamination

All Yttrium Carbide waste is considered hazardous and must be disposed of accordingly.[12]

Step 1: Quenching of Reactive Residues
  • Inert Dilution: Dilute the reaction mixture containing residual YC₂ with a high-boiling, non-reactive solvent (e.g., toluene or hexanes) under an inert atmosphere.

  • Slow Addition of Quenching Agent: Cool the mixture in an ice bath. Slowly and carefully add a proton source, such as isopropanol, dropwise while stirring. Be prepared for gas evolution (acetylene).

  • Final Quench: After the initial reaction subsides, slowly add ethanol, followed by a cautious dropwise addition of water to ensure all reactive material is consumed.

Step 2: Waste Collection and Storage
  • Segregation: Collect all YC₂-contaminated waste (including gloves, wipes, and empty containers) in a dedicated, clearly labeled hazardous waste container.

  • Container Sealing: The waste container must be sealed, leak-proof, and fire-resistant.[13]

  • Storage: Store the waste container in a designated, well-ventilated area away from incompatible materials, pending pickup by environmental health and safety personnel.

Step 3: Decontamination of Equipment
  • Initial Rinse: Rinse all contaminated glassware and equipment with a non-reactive solvent (e.g., toluene) to remove bulk residue. Collect this rinse as hazardous waste.

  • Deactivation: Carefully rinse the equipment with isopropanol, followed by ethanol and then water, as described in the quenching procedure.

  • Final Cleaning: Once deactivated, equipment can be cleaned using standard laboratory procedures.

Emergency Response Plan

Immediate and appropriate action is critical in an emergency involving Yttrium Carbide.

  • Skin Contact: Immediately brush off any solid material, then flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2][3]

  • Eye Contact: Immediately flush eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][9]

  • Spill: Evacuate the area. Wearing full PPE, cover the spill with a dry, non-reactive absorbent (like sand or Class D extinguisher powder). Using non-sparking tools, carefully sweep the material into a sealed container for hazardous waste disposal.[2][3] Do not use water.

  • Fire: Use a Class D dry powder fire extinguisher. DO NOT USE WATER, FOAM, OR CARBON DIOXIDE. [2][3] Evacuate the area and call emergency services.

Workflow for Handling Yttrium Carbide

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Cleanup & Disposal prep_area Prepare Work Area (Glovebox/Fume Hood) don_ppe Don Full PPE (FR Coat, Goggles, Gloves) prep_area->don_ppe gather_tools Gather Non-Sparking Tools & Dried Glassware don_ppe->gather_tools weigh Weigh YC2 Under Inert Atmosphere gather_tools->weigh Proceed to Handling add_reaction Add to Reaction Vessel weigh->add_reaction quench Quench Unreacted YC2 (Isopropanol -> Water) add_reaction->quench Reaction Complete collect_waste Collect Solid & Liquid Waste in Sealed Container quench->collect_waste decon Decontaminate Glassware collect_waste->decon spill Spill Response: Cover with Dry Sand, Use Non-Sparking Tools fire Fire Response: Use Class D Extinguisher ONLY (NO WATER)

Caption: Workflow for the safe handling of Yttrium Carbide from preparation to disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.